molecular formula C18H16N2O2 B4342305 3-[(2-naphthyloxy)methyl]benzohydrazide CAS No. 438474-99-8

3-[(2-naphthyloxy)methyl]benzohydrazide

Cat. No.: B4342305
CAS No.: 438474-99-8
M. Wt: 292.3 g/mol
InChI Key: JQLMUECEPLBMHY-UHFFFAOYSA-N
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Description

3-[(2-naphthyloxy)methyl]benzohydrazide is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(2-naphthyloxy)methyl]benzohydrazide is 292.121177757 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[(2-naphthyloxy)methyl]benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-naphthyloxy)methyl]benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

438474-99-8

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3-(naphthalen-2-yloxymethyl)benzohydrazide

InChI

InChI=1S/C18H16N2O2/c19-20-18(21)16-7-3-4-13(10-16)12-22-17-9-8-14-5-1-2-6-15(14)11-17/h1-11H,12,19H2,(H,20,21)

InChI Key

JQLMUECEPLBMHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C(=O)NN

Origin of Product

United States

Foundational & Exploratory

Structural and Mechanistic Profiling of 3-[(2-Naphthyloxy)methyl]benzohydrazide: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of small molecules relies heavily on privileged scaffolds. 3-[(2-Naphthyloxy)methyl]benzohydrazide (CAS: 438474-99-8) represents a highly versatile pharmacophoric building block [1]. By combining the hydrogen-bonding capacity of a benzohydrazide core with the lipophilic bulk of a 2-naphthyl ether, this compound serves as a critical precursor for synthesizing bioactive hydrazones and Schiff bases. These derivatives have demonstrated profound efficacy across various therapeutic domains, most notably as antimicrobial agents and competitive kinase inhibitors in oncology [2].

This technical guide provides an in-depth analysis of the compound’s structural properties, outlines self-validating protocols for its analytical characterization, and details its mechanistic application in drug development.

Deconstructive Structural Analysis

To understand the utility of 3-[(2-naphthyloxy)methyl]benzohydrazide, we must deconstruct its architecture into three functional domains, each contributing a specific physicochemical property to the molecule's overall biological profile.

The Benzohydrazide Pharmacophore (-CONHNH₂)

The hydrazide moiety is a classic bidentate hydrogen-bonding network. It acts simultaneously as a hydrogen bond donor (via the -NH- and -NH₂ groups) and an acceptor (via the carbonyl oxygen). This dual nature allows it to anchor tightly into the polar regions of target enzyme active sites. Furthermore, the terminal primary amine is highly nucleophilic, making it the primary site for derivatization via condensation with aromatic aldehydes [3].

The Methylene Ether Linker (-CH₂-O-)

Unlike rigid amide or ester linkages, the methylene ether bridge provides crucial conformational flexibility. Causality in design: This flexibility allows the bulky naphthyl group to rotate independently of the benzene ring, enabling the molecule to adopt the thermodynamically optimal conformation required to navigate narrow binding channels and settle into deep hydrophobic pockets.

The 2-Naphthyl Moiety

The 2-naphthol derivative acts as a lipophilic shield. In biological environments, this fused bicyclic aromatic system enhances membrane permeability (increasing the LogP). Mechanistically, it engages in strong


 stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) within target proteins, such as the Epidermal Growth Factor Receptor (EGFR)[4].
Quantitative Physicochemical Profile

The following table summarizes the key structural and physicochemical parameters of the compound, which govern its pharmacokinetic behavior.

PropertyValueImplication for Drug Design
Molecular Formula C₁₈H₁₆N₂O₂Standard small-molecule footprint.
Molecular Weight 292.33 g/mol Well within Lipinski’s Rule of 5 (<500 Da).
H-Bond Donors 3 (-NH, -NH₂)High capacity for target anchoring.
H-Bond Acceptors 3 (C=O, O, N)Facilitates aqueous solubility.
Rotatable Bonds 5Optimal flexibility for induced-fit binding.
Topological Polar Surface Area (TPSA) ~64.3 ŲExcellent cell membrane permeability.

Analytical Characterization Protocols

To ensure scientific integrity before utilizing this compound in biological assays, rigorous structural validation is required. The following protocols establish a self-validating system for confirming the identity and purity of 3-[(2-naphthyloxy)methyl]benzohydrazide.

Protocol 1: Structural Elucidation via NMR and ESI-MS

Objective: To confirm the molecular framework and verify the integrity of the highly reactive hydrazide group.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ).
    
    • Causality: DMSO-

      
       is chosen over CDCl₃ because it disrupts intermolecular hydrogen bonding, ensuring complete dissolution. More importantly, it prevents the rapid chemical exchange of the -NH- and -NH₂ protons, allowing them to be clearly observed in the ¹H-NMR spectrum.
      
  • ¹H-NMR Acquisition (400 MHz): Acquire the spectrum at 298 K. Key diagnostic peaks to identify:

    • A broad singlet at ~4.5 ppm (2H) corresponding to the terminal -NH₂.

    • A sharp singlet at ~5.3 ppm (2H) corresponding to the methylene linker (-CH₂-O-).

    • A multiplet between 7.2 – 8.2 ppm (11H) representing the combined aromatic protons of the benzene and naphthalene rings.

    • A downfield singlet at ~9.8 ppm (1H) corresponding to the amide -NH-.

  • Self-Validation via D₂O Exchange: Add 2 drops of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum.

    • Validation Logic: The peaks at ~4.5 ppm and ~9.8 ppm must disappear. This confirms that these signals belong to exchangeable heteroatom protons (hydrazide), definitively ruling out structural isomers.

  • ESI-HRMS Analysis: Subject the sample to Electrospray Ionization High-Resolution Mass Spectrometry in positive ion mode.

    • Expected Result: A base peak at m/z 293.128 [M+H]⁺. MS/MS fragmentation should yield a diagnostic fragment at m/z 157, corresponding to the naphthyloxymethyl cation, confirming the ether linkage cleavage.

Spectral Data Summary Table
Analytical MethodDiagnostic Signal / ShiftStructural Assignment
¹H-NMR (DMSO-

)
~4.5 ppm (bs, 2H)Hydrazide -NH₂
¹H-NMR (DMSO-

)
~5.3 ppm (s, 2H)Methylene bridge (-CH₂-O-)
¹H-NMR (DMSO-

)
~9.8 ppm (s, 1H)Amide -NH-
FT-IR (KBr pellet) 3300 - 3200 cm⁻¹N-H stretching (primary & secondary)
FT-IR (KBr pellet) 1660 cm⁻¹Amide I (C=O stretching)
ESI-MS (+ mode) m/z 293.1 [M+H]⁺Intact molecular ion

Derivatization and Biological Application Workflows

3-[(2-Naphthyloxy)methyl]benzohydrazide is rarely the final drug candidate; rather, it is the crucial intermediate. The most common application is its conversion into Schiff bases (hydrazones), which exhibit amplified biological activities [2].

Protocol 2: Synthesis of Bioactive Hydrazone Derivatives

Objective: To synthesize a targeted Schiff base via condensation with a substituted aromatic aldehyde.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-[(2-naphthyloxy)methyl]benzohydrazide in 15 mL of absolute ethanol.

  • Condensation: Add 1.0 mmol of the target aromatic aldehyde (e.g., 4-chlorobenzaldehyde) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the terminal -NH₂ of the hydrazide.

  • Reflux and Monitoring: Reflux the mixture at 80°C for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4) solvent system.

    • Validation Logic: The disappearance of the starting material spot and the emergence of a new, less polar spot (due to the loss of the primary amine) validates reaction completion.

  • Isolation: Cool the mixture to room temperature, then pour it into crushed ice. Filter the resulting precipitate, wash with cold ethanol, and recrystallize to obtain the pure hydrazone.

Workflow A 3-[(2-Naphthyloxy)methyl]benzohydrazide (Precursor) B Aldehyde Condensation (Ethanol, Reflux, Acid Catalyst) A->B Step 1: Nucleophilic Attack C Schiff Base / Hydrazone Derivative (Target Pharmacophore) B->C Step 2: Dehydration D In Vitro Screening (e.g., Antimicrobial / EGFR Inhibition) C->D Step 3: Bio-evaluation

Chemical derivatization workflow for synthesizing bioactive hydrazones.

Mechanistic Pathway: Targeting Kinases in Oncology

Derivatives of naphthyl-substituted benzohydrazides have shown remarkable potential as anti-cancer agents, specifically functioning as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors [4].

Mechanism of Action: The hyperactivation of EGFR is a hallmark of several solid tumors. Hydrazone derivatives synthesized from our title compound act as competitive inhibitors at the ATP-binding pocket of the intracellular kinase domain of EGFR. The benzohydrazide core forms critical hydrogen bonds with the hinge region of the kinase (e.g., Met793), while the bulky 2-naphthyloxy group projects into the deep hydrophobic pocket, displacing water and locking the enzyme in an inactive conformation. This prevents autophosphorylation, thereby starving the tumor cell of downstream survival signals (PI3K/AKT and MAPK pathways), ultimately triggering apoptosis.

Pathway EGFR EGFR Tyrosine Kinase (Overexpressed in Cancer) Phos Autophosphorylation (Blocked) EGFR->Phos Normal Activation Inhibitor Naphthyloxy Benzohydrazide Derivative (Competitive ATP Inhibitor) Inhibitor->EGFR Binds ATP Pocket Inhibitor->Phos Inhibits Downstream PI3K / AKT & MAPK Pathways (Downregulated) Phos->Downstream Signal Transduction Apoptosis Cell Cycle Arrest & Apoptosis (Tumor Suppression) Downstream->Apoptosis Induces

Mechanism of action for benzohydrazide derivatives targeting EGFR kinase.

References

  • BOC Sciences. "CAS 438474-99-8 3-[(2-Naphthyloxy)methyl]benzohydrazide." BOC Sciences Product Catalog.
  • Biointerface Research in Applied Chemistry. "Synthesis and bioactivity of benzohydrazide derivatives." Biointerface Research in Applied Chemistry, 2020.
  • Der Pharma Chemica. "Synthesis, characterization and biological applications of substituted benzohydrazide derivatives." Der Pharma Chemica.
  • National Institutes of Health (PMC). "Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors." NIH PubMed Central.

An In-depth Technical Guide to the Predicted Biological Activity of 3-[(2-naphthyloxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-[(2-naphthyloxy)methyl]benzohydrazide is a synthetic organic molecule that merges three key chemical moieties: a benzohydrazide core, a flexible methylene ether linker, and a bulky naphthalene ring. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural components are well-represented in a multitude of pharmacologically active compounds. This guide provides a comprehensive, predictive analysis of the potential biological activities of 3-[(2-naphthyloxy)methyl]benzohydrazide, grounded in the established bioactivities of its constituent chemical classes. This document is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and practical experimental designs to explore the therapeutic potential of this compound.

The benzohydrazide scaffold is a recognized "privileged" structure in medicinal chemistry, known for its wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The hydrazone functional group (R-C(=O)NHN=C-R'), which can be readily formed from the hydrazide, is particularly noted for its diverse pharmacological applications.[3][4] The incorporation of a naphthyloxy group is also significant, as naphthalene derivatives are known to possess anticancer and other therapeutic properties.[5][6] The combination of these fragments in 3-[(2-naphthyloxy)methyl]benzohydrazide suggests a high probability of synergistic or novel biological effects.

This guide will explore three primary areas of predicted activity:

  • Anticancer Activity: Leveraging the known antiproliferative effects of both benzohydrazide and naphthalene derivatives.

  • Antimicrobial Activity: Based on the extensive literature on the antibacterial and antifungal properties of hydrazide-containing compounds.

  • Anti-inflammatory Activity: Drawing from studies that identify hydrazones as potent anti-inflammatory agents.

For each predicted activity, we will delve into the mechanistic rationale, propose detailed experimental protocols for validation, and provide visual workflows to guide laboratory investigation.

Part 1: Predicted Anticancer Activity

The structural features of 3-[(2-naphthyloxy)methyl]benzohydrazide suggest a strong potential for anticancer activity. Benzohydrazide derivatives have been reported to exhibit antiproliferative effects against various cancer cell lines, with some acting as inhibitors of key signaling enzymes like epidermal growth factor receptor (EGFR) kinase.[7][8] Naphthalene derivatives have also demonstrated anticancer properties through mechanisms such as topoisomerase inhibition and disruption of microtubule polymerization.[6] The combination of these two pharmacophores may lead to a compound with potent and selective anticancer effects.

Mechanistic Rationale

The predicted anticancer mechanism of 3-[(2-naphthyloxy)methyl]benzohydrazide is likely multifactorial:

  • Enzyme Inhibition: The molecule could act as an inhibitor of kinases, such as EGFR, which are often overexpressed in cancer cells and play a crucial role in tumor proliferation and survival.[8] The naphthalene moiety can potentially interact with the hydrophobic pockets of enzyme active sites.

  • Induction of Apoptosis: Naphthoquinone and naphthofuran derivatives, structurally related to the naphthyloxy group, are known to induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.[9][10] This can involve the disruption of mitochondrial function and the activation of caspases.[9][10]

  • Cell Cycle Arrest: Many anticancer agents exert their effects by arresting the cell cycle at specific phases, preventing cancer cells from dividing. Naphthalene derivatives have been shown to cause cell cycle arrest, often at the G2/M phase.[9][11]

Experimental Validation of Anticancer Activity

A tiered approach is recommended to systematically evaluate the anticancer potential of 3-[(2-naphthyloxy)methyl]benzohydrazide.

1.2.1. In Vitro Cytotoxicity Screening

The initial step is to assess the compound's ability to kill cancer cells using a panel of human cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], HepG2 [liver]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 3-[(2-naphthyloxy)methyl]benzohydrazide in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Table 1: Hypothetical IC50 Values for 3-[(2-naphthyloxy)methyl]benzohydrazide against Various Cancer Cell Lines

Cell LineCancer TypePredicted IC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.7
HeLaCervical Cancer12.1
HepG2Liver Cancer9.5
1.2.2. Apoptosis and Cell Cycle Analysis

If significant cytotoxicity is observed, the next step is to determine the mechanism of cell death.

Protocol: Flow Cytometry for Apoptosis and Cell Cycle Analysis

  • Cell Treatment: Treat the cancer cells with 3-[(2-naphthyloxy)methyl]benzohydrazide at its IC50 concentration for 24, 48, and 72 hours.

  • For Apoptosis (Annexin V/PI Staining):

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • For Cell Cycle Analysis (PI Staining):

    • Harvest the cells and fix them in cold 70% ethanol overnight.

    • Wash the cells and treat them with RNase A.

    • Stain the cells with Propidium Iodide (PI).

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Diagram 1: Experimental Workflow for Anticancer Activity Screening

anticancer_workflow cluster_invitro In Vitro Evaluation start Synthesized Compound 3-[(2-naphthyloxy)methyl]benzohydrazide mtt MTT Cytotoxicity Assay (Cancer Cell Lines) start->mtt Treat cells ic50 Determine IC50 Values mtt->ic50 Analyze viability flow_cytometry Flow Cytometry (Apoptosis & Cell Cycle) ic50->flow_cytometry If active (low IC50) mechanism Elucidate Mechanism of Action flow_cytometry->mechanism

Caption: Workflow for in vitro anticancer screening.

Part 2: Predicted Antimicrobial Activity

Hydrazide-hydrazone derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[3][12][13] The azomethine group (–NH–N=CH–) present in hydrazones is considered crucial for their biological activity.[3] 3-[(2-naphthyloxy)methyl]benzohydrazide can be considered a precursor to a hydrazone and may itself possess or be converted to an active form.

Mechanistic Rationale

The predicted antimicrobial mechanisms of action for hydrazide derivatives are diverse and can include:

  • Enzyme Inhibition: They can inhibit essential microbial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.

  • Disruption of Cell Membrane: The lipophilic naphthalene moiety could facilitate the compound's interaction with and disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Chelation of Trace Metals: Hydrazones can act as chelating agents for transition metal ions that are essential for microbial growth and enzymatic function.

Experimental Validation of Antimicrobial Activity

A standard set of microbiological assays can be employed to determine the antimicrobial spectrum and potency of the compound.

2.2.1. Antibacterial Susceptibility Testing

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Serially dilute 3-[(2-naphthyloxy)methyl]benzohydrazide in a 96-well microtiter plate using MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

2.2.2. Antifungal Susceptibility Testing

Protocol: Antifungal Susceptibility Testing (CLSI M27-A3 for Yeasts)

  • Fungal Strains: Use common pathogenic yeasts such as Candida albicans and Cryptococcus neoformans.

  • Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium.

  • Compound Dilution and Inoculation: Follow a similar procedure as the antibacterial broth microdilution, using RPMI-1640 medium. Use a standard antifungal agent (e.g., Fluconazole) as a control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: Determine the MIC as the lowest concentration that causes a significant reduction in fungal growth compared to the positive control.

Table 2: Predicted Minimum Inhibitory Concentrations (MIC) of 3-[(2-naphthyloxy)methyl]benzohydrazide

MicroorganismTypePredicted MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria64
Candida albicansYeast32

Diagram 2: Antimicrobial Testing Workflow

antimicrobial_workflow cluster_antibacterial Antibacterial Testing cluster_antifungal Antifungal Testing compound Test Compound mic_ab Broth Microdilution Assay compound->mic_ab mic_af Broth Microdilution Assay compound->mic_af gram_pos Gram-positive Bacteria (e.g., S. aureus) gram_pos->mic_ab gram_neg Gram-negative Bacteria (e.g., E. coli) gram_neg->mic_ab result_ab Determine Antibacterial MIC mic_ab->result_ab yeast Pathogenic Yeasts (e.g., C. albicans) yeast->mic_af result_af Determine Antifungal MIC mic_af->result_af

Caption: Workflow for antimicrobial susceptibility testing.

Part 3: Predicted Anti-inflammatory Activity

Hydrazones and their derivatives are known to exhibit significant anti-inflammatory activity.[4] This activity is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), or to modulate the production of inflammatory mediators like nitric oxide (NO).[14]

Mechanistic Rationale

The predicted anti-inflammatory action of 3-[(2-naphthyloxy)methyl]benzohydrazide could be mediated through:

  • Inhibition of Pro-inflammatory Enzymes: The compound may inhibit enzymes like COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Naphthyl-N-acylhydrazone derivatives have been identified as p38α MAPK inhibitors, which also play a role in inflammation.[1]

  • Reduction of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Some hydrazide derivatives have been shown to inhibit NO production in activated macrophages.[14]

  • Antioxidant Activity: Inflammation is often associated with oxidative stress. Benzohydrazide derivatives have been reported to possess antioxidant properties, which can contribute to their anti-inflammatory effects by scavenging reactive oxygen species (ROS).[1]

Experimental Validation of Anti-inflammatory Activity

In vitro and cell-based assays are suitable for the initial screening of anti-inflammatory potential.

3.2.1. Inhibition of Nitric Oxide Production

Protocol: Griess Assay in LPS-stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells.

  • Cell Seeding and Pre-treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of 3-[(2-naphthyloxy)methyl]benzohydrazide for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve of sodium nitrite should be used for quantification.

3.2.2. COX Inhibition Assay

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Commercially available COX inhibitor screening kits can be used for this purpose.

  • Assay Principle: These assays typically measure the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Procedure:

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes.

    • In a 96-well plate, add the assay buffer, heme, enzyme, and the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at 590 nm at multiple time points.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 value for both COX-1 and COX-2. This will also provide information on the selectivity of the compound.

Diagram 3: Logical Relationship of Anti-inflammatory Mechanisms

anti_inflammatory_pathway cluster_pathways Inflammatory Pathways inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) macrophage Macrophage Activation inflammatory_stimuli->macrophage inose iNOS Upregulation macrophage->inose cox2 COX-2 Upregulation macrophage->cox2 inhibition_point 3-[(2-naphthyloxy)methyl] benzohydrazide inhibition_point->inose Inhibits inhibition_point->cox2 Inhibits no_production Nitric Oxide (NO) Production inose->no_production pg_production Prostaglandin (PG) Production cox2->pg_production inflammation Inflammation no_production->inflammation pg_production->inflammation

Caption: Predicted anti-inflammatory mechanisms.

Conclusion

3-[(2-naphthyloxy)methyl]benzohydrazide represents a promising chemical scaffold with predictable, multi-faceted biological activities. The convergence of the well-documented pharmacological profiles of benzohydrazides and naphthalene derivatives provides a strong rationale for investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols outlined in this guide offer a systematic and robust framework for the initial in vitro validation of these predicted activities. Positive results from these screening assays would warrant further investigation, including in vivo studies and detailed mechanism-of-action studies, to fully elucidate the therapeutic potential of this compound. The logical progression from in silico prediction to in vitro validation is a cornerstone of modern drug discovery, and 3-[(2-naphthyloxy)methyl]benzohydrazide stands as an excellent candidate for such an exploratory endeavor.

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  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. (n.d.). MDPI. [Link]

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An In-depth Technical Guide to 3-[(2-naphthyloxy)methyl]benzohydrazide: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule 3-[(2-naphthyloxy)methyl]benzohydrazide emerges as a compound of significant interest, integrating the rigid, aromatic scaffold of a naphthalene ring with the versatile and biologically active benzohydrazide moiety. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its molecular characteristics, a plausible and detailed synthetic route, predicted physicochemical and spectral properties, and an exploration of its potential biological activities based on the rich pharmacology of its constituent fragments.

Molecular Identity and Physicochemical Properties

The fundamental identity of 3-[(2-naphthyloxy)methyl]benzohydrazide is established by its chemical formula, C18H16N2O2, and a molecular weight of 292.34 g/mol . Its structure is unambiguously defined by the following identifiers:

  • CAS Number: 438474-99-8

  • SMILES: O=C(NN)c1cccc(COc2ccc3ccccc3c2)c1

  • InChI: InChI=1S/C18H16N2O2/c19-20-18(21)16-7-3-4-13(10-16)12-22-17-9-8-14-5-1-2-6-15(14)11-17/h1-11H,12,19H2,(H,20,21)

PropertyPredicted ValueRationale and Key Considerations
Melting Point (°C) 180 - 220Benzohydrazide derivatives are typically crystalline solids with relatively high melting points due to hydrogen bonding capabilities of the hydrazide group. The large, rigid naphthyloxy group will also contribute to a higher melting point.
Solubility Soluble in DMSO, DMF, and hot ethanol. Sparingly soluble in water and non-polar solvents.The polar hydrazide group imparts some solubility in polar solvents, while the large aromatic portion limits aqueous solubility.
pKa ~12-14 (hydrazide N-H)The hydrazide protons are weakly acidic. The exact value will be influenced by the electronic effects of the rest of the molecule.
LogP 3.5 - 4.5The octanol-water partition coefficient is expected to be relatively high, indicating good lipophilicity, a common feature of molecules designed to cross biological membranes.

Synthesis of 3-[(2-naphthyloxy)methyl]benzohydrazide: A Step-by-Step Protocol

The synthesis of 3-[(2-naphthyloxy)methyl]benzohydrazide can be logically approached in a two-step sequence starting from commercially available precursors. The overall synthetic strategy is outlined below.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis 3-(chloromethyl)benzoic_acid 3-(Chloromethyl)benzoic Acid Methyl_3_chloromethylbenzoate Methyl 3-(chloromethyl)benzoate 3-(chloromethyl)benzoic_acid->Methyl_3_chloromethylbenzoate Esterification Methanol Methanol, H+ Methanol->Methyl_3_chloromethylbenzoate Precursor_Ester Methyl 3-[(2-naphthyloxy)methyl]benzoate Methyl_3_chloromethylbenzoate->Precursor_Ester SN2 Reaction 2-Naphthol 2-Naphthol 2-Naphthol->Precursor_Ester Base Base (e.g., K2CO3) Base->Precursor_Ester Final_Product 3-[(2-naphthyloxy)methyl]benzohydrazide Precursor_Ester->Final_Product Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product

Caption: Proposed synthetic workflow for 3-[(2-naphthyloxy)methyl]benzohydrazide.

Part 1: Synthesis of Methyl 3-[(2-naphthyloxy)methyl]benzoate (Precursor Ester)

This step involves a Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2][3][4]

Protocol:

  • Esterification of 3-(Chloromethyl)benzoic Acid: To a solution of 3-(chloromethyl)benzoic acid (1.0 eq) in methanol (10-15 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops). Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). After completion, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl 3-(chloromethyl)benzoate.[5]

  • Williamson Ether Synthesis: In a round-bottom flask, dissolve 2-naphthol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone or dimethylformamide (DMF). Stir the mixture at room temperature for 30 minutes. To this, add a solution of methyl 3-(chloromethyl)benzoate (1.0 eq) in the same solvent dropwise. Heat the reaction mixture to reflux and monitor its progress by TLC. Once the starting materials are consumed (typically 6-12 hours), cool the reaction to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure methyl 3-[(2-naphthyloxy)methyl]benzoate.

Part 2: Synthesis of 3-[(2-naphthyloxy)methyl]benzohydrazide

The final step is the conversion of the methyl ester to the corresponding hydrazide via hydrazinolysis.[6]

Protocol:

  • Dissolve the methyl 3-[(2-naphthyloxy)methyl]benzoate (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 eq) to the solution.

  • Reflux the reaction mixture for 8-16 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product, 3-[(2-naphthyloxy)methyl]benzohydrazide, will often precipitate out of the solution.

  • Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials and excess hydrazine hydrate.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.

Characterization and Spectral Properties

The synthesized 3-[(2-naphthyloxy)methyl]benzohydrazide should be thoroughly characterized to confirm its identity and purity. The following are the expected spectral features based on its structure and data from analogous compounds.[7][8][9][10]

TechniqueExpected Spectral Features
¹H NMR Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm corresponding to the protons on the benzene and naphthalene rings. Methylene Protons (-CH₂-): A singlet around δ 5.0-5.5 ppm. Hydrazide Protons (-NH-NH₂): Two broad singlets, one for the -NH and one for the -NH₂, which are exchangeable with D₂O. The chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Carbonyl Carbon (C=O): A signal in the range of δ 165-175 ppm. Aromatic Carbons: Multiple signals in the downfield region (δ 110-160 ppm). Methylene Carbon (-CH₂-): A signal around δ 65-75 ppm.
FTIR (cm⁻¹) N-H Stretching: Two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group, and a band for the -NH stretch. C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group. C-O-C Stretching: Bands in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) for the ether linkage. Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion Peak (M⁺): A prominent peak at m/z = 292. Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the hydrazide group, cleavage of the ether bond, and characteristic fragments of the naphthalene and benzene rings.[11][12][13][14][15]

Potential Biological Activities and Mechanism of Action

While 3-[(2-naphthyloxy)methyl]benzohydrazide has not been extensively studied, its constituent chemical moieties are well-represented in a plethora of biologically active molecules. This allows for an informed speculation on its potential pharmacological profile.

Benzohydrazide derivatives are known to exhibit a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: The hydrazone linkage, which can be formed from the hydrazide, is a key feature in many antimicrobial agents.[16][17][18]

  • Anticancer Activity: Numerous benzohydrazide derivatives have been reported to possess cytotoxic effects against various cancer cell lines.[6][19]

  • Anti-inflammatory Activity: The benzohydrazide scaffold is also found in compounds with anti-inflammatory properties.

The naphthyloxy group is also a common feature in pharmacologically active compounds, contributing to their lipophilicity and ability to interact with biological targets.[20][21] Naphthalene derivatives have been investigated for a range of activities, including their potential as anticancer and antimicrobial agents.[22][23][24]

Given the combination of these two pharmacophores, 3-[(2-naphthyloxy)methyl]benzohydrazide could potentially exhibit synergistic or novel biological activities. A plausible mechanism of action for such a molecule, particularly in an anticancer context, could involve the inhibition of key enzymes or the disruption of cellular signaling pathways. For instance, many heterocyclic compounds are known to be kinase inhibitors.

Putative_Mechanism Compound 3-[(2-naphthyloxy)methyl]benzohydrazide Kinase Protein Kinase (e.g., EGFR, VEGFR) Compound->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Inhibition Inhibition ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Signaling Downstream Cell Signaling Phosphorylated_Substrate->Cell_Signaling Proliferation Cell Proliferation & Survival Cell_Signaling->Proliferation

Caption: A putative mechanism of action involving kinase inhibition.

Conclusion

3-[(2-naphthyloxy)methyl]benzohydrazide represents a molecule of considerable interest for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis is achievable through well-established synthetic methodologies. While its specific physicochemical and biological properties await experimental validation, the analysis of its structural components suggests a promising profile for potential therapeutic applications. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing compound.

References

  • AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from [Link]

  • ChemBK. (2024, April 9). Methyl 3-(chloromethyl)benzoate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020, April 18). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link]

  • PubMed. (2018, May 15). Novel naphthyloxy derivatives - Potent histamine H3 receptor ligands. Synthesis and pharmacological evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of brominated vanillin (2a), 2-hydroxybenzohydrazine (2b) and Benzohydrazide derivatives (3). Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide | Request PDF. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Chloromethyl Benzoate. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (2019, December 24). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • PMC. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • MDPI. (2023, May 20). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • SciSpace. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and biological evaluation of some new naphthyl derivatives as anti-microbial activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-sec-butylphenyl)-3-[(2-naphthyloxy)methyl]benzamide - Optional[13C NMR]. Retrieved from [Link]

  • PMC. (n.d.). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1.... Retrieved from [Link]

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  • University of Greenwich. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]

  • PMC. (n.d.). E)-(3-hydroxy-2-naphthyl)methylene]benzohydrazide. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Retrieved from [Link]

  • Proceedings of the YSU B: Chemical and Biological Sciences. (2018, July 1). STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. Retrieved from [Link]

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An In-depth Technical Guide to 3-[(2-naphthyloxy)methyl]benzohydrazide: Unveiling a Novel Compound

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search of prominent chemical databases and scientific literature has revealed that 3-[(2-naphthyloxy)methyl]benzohydrazide appears to be a novel or not widely documented compound. No specific CAS number or associated experimental data could be retrieved for this exact chemical structure. This guide, therefore, serves as a foundational exploration of this molecule, drawing upon established principles of organic chemistry and the known properties of its constituent functional groups to postulate its characteristics and potential research avenues.

This document is intended for researchers, scientists, and drug development professionals who may be interested in the synthesis and investigation of new chemical entities. Given the absence of published data, this guide will focus on the theoretical aspects, potential synthetic routes, and predicted properties of 3-[(2-naphthyloxy)methyl]benzohydrazide, providing a framework for its future study.

Compound Identification and Structure

While a registered CAS number for 3-[(2-naphthyloxy)methyl]benzohydrazide is not available, its structure can be definitively established from its IUPAC name. The molecule consists of a benzohydrazide core, where the benzene ring is substituted at the 3-position with a (2-naphthyloxy)methyl group.

Table 1: Predicted Identifiers for 3-[(2-naphthyloxy)methyl]benzohydrazide

IdentifierValue
IUPAC Name 3-[(2-naphthyloxy)methyl]benzohydrazide
Molecular Formula C₁₈H₁₆N₂O₂
Molecular Weight 292.34 g/mol
Canonical SMILES C1=CC=C2C=C(C=C(C(=O)NN)C=C1)OCC3=CC4=CC=CC=C4C=C3)
InChI Key (Not available)
CAS Number (Not available)

The core structure combines the rigidity of the naphthalene ring with the versatile chemical reactivity of the benzohydrazide moiety. The ether linkage provides a degree of conformational flexibility.

Postulated Synthesis Strategy

The synthesis of 3-[(2-naphthyloxy)methyl]benzohydrazide can be logically approached through a multi-step process, leveraging well-established organic reactions. The following proposed synthetic workflow is based on standard laboratory procedures.

Diagram of Proposed Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis 3-Methylbenzoyl_chloride 3-Methylbenzoyl chloride Intermediate_A Methyl 3-((2-naphthyloxy)methyl)benzoate 3-Methylbenzoyl_chloride->Intermediate_A NaH, DMF 2-Naphthol 2-Naphthol 2-Naphthol->Intermediate_A Intermediate_A_ref Methyl 3-((2-naphthyloxy)methyl)benzoate Final_Product 3-[(2-naphthyloxy)methyl]benzohydrazide Intermediate_A_ref->Final_Product Ethanol, Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Final_Product

Caption: Proposed two-step synthesis of 3-[(2-naphthyloxy)methyl]benzohydrazide.

Detailed Experimental Protocol (Postulated)

Step 1: Synthesis of Methyl 3-((2-naphthyloxy)methyl)benzoate

  • To a solution of 2-naphthol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Add a solution of methyl 3-(bromomethyl)benzoate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 3-((2-naphthyloxy)methyl)benzoate.

Step 2: Synthesis of 3-[(2-naphthyloxy)methyl]benzohydrazide

  • Dissolve methyl 3-((2-naphthyloxy)methyl)benzoate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the solid product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-[(2-naphthyloxy)methyl]benzohydrazide.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) may be performed for further purification.

Predicted Physicochemical Properties and Spectroscopic Data

The structural features of 3-[(2-naphthyloxy)methyl]benzohydrazide suggest several predictable physicochemical properties and spectral characteristics that would be crucial for its characterization.

Table 2: Predicted Physicochemical and Spectroscopic Data

PropertyPredicted Value / Characteristic Peaks
Physical State Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and moderately soluble in alcohols. Poorly soluble in water.
¹H NMR - Aromatic protons of the naphthalene and benzene rings (multiplets). - Methylene protons (-CH₂-) adjacent to the ether oxygen (singlet). - Amine protons (-NH-NH₂) of the hydrazide group (broad singlets, exchangeable with D₂O).
¹³C NMR - Aromatic carbons of the naphthalene and benzene rings. - Methylene carbon (-CH₂-). - Carbonyl carbon (-C=O) of the hydrazide.
FT-IR (cm⁻¹) - N-H stretching vibrations (around 3200-3400). - C=O stretching vibration of the hydrazide (around 1640-1680). - C-O-C stretching of the ether linkage (around 1200-1250). - Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the calculated molecular weight (292.34). Fragmentation patterns would likely involve cleavage of the ether linkage and the hydrazide group.

Potential Biological Activities and Research Directions

Benzohydrazide and naphthalene moieties are present in numerous biologically active compounds. This suggests that 3-[(2-naphthyloxy)methyl]benzohydrazide could be a valuable scaffold for drug discovery.

Potential Signaling Pathway Interactions

The structural alerts within this molecule, particularly the hydrazide and naphthyl groups, suggest potential interactions with various biological targets. For instance, hydrazide derivatives have been explored as enzyme inhibitors, and naphthyl groups can participate in hydrophobic interactions within protein binding pockets.

G cluster_0 Potential Biological Targets cluster_1 Potential Therapeutic Areas Molecule 3-[(2-naphthyloxy)methyl]benzohydrazide Enzymes Enzymes (e.g., Kinases, Hydrolases) Molecule->Enzymes Inhibition/Modulation Receptors Receptors (e.g., GPCRs, Nuclear Receptors) Molecule->Receptors Binding/Antagonism Ion_Channels Ion Channels Molecule->Ion_Channels Blockade/Modulation Antimicrobial Antimicrobial Molecule->Antimicrobial Direct Activity Anticancer Anticancer Enzymes->Anticancer Anti_inflammatory Anti-inflammatory Enzymes->Anti_inflammatory Receptors->Anticancer Receptors->Anti_inflammatory

Caption: Postulated biological targets and therapeutic areas for future investigation.

Future Research Recommendations
  • Synthesis and Characterization: The primary step would be to synthesize 3-[(2-naphthyloxy)methyl]benzohydrazide using the proposed or a similar route and to fully characterize it using modern analytical techniques (NMR, MS, IR, and elemental analysis).

  • In Vitro Screening: The synthesized compound should be subjected to a broad panel of in vitro biological assays to identify any potential therapeutic activities. This could include screens for anticancer, antimicrobial, and anti-inflammatory properties.

  • Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, SAR studies could be initiated. This would involve the synthesis of analogues with modifications to the naphthalene ring, the benzene ring, and the hydrazide moiety to optimize biological activity and pharmacokinetic properties.

  • Computational Modeling: Molecular docking and other computational studies could be employed to predict the binding modes of 3-[(2-naphthyloxy)methyl]benzohydrazide with potential biological targets, guiding further experimental work.

Conclusion

While 3-[(2-naphthyloxy)methyl]benzohydrazide remains an uncharacterized molecule in the public domain, its chemical structure holds promise for the development of new chemical entities with potential therapeutic applications. The synthetic pathway is feasible with standard organic chemistry techniques, and the predicted properties provide a basis for its future identification and characterization. This guide serves as a starting point for researchers interested in exploring the chemistry and biology of this novel compound, highlighting the exciting opportunities that lie in the investigation of uncharted chemical space.

References

As 3-[(2-naphthyloxy)methyl]benzohydrazide is not a documented compound, there are no direct references available. The synthetic strategies and analytical predictions made in this guide are based on fundamental principles of organic chemistry and established knowledge of related compounds. For further reading on the synthesis and biological activities of benzohydrazide and naphthalene derivatives, researchers are encouraged to consult standard organic chemistry textbooks and scientific databases such as Scopus, Web of Science, and PubChem, using relevant keywords for related compound classes.

Pharmacophore Modeling of 3-[(2-naphthyloxy)methyl]benzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacophore modeling of 3-[(2-naphthyloxy)methyl]benzohydrazide , a representative lead scaffold in the development of enzyme inhibitors (specifically targeting Urease and Kinase domains).

This guide is structured for computational chemists and medicinal chemists, focusing on the Ligand-Based and Structure-Based modeling workflows required to validate this compound's bioactivity profile.

Executive Summary & Chemical Rationale

3-[(2-naphthyloxy)methyl]benzohydrazide represents a privileged scaffold in medicinal chemistry, combining a hydrophilic benzohydrazide core (hydrogen bond donor/acceptor) with a lipophilic naphthyloxymethyl tail .

  • Primary Biological Targets:

    • Urease (Nickel-dependent metalloenzyme): The hydrazide moiety acts as a metal-chelating pharmacophore (binding Ni²⁺ active sites), while the naphthyl group occupies the hydrophobic flap, crucial for Helicobacter pylori eradication.

    • Tyrosine Kinases (EGFR/VEGFR): The scaffold mimics ATP-competitive inhibitors where the naphthyl group engages the hydrophobic pocket II.

  • Pharmacophoric Signature: The molecule is defined by a "Linker-Head-Tail" topology:

    • Head: Hydrazide (-CONHNH₂)

      
       Metal binding / H-Bond Donor (HBD) & Acceptor (HBA).
      
    • Linker: Methylene-oxy (-CH₂-O-)

      
       Rotatable flexibility.
      
    • Tail: Naphthyl

      
       Bulky Hydrophobic (HY) / Ring Aromatic (RA).
      

Computational Workflow: From Structure to Hypothesis

The modeling of this compound requires a rigorous protocol to handle the flexibility of the ether linker and the planarity of the naphthyl system.

Phase I: Structural Preparation & Conformational Analysis

Objective: Identify the bioactive conformation (Global Minimum vs. Local Minima).

  • 2D to 3D Conversion:

    • Generate the initial 3D coordinate using standard bond lengths (C-O: 1.43 Å, N-N: 1.45 Å).

    • Protonation State: Set pH to 7.4. The terminal hydrazine nitrogen (

      
      ) is weakly basic (
      
      
      
      ), remaining largely unprotonated, while the amide nitrogen is neutral.
  • Geometry Optimization (DFT Level):

    • Perform optimization using B3LYP/6-31G(d,p) basis set to accurately predict the planarity of the benzohydrazide and the torsion angle of the ether linkage.

    • Rationale: Molecular Mechanics (MMFF94) often underestimates the conjugation energy between the benzene ring and the carbonyl group.

  • Conformational Search (Stochastic):

    • Algorithm: Monte Carlo or systematic search.

    • Constraint: Rotate the

      
       torsion.
      
    • Energy Window: Retain conformers within 10 kcal/mol of the global minimum to account for induced-fit binding.

Phase II: Pharmacophore Feature Generation

Objective: Map specific chemical features to 3D space.

Feature TypeChemical MoietyGeometric Constraint (Tolerance)Function
HBD (Donor) Hydrazide -NH- and -NH₂Vector directed along N-H bond (1.5 Å radius)Interaction with Asp/Glu residues or Ni²⁺
HBA (Acceptor) Carbonyl Oxygen (=O)Vector directed at lone pairsInteraction with His/Lys residues
HBA (Acceptor) Ether Oxygen (-O-)Isotropic sphereWeak H-bond with backbone amides
HY (Hydrophobic) Naphthyl Ring2.0 Å sphere centered on ring centroidVan der Waals interaction with hydrophobic pockets
RA (Ring Aromatic) Benzene & NaphthylNormal vector to ring plane

stacking (T-shaped or Parallel)

Experimental Protocol: Structure-Based Docking Validation

To validate the pharmacophore model, the molecule must be docked into the target active site (e.g., Jack Bean Urease, PDB ID: 3LA4 or 4H9M ).

Step-by-Step Docking Methodology
  • Protein Preparation:

    • Remove solvent water molecules (retain those bridging Ni²⁺ ions).

    • Add polar hydrogens and compute Gasteiger charges.

    • Critical Step: Define the active site grid box (

      
       Å) centered on the Nickel ions.
      
  • Ligand Preparation:

    • Import the DFT-optimized structure of 3-[(2-naphthyloxy)methyl]benzohydrazide.

    • Set rotatable bonds: Hydrazide N-N bond, Amide C-N bond, Ether C-O bonds.

  • Docking Execution (e.g., AutoDock Vina / GOLD):

    • Algorithm: Lamarckian Genetic Algorithm (LGA).

    • Runs: 50 independent runs.

    • Scoring: Analyze Binding Affinity (

      
      ) and RMSD.
      
  • Interaction Profiling:

    • Metal Coordination: Measure distance between Carbonyl-O / Hydrazide-N and Ni²⁺ (< 2.5 Å).

    • Hydrophobic Fit: Verify Naphthyl group insertion into the active site flap.

Visualization of Signaling & Workflow

The following diagrams illustrate the pharmacophore generation process and the interaction mechanism within the Urease active site.

Diagram 1: Pharmacophore Modeling Workflow

PharmacophoreWorkflow cluster_Features Feature Extraction Start Start: 3-[(2-naphthyloxy)methyl] benzohydrazide Structure DFT DFT Optimization (B3LYP/6-31G**) Start->DFT ConfSearch Conformational Search (Monte Carlo / 10 kcal/mol window) DFT->ConfSearch HBD H-Bond Donor (Hydrazide NH) ConfSearch->HBD HBA H-Bond Acceptor (C=O, Ether O) ConfSearch->HBA HY Hydrophobic/Aromatic (Naphthyl/Benzene) ConfSearch->HY ModelGen 3D Pharmacophore Hypothesis Generation HBD->ModelGen HBA->ModelGen HY->ModelGen Validation Validation (Decoy Set / ROC Curve) ModelGen->Validation Screening Virtual Screening (ZINC/PubChem Database) Validation->Screening AUC > 0.7

Caption: Workflow for generating a ligand-based pharmacophore model from the benzohydrazide scaffold.

Diagram 2: Mechanism of Action (Urease Inhibition)

UreaseInteraction Ligand_CO Ligand: C=O Ni_Ion Active Site: Ni²⁺ Pair Ligand_CO->Ni_Ion Coordination (< 2.2 Å) Ligand_NH Ligand: -NH-NH2 Ligand_NH->Ni_Ion Chelation His_Res His593 / Asp360 Ligand_NH->His_Res H-Bond Ligand_Naph Ligand: Naphthyl Hydro_Pocket Hydrophobic Flap (Ala/Val/Phe) Ligand_Naph->Hydro_Pocket π-Alkyl / Van der Waals Block Enzymatic Inhibition Ni_Ion->Block Prevents Urea Hydrolysis

Caption: Predicted binding mode of the benzohydrazide derivative within the Urease active site.

Validation & Quality Assurance (Self-Validating Protocol)

To ensure the pharmacophore model is not an artifact of a single conformation, the following validation metrics must be met:

  • Güner-Henry Score (GH):

    • The model must achieve a GH score

      
       when screening a decoy dataset (ratio of 1:50 actives to decoys).
      
    • Formula:

      
      
      
  • ROC Analysis:

    • The Area Under the Curve (AUC) must exceed 0.75 to be considered predictive.

  • RMSD Tolerance:

    • In docking re-validation, the RMSD between the docked pose and the pharmacophore fit should be

      
       Å.
      

References

  • Benzohydrazide Pharmacophores in Cancer Therapy

    • Title: Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides.
    • Source: ACS Omega, 2022.
    • URL:[Link]

  • Urease Inhibition by Hydrazide Derivatives

    • Title: Synthetic Transformation of Propanoic Acid into Hydrazide–Hydrazone Deriv
    • Source: ACS Omega, 2022.
    • URL:[Link]

  • Molecular Docking of Naphthyl-Benzohydrazides

    • Title: Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids.
    • Source: Molecular Diversity, 2020.
    • URL:[Link]

  • General Pharmacophore Generation Protocols

    • Title: LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters.
    • Source: Journal of Chemical Inform
    • URL:[Link]

History and discovery of 3-[(2-naphthyloxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Potential Biological Evaluation of 3-[(2-Naphthyloxy)methyl]benzohydrazide

Authored by: A Senior Application Scientist

Foreword: Charting a Course for Novel Benzohydrazide Derivatives

The field of medicinal chemistry is in a perpetual state of discovery, seeking novel molecular entities with the potential to address unmet medical needs. Within this landscape, the benzohydrazide scaffold has emerged as a privileged structure, known to be a versatile pharmacophore. Derivatives of benzohydrazide have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The inherent synthetic tractability of the benzohydrazide core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

This technical guide focuses on a novel, and to our knowledge, yet-to-be-extensively-reported compound: 3-[(2-naphthyloxy)methyl]benzohydrazide . The rationale for the design of this molecule lies in the synergistic combination of two key pharmacophores: the benzohydrazide moiety and the 2-naphthyloxy group. The naphthalene ring system is a common feature in a number of approved drugs and biologically active compounds, often contributing to receptor affinity and pharmacokinetic properties.[5]

Given the absence of a detailed discovery history for this specific molecule in the public domain, this guide will serve as a comprehensive roadmap for researchers and drug development professionals. We will provide a proposed synthetic pathway, detailed experimental protocols, and a forward-looking perspective on the potential biological activities of this compound, all grounded in established scientific principles and supported by relevant literature.

Part 1: Proposed Synthesis of 3-[(2-Naphthyloxy)methyl]benzohydrazide

The synthesis of the target compound can be envisioned as a multi-step process, commencing from readily available starting materials. The overall strategy involves the synthesis of the core aromatic carboxylic acid ester, followed by hydrazinolysis to yield the final benzohydrazide.

Synthetic Strategy Overview

The proposed synthetic route is outlined below. This pathway is designed for efficiency and scalability, employing well-understood and reliable chemical transformations.

Synthetic_Pathway A Methyl 3-(bromomethyl)benzoate C Methyl 3-[(2-naphthyloxy)methyl]benzoate A->C Williamson Ether Synthesis (K2CO3, Acetone) B 2-Naphthol B->C E 3-[(2-Naphthyloxy)methyl]benzohydrazide C->E Hydrazinolysis (Ethanol, Reflux) D Hydrazine Hydrate D->E

Caption: Proposed two-step synthesis of 3-[(2-naphthyloxy)methyl]benzohydrazide.

Step-by-Step Experimental Protocols
Step 1: Synthesis of Methyl 3-[(2-naphthyloxy)methyl]benzoate

This step involves a Williamson ether synthesis, a robust and widely used method for forming ethers.

  • Principle: The weakly acidic hydroxyl group of 2-naphthol is deprotonated by a mild base, potassium carbonate, to form the more nucleophilic naphthoxide. This nucleophile then displaces the bromide from methyl 3-(bromomethyl)benzoate in an SN2 reaction.

  • Materials:

    • Methyl 3-(bromomethyl)benzoate

    • 2-Naphthol

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Acetone (anhydrous)

  • Procedure:

    • To a stirred solution of 2-naphthol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of methyl 3-(bromomethyl)benzoate (1.0 eq) in anhydrous acetone dropwise to the reaction mixture.

    • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure methyl 3-[(2-naphthyloxy)methyl]benzoate.

Step 2: Synthesis of 3-[(2-Naphthyloxy)methyl]benzohydrazide

This final step is a hydrazinolysis reaction, converting the methyl ester to the desired hydrazide.

  • Principle: The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and proton transfer steps lead to the formation of the stable hydrazide and methanol as a byproduct.

  • Materials:

    • Methyl 3-[(2-naphthyloxy)methyl]benzoate

    • Hydrazine Hydrate (80% or higher)

    • Ethanol

  • Procedure:

    • Dissolve methyl 3-[(2-naphthyloxy)methyl]benzoate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (5.0 eq) to the solution.

    • Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture in an ice bath.

    • The product is expected to precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

    • Collect the solid product by filtration and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure 3-[(2-naphthyloxy)methyl]benzohydrazide.

Characterization of the Final Compound

The identity and purity of the synthesized 3-[(2-naphthyloxy)methyl]benzohydrazide should be confirmed using a suite of analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzene and naphthalene rings, a singlet for the benzylic methylene protons, and characteristic signals for the -NH and -NH₂ protons of the hydrazide group.
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon of the hydrazide, the benzylic methylene carbon, and the aromatic carbons.
FT-IR Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and C-O-C stretching (ether).
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.
Melting Point A sharp melting point range, indicative of high purity.

Part 2: Potential Biological Activities and Screening Strategies

The unique structural combination of a benzohydrazide and a naphthyloxy moiety suggests several potential avenues for biological activity. Benzohydrazide derivatives are known to possess a wide range of pharmacological properties.[1][4][6]

Postulated Biological Targets

Biological_Targets cluster_0 Anticancer cluster_1 Antimicrobial cluster_2 Anti-inflammatory Target 3-[(2-naphthyloxy)methyl]benzohydrazide Kinases Kinase Inhibition (e.g., EGFR) Target->Kinases Apoptosis Induction of Apoptosis Target->Apoptosis Tubulin Tubulin Polymerization Inhibition Target->Tubulin Enzymes Bacterial/Fungal Enzyme Inhibition Target->Enzymes Membrane Cell Membrane Disruption Target->Membrane COX COX-1/COX-2 Inhibition Target->COX Cytokines Modulation of Pro-inflammatory Cytokines Target->Cytokines

Caption: Potential biological targets for 3-[(2-naphthyloxy)methyl]benzohydrazide.

Proposed In Vitro Screening Protocols
Anticancer Activity Screening
  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical), HepG2 (liver)).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 48-72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Endpoint: IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity Screening
  • Assay: Broth microdilution method.

  • Microorganisms: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Procedure:

    • Prepare serial dilutions of the test compound in a 96-well plate containing growth medium.

    • Inoculate each well with a standardized microbial suspension.

    • Incubate the plates under appropriate conditions.

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of the novel compound 3-[(2-naphthyloxy)methyl]benzohydrazide. The proposed synthetic route is robust and relies on well-established chemical principles. The outlined screening protocols offer a starting point for elucidating the potential therapeutic applications of this molecule.

Further research should focus on optimizing the synthetic conditions, exploring the structure-activity relationship by synthesizing analogs, and investigating the mechanism of action for any confirmed biological activities. The fusion of the benzohydrazide and naphthyloxy pharmacophores presents an exciting opportunity for the discovery of new chemical entities with significant therapeutic potential.

References

  • Sun, Y., & Li, H.-G. (2009). 2-Hydroxy-N′-[(E)-(3-hydroxy-2-naphthyl)methylene]benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(2), o262. [Link]

  • Demirayak, Ş., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5235-5240.
  • Sun, Y. (2009). 2-Hydr-oxy-N'-[(E)-(3-hydr-oxy-2-naphth-yl)methyl-ene]benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o262. [Link]

  • Li, H.-L., et al. (2011). 3-Chloro-N'-[(2-meth-oxy-naphthalen-1-yl)methyl-idene]benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o374. [Link]

  • N′-(2-Hydroxy-1-naphthylmethylidene)-3-methoxybenzohydrazide. (2010). Acta Crystallographica Section E Structure Reports Online. [Link]

  • Zhang, L.-X., et al. (2011). 3-Bromo-N'-[(2-meth-oxy-naphthalen-1-yl)methyl-idene]benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1532. [Link]

  • Sathishkumar, P., et al. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 9(12), 69-78.
  • A Novel and an Efficient One Pot Synthesis of 5-Substituted-1,3,4-oxadiazole-2-ones. RSC Advances. [Link]

  • Wang, J.-L., et al. (2010). N'-(2-Hy-droxy-1-naphth-yl-methylidene)-3-meth-oxy-benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1639. [Link]

  • Sangeetha, R., et al. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 8(20), 10-17.
  • A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. (2017). Hygeia.J.D.Med, 9(1), 61-79.
  • Design and Synthesis of Three Naphtol Derivatives using the Three Component System. International Journal of ChemTech Research, 9(6), 334-341.
  • Imperial Chemical Industries Ltd. (1967). 3-naphthyloxy-2-hydroxypropylamines. U.S.
  • Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. (2017). ResearchGate. [Link]

  • Preparation and application of benzoyl hydrazine derivative. (2019).
  • Hao, W.-Y. (2009). 3-Hydroxy-N′-(2-methoxybenzylidene)-2-naphthohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2811. [Link]

  • Diethyl-6-(4-hydroxycarbamoyl-phenyl-carbamoyloxy-methyl)-naphthalen-2-yl-methyl-ammonium chloride for use in the treatment of muscular dystrophy. (2014).
  • Zhang, H., et al. (2017). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 22(11), 1997. [Link]

Sources

Electronic properties of the naphthyloxy ether linkage

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of the Naphthyloxy Ether Linkage

Abstract

The naphthyloxy ether linkage, a structural motif characterized by a naphthalene ring system connected to an organic substituent via an ether oxygen, is of paramount importance in the fields of medicinal chemistry and materials science. Its prevalence in numerous high-affinity ligands and functional materials stems from a unique combination of electronic and conformational properties. The bulky, aromatic naphthyl group provides a scaffold for significant non-covalent interactions, while the ether linkage introduces crucial flexibility and a site for hydrogen bonding. This guide provides a comprehensive analysis of the electronic properties of the naphthyloxy ether linkage. We will explore the fundamental interplay of inductive and resonance effects, detail synthetic methodologies, and present a multi-faceted approach to its characterization through advanced spectroscopic and computational techniques. This document is intended for researchers, scientists, and drug development professionals seeking to understand and strategically exploit the properties of this versatile moiety.

Introduction to the Naphthyloxy Ether Moiety

The naphthyloxy ether is a functional group with the general structure Ar-O-R, where Ar is a 1-naphthyl or 2-naphthyl group and R is an alkyl or aryl substituent. This moiety is a cornerstone in the design of bioactive molecules, most famously exemplified by propranolol, a β-adrenergic antagonist where the naphthyloxy group is critical for its pharmacological activity.[1][2] Its utility extends to ligands for a variety of other receptors, including histamine H3 and serotonin 5-HT1B receptors, showcasing its versatility as a pharmacophore.[1][3]

The electronic character of this linkage is governed by a delicate balance of competing effects: the electronegativity of the ether oxygen, the extensive π-delocalization of the naphthalene ring, and the conformational freedom of the C-O-C bond. Understanding these properties is essential for predicting molecular behavior, from drug-receptor interactions to the performance of novel electronic materials.[4][5]

Fundamental Electronic Characteristics

The electronic nature of the naphthyloxy ether is not defined by a single feature but by the synergy of several underlying principles.

Inductive and Resonance Effects

The ether oxygen atom exhibits a dual electronic role. Due to its high electronegativity, it exerts a σ-inductive electron-withdrawing effect (-I), which polarizes the adjacent C-O bonds. Conversely, the oxygen's non-bonding electron pairs can participate in π-conjugation with the aromatic naphthalene ring, resulting in a resonance electron-donating effect (+R). This donation increases the electron density of the ring system, particularly at the ortho and para positions relative to the ether linkage. The net electronic influence on the naphthalene ring is a combination of these opposing forces.

Conformational Flexibility

The ether linkage is not rigid. Rotation around the C-O bonds allows the naphthalene ring and the R-group to adopt various spatial orientations. This conformational flexibility is critical in drug design, as it enables the molecule to adopt a low-energy conformation that maximizes favorable interactions within a receptor's binding site.[4][6] The preferred conformation is influenced by steric hindrance and non-covalent intramolecular interactions. Computational studies are invaluable for exploring the potential energy surface and identifying these stable conformers.[7][8]

Hydrogen Bonding Capability

The ether oxygen possesses lone pairs of electrons, making it an effective hydrogen bond acceptor.[4] This property is vital for molecular recognition in biological systems, where the ether can interact with hydrogen bond donors like hydroxyl (-OH) or amine (-NH) groups on amino acid residues within a protein.[6] This interaction can significantly contribute to the binding affinity and specificity of a ligand.[4]

Caption: Interplay of electronic effects in the naphthyloxy ether linkage.

Synthesis of Naphthyloxy Ether Derivatives

The construction of the naphthyloxy ether linkage is typically straightforward, with the choice of method depending on the desired final structure, particularly the nature of the 'R' group.

Workflow for Synthesis and Purification

The general process involves selecting an appropriate synthetic route, executing the reaction under optimized conditions, and purifying the resulting product to ensure high purity for subsequent analysis and application.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization start Naphthol + Reagent reaction Reaction (e.g., Williamson Ether Synthesis) start->reaction extraction Extraction / Quenching reaction->extraction purify Column Chromatography or Recrystallization extraction->purify char Spectroscopic Analysis (NMR, IR, MS) purify->char final Pure Naphthyloxy Ether Product char->final

Caption: General workflow for the synthesis and validation of naphthyloxy ethers.

Experimental Protocol 1: Williamson Ether Synthesis

This classic method is ideal for attaching primary alkyl groups. It proceeds via an SN2 reaction between a naphthoxide ion and an alkyl halide.

Objective: To synthesize 1-propoxynaphthalene.

Materials:

  • 1-Naphthol

  • Propyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with 1-naphthol (1.0 eq) and anhydrous acetone, add finely ground potassium carbonate (1.5 eq).

  • Stir the resulting suspension vigorously at room temperature for 20 minutes.

  • Add propyl iodide (1.2 eq) dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield pure 1-propoxynaphthalene.

Experimental Protocol 2: Epoxide Ring-Opening

This method is fundamental for creating β-amino alcohol side chains, a common feature in many pharmaceuticals like propranolol.[2][9]

Objective: To synthesize the propranolol precursor, 1-(1-naphthyloxy)-2,3-epoxypropane.[10]

Materials:

  • 1-Naphthol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Water

Procedure:

  • Prepare a solution of sodium hydroxide (1.1 eq) in water in a three-neck flask equipped with a mechanical stirrer and dropping funnel.

  • Add 1-naphthol (1.0 eq) to the NaOH solution and stir until it dissolves completely, forming sodium naphthoxide.

  • Heat the solution to approximately 80-90°C.

  • Add epichlorohydrin (3.0 eq) dropwise over 30 minutes, maintaining the temperature.

  • Continue stirring at this temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, which will cause the product to separate as an oil or solid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude epoxide, which can be purified further or used directly in the next step (e.g., reaction with isopropylamine to form propranolol).[9]

Experimental Characterization of Electronic Properties

A suite of spectroscopic techniques is employed to probe the electronic and structural features of the naphthyloxy ether linkage.[11]

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_structure Structural & Advanced Analysis product Purified Naphthyloxy Ether Compound nmr NMR (¹H, ¹³C) product->nmr ir FT-IR product->ir uv UV-Vis product->uv ms Mass Spec. product->ms xray X-Ray Crystallography (if crystalline) product->xray comp Computational Modeling (DFT) nmr->comp ir->comp uv->comp ms->comp xray->comp structure Elucidated Electronic & 3D Structure comp->structure

Caption: A multi-technique workflow for characterizing naphthyloxy ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise chemical environment of atoms in the molecule.

  • ¹H NMR: The chemical shifts (δ) of protons are highly sensitive to their local electronic environment. Protons on the carbon alpha to the ether oxygen (Ar-O-C H₂-R) typically appear in the 4.0-4.5 ppm range. Protons on the naphthalene ring are found in the aromatic region (7.0-8.5 ppm), and their specific shifts can provide evidence of the electron-donating effect of the ether group.[12]

  • ¹³C NMR: The carbon signals provide direct insight into the electron density at each position. The naphthyl carbon attached to the oxygen (C-O) is significantly deshielded, appearing around 150-160 ppm. The carbon on the alkyl side of the ether (O-C) resonates in the 60-70 ppm range.[5]

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Information Probed
Naphthyl-H7.0 - 8.5N/AAromatic system integrity, substitution pattern
Naphthyl-C-ON/A150 - 160Deshielding effect of electronegative oxygen
O-C H₂-R4.0 - 4.560 - 70Electronic environment alpha to the ether linkage
Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is used to identify functional groups by their characteristic vibrational frequencies. The most prominent feature for a naphthyloxy ether is the asymmetric C-O-C stretching band, which typically appears in the region of 1200-1275 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring.[13]

UV-Visible Spectroscopy

This technique probes the electronic transitions within the molecule. The naphthalene ring is a strong chromophore, exhibiting intense π-π* transitions. The position of the absorption maximum (λ_max) is sensitive to the electronic effects of the ether substituent and provides information about the extent of conjugation in the system.[5][13]

Computational Modeling and Theoretical Insights

In silico methods provide a powerful complement to experimental data, allowing for the prediction of properties and visualization of electronic features that are difficult to observe directly.[14]

Density Functional Theory (DFT)

DFT is a robust quantum chemical method used to calculate the electronic structure of molecules.[13][15] A typical DFT calculation can yield optimized geometries, vibrational frequencies, and a wealth of electronic data.

  • Protocol for DFT Calculation of 1-Methoxynaphthalene:

    • Structure Input: Build the 3D structure of 1-methoxynaphthalene using molecular modeling software.

    • Method Selection: Choose a suitable functional and basis set, for example, B3LYP with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.[13][16]

    • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

    • Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra.[15]

    • Property Calculation: From the optimized structure, calculate electronic properties such as HOMO-LUMO orbitals, the molecular electrostatic potential (MEP) map, and dipole moments.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions.[13][16]

  • HOMO: For a naphthyloxy ether, the HOMO is typically a π-orbital with significant contributions from the naphthalene ring and the p-orbitals of the ether oxygen. Its energy level relates to the molecule's ability to donate electrons.

  • LUMO: The LUMO is usually a π*-antibonding orbital localized on the naphthalene ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the molecule's kinetic stability and the energy of its lowest electronic excitation.[16]

Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It highlights regions of negative potential (electron-rich, red/yellow), which are prone to electrophilic attack, and regions of positive potential (electron-poor, blue), which are susceptible to nucleophilic attack. For a naphthyloxy ether, the MEP map clearly shows a region of strong negative potential around the ether oxygen, visually confirming its role as a hydrogen bond acceptor.[13][15]

Calculated Property Significance
HOMO Energy Correlates with ionization potential; electron-donating ability.
LUMO Energy Correlates with electron affinity; electron-accepting ability.
HOMO-LUMO Gap Relates to chemical reactivity and electronic transition energy.
Dipole Moment Measures overall molecular polarity.
MEP Minima Identifies most electron-rich sites (e.g., the ether oxygen).

Conclusion and Future Outlook

The naphthyloxy ether linkage is a privileged scaffold whose utility is deeply rooted in its fundamental electronic properties. The combination of the large, polarizable naphthalene π-system with the flexible, hydrogen-bond-accepting ether oxygen creates a moiety with tunable characteristics ideal for molecular recognition. A comprehensive understanding, achieved through a synergistic application of synthesis, spectroscopy, and computational modeling, is crucial for its rational deployment.

Future research will undoubtedly continue to exploit these properties. In drug development, new generations of receptor-specific ligands will emerge from fine-tuning the electronic and conformational profile of the naphthyloxy group. In materials science, the integration of this moiety into polymers and small molecules offers exciting possibilities for creating novel organic electronic materials with tailored charge-transport properties.[5][17] The principles outlined in this guide provide a robust framework for these future innovations.

References

Click to expand
  • Stark, H. et al. (2018). Novel naphthyloxy derivatives - Potent histamine H3 receptor ligands. Synthesis and pharmacological evaluation. PubMed. Available at: [Link]

  • Glennon, R. A. et al. (1995). 2-(1-Naphthyloxy)ethylamines with Enhanced Affinity for Human 5-HT1Dβ (h5-HT1B) Serotonin Receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Tran, T. T. H. et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Semantic Scholar. Available at: [Link]

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  • Gümrükçü, S. et al. (2023). Synthesis, fabrication and characterization of 2-naphthyloxy group-substituted bis(2-pyridylimino)isoindoline and its derivatives as a positive electrode for vanadium redox flow battery applications. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Jenkins, A. et al. (2001). The actions of ether, alcohol and alkane general anaesthetics on GABAA and glycine receptors and the effects of TM2 and TM3 mutations. British Journal of Pharmacology. Available at: [Link]

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  • Alpaslan, G. & Aytan, K. (2014). Crystal structure, spectroscopic characterization and density functional studies of (E)-1-((3-methoxyphenylimino)methyl)naphthalen-2-ol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Hirano, T. et al. (2013). Electronic properties and vibrationally averaged structures of [[X with combining tilde]] 2Σ+ MgOH: a computational molecular spectroscopy study. Physical Chemistry Chemical Physics. Available at: [Link]

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Methodological & Application

Reagents required for preparing 3-[(2-naphthyloxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: A Comprehensive Guide to the Synthesis of 3-[(2-Naphthyloxy)methyl]benzohydrazide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(2-Naphthyloxy)methyl]benzohydrazide is a molecule of interest in medicinal chemistry and materials science, incorporating three key structural motifs: a naphthalene ring, an ether linkage, and a benzohydrazide functional group. The benzohydrazide moiety, in particular, is a versatile precursor for the synthesis of various heterocyclic compounds and is a common structural feature in many biologically active molecules.[1] This guide provides a detailed, two-step synthetic pathway for the preparation of this target compound, grounded in established chemical principles. The narrative explains the causality behind experimental choices, ensuring both technical accuracy and practical applicability for researchers in the field.

Overall Synthetic Pathway

The synthesis of 3-[(2-naphthyloxy)methyl]benzohydrazide is efficiently achieved in a two-step process. The first step involves a nucleophilic substitution reaction to form the ether linkage, followed by a hydrazinolysis reaction to generate the final hydrazide product.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis A 2-Naphthol + Methyl 3-(bromomethyl)benzoate B Methyl 3-[(2-naphthyloxy)methyl]benzoate A->B  NaOH or K2CO3, Acetone or DMF C Methyl 3-[(2-naphthyloxy)methyl]benzoate D 3-[(2-Naphthyloxy)methyl]benzohydrazide C->D  Hydrazine Hydrate (NH2NH2·H2O), Ethanol, Reflux

Caption: Overall workflow for the synthesis of 3-[(2-naphthyloxy)methyl]benzohydrazide.

Part 1: Synthesis of Intermediate: Methyl 3-[(2-naphthyloxy)methyl]benzoate

This initial step utilizes the Williamson ether synthesis, a robust and widely used method for preparing ethers. The reaction proceeds via an S_N2 mechanism where the nucleophilic naphthoxide ion, generated in situ, displaces the bromide from the electrophilic benzylic carbon of methyl 3-(bromomethyl)benzoate.[2][3]

Mechanism: Williamson Ether Synthesis

The reaction is a classic bimolecular nucleophilic substitution (S_N2). A strong base is required to deprotonate the hydroxyl group of 2-naphthol, forming a potent nucleophile, the 2-naphthoxide anion.[4] This anion then attacks the carbon atom bearing the bromine atom, displacing the bromide leaving group in a single, concerted step.[4]

Reagents and Materials Required
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
2-NaphtholC₁₀H₈O144.17135-19-3Reagent grade, dry.
Methyl 3-(bromomethyl)benzoateC₉H₉BrO₂229.071129-28-8A key starting material, can be synthesized or purchased.[5][6]
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Pellets or crushed solid. Anhydrous conditions are preferred.
Ethanol (Absolute)C₂H₅OH46.0764-17-5Anhydrous, as solvent.
Round-bottom flask---Appropriate size for the reaction scale.
Reflux Condenser---To prevent solvent loss during heating.
Magnetic Stirrer and Stir Bar---For efficient mixing.
Ice-water bath---For cooling and precipitation.
Experimental Protocol
  • Preparation of the Nucleophile: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-naphthol (1.0 eq.) and absolute ethanol (approx. 5 mL per gram of 2-naphthol). Commence stirring to dissolve the solid.[7]

  • Base Addition: Carefully add crushed sodium hydroxide (1.1 eq.) to the ethanolic solution.[3][7] Stir the mixture at room temperature for 25-30 minutes. The formation of the sodium 2-naphthoxide salt should be observed.

  • Addition of the Electrophile: Dissolve methyl 3-(bromomethyl)benzoate (1.0 eq.) in a minimal amount of absolute ethanol and add it dropwise to the reaction mixture.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C). Maintain the reflux with stirring for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., hexane:ethyl acetate, 4:1), to observe the disappearance of the starting materials.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 10 times the volume of the reaction mixture) with stirring.[7]

  • Precipitation and Filtration: A solid precipitate of methyl 3-[(2-naphthyloxy)methyl]benzoate should form. Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove any inorganic salts.

  • Drying: Dry the isolated product under vacuum or in a desiccator. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Part 2: Synthesis of 3-[(2-naphthyloxy)methyl]benzohydrazide

The conversion of the methyl ester intermediate to the final benzohydrazide product is accomplished through hydrazinolysis. This is a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.[8]

Mechanism: Nucleophilic Acyl Substitution

Hydrazine, being a strong nucleophile, attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the methoxy group is eliminated as methanol, and after a proton transfer, the stable hydrazide product is formed. Using an excess of hydrazine hydrate can help drive the reaction to completion.[9]

Reagents and Materials Required
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
Methyl 3-[(2-naphthyloxy)methyl]benzoateC₁₉H₁₆O₃292.33N/AProduct from Part 1.
Hydrazine Hydrate (80-100%)N₂H₄·H₂O50.067803-57-8Caution: Hydrazine is toxic and corrosive. Handle in a fume hood.[10]
Ethanol (95% or Absolute)C₂H₅OH46.0764-17-5Solvent for the reaction.
Round-bottom flask---Appropriate size.
Reflux Condenser---
Magnetic Stirrer and Stir Bar---
Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve the methyl 3-[(2-naphthyloxy)methyl]benzoate (1.0 eq.) from Part 1 in ethanol (approx. 10 mL per gram of ester).

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (3-5 eq.) dropwise while stirring.[11] The use of excess hydrazine ensures the complete conversion of the ester.

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours.

  • Monitoring the Reaction: The reaction can be monitored by TLC to confirm the consumption of the starting ester.

  • Product Isolation: After completion, reduce the volume of the solvent using a rotary evaporator. Cool the concentrated solution in an ice bath. The product, 3-[(2-naphthyloxy)methyl]benzohydrazide, should precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove any unreacted hydrazine hydrate.[9]

  • Drying and Purification: Dry the final product thoroughly under vacuum. If required, the product can be recrystallized from ethanol or an ethanol/water mixture to achieve higher purity.

G start Start prep_naphthoxide Prepare Sodium 2-Naphthoxide (2-Naphthol + NaOH in Ethanol) start->prep_naphthoxide add_ester Add Methyl 3-(bromomethyl)benzoate prep_naphthoxide->add_ester reflux_ether Reflux for 4-6 hours add_ester->reflux_ether workup_ether Cool and Precipitate in Ice Water reflux_ether->workup_ether isolate_ester Filter and Dry Intermediate Ester workup_ether->isolate_ester dissolve_ester Dissolve Ester in Ethanol isolate_ester->dissolve_ester add_hydrazine Add Hydrazine Hydrate dissolve_ester->add_hydrazine reflux_hydrazide Reflux for 6-8 hours add_hydrazine->reflux_hydrazide isolate_hydrazide Concentrate, Cool, and Filter reflux_hydrazide->isolate_hydrazide dry_product Dry Final Product isolate_hydrazide->dry_product end End dry_product->end

Caption: Detailed experimental workflow for the two-step synthesis.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through standard analytical techniques.

  • TLC Monitoring: At each stage, TLC is crucial to confirm the consumption of starting materials and the formation of the product before proceeding to the next step or work-up.

  • Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS). The melting point of the crystalline solid product should also be determined and compared to literature values if available.

References

  • Scribd. Williamson Ether Synthesis: 2-Naphthoxyacetic Acid From 2-Naphthol and Chloroacetic Acid. Available from: [Link].

  • University of Michigan-Dearborn. The Williamson Ether Synthesis. Available from: [Link].

  • Brainly.com. [FREE] A Williamson ether synthesis is shown below. 2-naphthol in the presence of sodium hydroxide undergoes a -. Available from: [Link].

  • Sonntag, N. O. V. (1968). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 45(8), 571–574. Available from: [Link].

  • University of Colorado Denver. 1 Nucleophilic displacement - Formation of an ether by an SN2 reaction – The Williamson. Available from: [Link].

  • PrepChem.com. Preparation of 3-bromomethyl-benzoic acid. Available from: [Link].

  • OSTI.GOV. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available from: [Link].

  • Google Patents. CN1219752C - Process for preparing substituted hydrazide by using carboxylic acid.
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  • Chegg.com. Solved 1. A Williamson ether synthesis could take place | Chegg.com. Available from: [Link].

  • Royal Society of Chemistry. A facile and greener synthesis of 5-substituted-1,3,4-oxadiazole-2-ones (SHOs) from acid hydrazides and carbon dioxide. RSC Advances. Available from: [Link].

  • Google Patents. US3787482A - Method of synthesizing hydrazine compounds carboxylic acids.
  • Royal Society of Chemistry. Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Available from: [Link].

  • SciSpace. A new synthesis of carboxylic acid hydrazides via organoaluminum reagents. Available from: [Link].

  • Google Patents. CN103408454A - Preparation method of hydrazide compound.
  • ResearchGate. How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. Available from: [Link].

  • Google Patents. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.
  • Biointerface Research in Applied Chemistry. Synthesis and bioactivity of benzohydrazide derivatives. (2020). Available from: [Link].

  • National Center for Biotechnology Information. 2-Hydroxy-N′-[(E)-(3-hydroxy-2-naphthyl)methylene]benzohydrazide. Available from: [Link].

  • PrepChem.com. Synthesis of p-bromomethyl benzoyl chloride. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Research. Design and Synthesis of Three Naphtol Derivatives using the Three Component System. Available from: [Link].

  • Google Patents. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available from: [Link].

  • Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. Available from: [Link].

  • PubChem. 3-(Bromomethyl)benzoyl chloride. Available from: [Link].

  • Google Patents. US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids.
  • Organic Syntheses. 3-thenyl bromide. Available from: [Link].

  • National Center for Biotechnology Information. 3-Methyl-2-(4-methylphenoxy)benzoic acid. Available from: [Link].

  • ResearchGate. (PDF) Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. Available from: [Link].

  • Google Patents. US3337628A - 3-naphthyloxy-2-hydroxypropylamines.
  • ResearchGate. (PDF) Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. Available from: [Link].

  • MDPI. Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Available from: [Link].

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Advanced Solvent Selection and Formulation Protocol for 3-[(2-naphthyloxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Pre-clinical Drug Development Professionals Compound Identity: 3-[(2-naphthyloxy)methyl]benzohydrazide (CAS: 438474-99-8)

Executive Summary & Physicochemical Profiling

Successfully solubilizing specialized synthetic intermediates or screening-library compounds like 3-[(2-naphthyloxy)methyl]benzohydrazide requires a deep understanding of their molecular architecture. This compound presents a classic solvation challenge in drug discovery: it possesses a highly lipophilic core (a naphthalene ring linked via an ether bridge to a benzene ring) juxtaposed with a polar, hydrogen-bonding hydrazide moiety (-CONHNH₂).

If you attempt to dissolve this compound directly in aqueous media, the massive entropic penalty caused by the hydrophobic effect will lead to immediate crystallization or colloidal aggregation. Therefore, solvent selection must be approached as a thermodynamic cascade—transitioning from a primary aprotic solvent that disrupts crystal lattice energy to a micellar co-solvent system for biological assays.

Quantitative Physicochemical Data

Data synthesized for CAS 438474-99-8 to guide formulation strategy[].

PropertyValueImplication for Solvation Strategy
CAS Number 438474-99-8Primary identifier for chemical sourcing and purity validation[].
Molecular Formula C₁₈H₁₆N₂O₂High carbon-to-heteroatom ratio drives extreme lipophilicity[].
Molecular Weight 292.33 g/mol Favorable for membrane permeability, but requires organic primary solvent[].
H-Bond Donors 2 (-NH, -NH₂)Prone to strong intermolecular crystal packing; requires an H-bond accepting solvent.
H-Bond Acceptors 3 (C=O, -O-, -NH₂)Can interact with protic solvents, but sterically hindered by bulky hydrophobic groups.
Predicted LogP ~3.5 - 4.5Highly hydrophobic; necessitates surfactants (e.g., Tween-80) for aqueous dilution.

Mechanistic Solvation Dynamics

The selection of Dimethyl Sulfoxide (DMSO) as the primary solvent is not merely a convention; it is a thermodynamic necessity. As demonstrated in 2[2], the mole fraction solubility of these compounds is exponentially higher in aprotic polar solvents compared to protic or aqueous environments.

The highly basic oxygen of the S=O bond in DMSO acts as a powerful hydrogen bond acceptor, preferentially solvating the Lewis acidic protons of the hydrazide group[3]. Simultaneously, the methyl groups of DMSO engage in dispersion interactions with the naphthyl and phenyl rings. Conversely, attempting to dissolve this in water requires a massive "cavity term" (the energy required to separate water molecules to fit the solute), which is thermodynamically unfavorable[3].

G Molecule 3-[(2-naphthyloxy)methyl] benzohydrazide Hydrophobic Hydrophobic Core (Naphthalene + Benzene) Molecule->Hydrophobic Polar Polar Moiety (Hydrazide: -CONHNH2) Molecule->Polar Solvent1 Aprotic Polar Solvents (DMSO, DMF) Hydrophobic->Solvent1 Pi-Pi / Dispersion (High Affinity) Solvent2 Aqueous Buffers (PBS, Saline) Hydrophobic->Solvent2 Hydrophobic Effect (Insoluble) Polar->Solvent1 H-Bond Acceptance (High Affinity) Polar->Solvent2 H-Bonding (Insufficient)

Fig 1. Mechanistic rationale for solvent compatibility based on molecular interactions.

Self-Validating Experimental Protocols

The following protocols are designed with built-in quality control (QC) checkpoints. A protocol is only as good as its ability to alert the scientist when a failure (such as micro-precipitation) has occurred.

G A Solid Compound CAS: 438474-99-8 B Primary Solvation (100% DMSO) A->B Add DMSO Vortex/Sonicate C 10 mM Master Stock (Store at -20°C) B->C Complete Dissolution D In Vitro Dilution (Culture Media) C->D Dilute 1:200+ F In Vivo Formulation (PEG400/Tween-80) C->F Add Co-solvents E Final Assay (<0.5% DMSO) D->E Cell Treatment G Animal Dosing (Clear Solution) F->G Add Saline

Fig 2. Step-by-step formulation workflow for in vitro and in vivo applications.

Protocol A: Preparation of 10 mM Master Stock

Objective: Create a stable, fully dissolved primary stock solution.

  • Weighing: Accurately weigh out 2.92 mg of 3-[(2-naphthyloxy)methyl]benzohydrazide (MW = 292.33 g/mol )[] into a sterile, solvent-resistant microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO.

    • Causality: Using anhydrous DMSO is critical. The introduction of atmospheric moisture will prematurely trigger the hydrophobic effect, reducing the stock's solubility limit and shelf life.

  • Mechanical Disruption: Vortex vigorously for 30 seconds, then sonicate in a room-temperature water bath for 5 minutes.

    • Causality: Sonication provides the necessary mechanical energy to overcome the solid crystal lattice energy, accelerating the solvation process.

  • Self-Validation Checkpoint: Centrifuge the tube at 10,000 × g for 2 minutes. Carefully inspect the bottom of the tube against a strong light source. A lack of a visible pellet confirms complete dissolution. If a pellet is present, heat to 37°C for 5 minutes and re-sonicate.

  • Storage: Aliquot into single-use vials (e.g., 50 µL/vial) and store at -20°C.

Protocol B: Working Solutions for In Vitro Cell Assays

Objective: Dilute the compound into aqueous culture media without causing precipitation.

  • Thawing: Warm the 10 mM DMSO master stock to 37°C for 5 minutes before opening.

    • Causality: DMSO freezes at 18.5°C. Warming ensures the solvent is fully liquid and any transiently precipitated compound is completely re-solubilized before pipetting, preventing inaccurate dosing.

  • Media Prep: Pre-warm the target cell culture media to 37°C.

  • Dilution: Add the DMSO stock dropwise to the rapidly swirling media to achieve the desired concentration (e.g., 1 µL stock into 999 µL media for a 10 µM final concentration, yielding 0.1% DMSO).

    • Causality: Dropwise addition into a large, moving aqueous volume prevents localized high concentrations of the compound, which can trigger rapid nucleation and irreversible precipitation.

  • Self-Validation Checkpoint: Measure the OD₆₀₀ of the prepared media against a blank (media + 0.1% DMSO). An increase in absorbance (>0.05) indicates colloidal aggregation. If this occurs, you must lower the final concentration or introduce a co-solvent.

Protocol C: Formulation for In Vivo Administration

Objective: Create a biocompatible, clear formulation for animal dosing using the 10/40/5/45 rule.

  • Primary Stock: Add 100 µL of the 10 mM DMSO stock to a sterile glass vial.

  • Transition Co-solvent: Add 400 µL of PEG400 and vortex thoroughly for 1 minute.

    • Causality: PEG400 lowers the dielectric transition between pure DMSO and water. Its amphiphilic nature coats the hydrophobic compound.

  • Surfactant Addition: Add 50 µL of Tween-80 and vortex gently to avoid excessive foaming.

    • Causality: Tween-80 is a non-ionic surfactant that forms protective micelles around the lipophilic naphthyl and benzyl rings, shielding them from the aqueous phase.

  • Aqueous Phase: Add 450 µL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

    • Causality: Order of addition is absolute. Adding saline last ensures the compound is fully protected by the PEG/Tween-80 micellar structures before encountering the high-dielectric aqueous environment.

  • Self-Validation Checkpoint: Allow the final formulation to sit at room temperature for 2 hours. If it remains optically clear, the micellar formulation is thermodynamically stable for dosing. If cloudiness appears, the compound has crashed out, and the PEG400/Tween-80 ratio must be increased.

References

  • 3-[(2-Naphthyloxy)methyl]benzohydrazide (CAS# 438474-99-8)
  • Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents Source: ResearchGate URL
  • Solubility Modeling, Solvent Effect, and Preferential Solvation of Thiamphenicol in Cosolvent Mixtures of Methanol, Ethanol, N,N-Dimethylformamide, and 1,4-Dioxane with Water Source: ACS Publications URL
  • Solubilization and Thermodynamic Analysis of Isotretinoin in Eleven Different Green Solvents at Different Temperatures Source: NIH / PubMed Central URL

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Application Note: Preparation of 3-[(2-naphthyloxy)methyl]benzohydrazide Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a standardized protocol for the preparation, handling, and storage of 3-[(2-naphthyloxy)methyl]benzohydrazide (CAS: 438474-99-8) stock solutions. Designed for researchers in drug discovery and chemical biology, this document addresses the specific physicochemical challenges posed by the compound's lipophilic naphthyl scaffold and reactive hydrazide motif.[1] We recommend Dimethyl Sulfoxide (DMSO) as the primary solvent to achieve a stable 10 mM stock concentration, ensuring reproducibility in downstream biological assays such as kinase inhibition or antimicrobial screening.[1]

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Before initiating solvation, it is critical to understand the molecular architecture that dictates solubility.[1]

PropertySpecification
Compound Name 3-[(2-naphthyloxy)methyl]benzohydrazide
CAS Number 438474-99-8
Molecular Formula C₁₈H₁₆N₂O₂
Molecular Weight 292.33 g/mol
Structural Features Lipophilic 2-naphthyl ether; Polar benzohydrazide core
Solubility Class Hydrophobic / Polar Aprotic Soluble
pKa (Predicted) ~12 (Hydrazide NH)
Recommended Solvent Anhydrous DMSO (≥99.9%)

Solvent Selection Logic

The choice of solvent is governed by the "Like Dissolves Like" principle, but nuanced by the specific functional groups of this molecule.[1]

  • The Naphthyl Challenge: The (2-naphthyloxy)methyl group adds significant lipophilicity and planarity to the molecule, promoting

    
    -
    
    
    
    stacking interactions in the solid state. This makes the compound poorly soluble in aqueous buffers (PBS, Tris) and protic polar solvents like Ethanol at high concentrations.[1]
  • The Hydrazide Advantage: The benzohydrazide moiety contains hydrogen bond donors and acceptors.[1] While it confers some polarity, it is insufficient to solubilize the naphthyl tail in water.[1]

  • The DMSO Solution: Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent.[1][2] It disrupts the intermolecular hydrogen bonding of the hydrazide while effectively solvating the aromatic naphthyl rings via dipole-induced dipole interactions.

Critical Warning: Avoid using acetone or aldehydes as solvents. Hydrazides are nucleophilic and will react with ketones/aldehydes to form hydrazones , permanently altering your compound's identity [1].[1]

Protocol: Preparation of 10 mM Stock Solution

This protocol is designed to prepare a 10 mM stock solution, the industry standard for high-throughput screening (HTS) and cellular assays.[1]

Materials Required[1][14]
  • Compound: 3-[(2-naphthyloxy)methyl]benzohydrazide (Solid powder).

  • Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade).[1]

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Note: Amber glass protects from photodegradation; PTFE prevents leaching.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Calculation Framework

To ensure accuracy, calculate the required volume of DMSO based on the exact mass of the powder.[1] Do not rely on the vendor's stated mass (e.g., "1 mg") as residual salts or transfer losses can affect the actual weight.[1]

Formula:


[1]

Example Calculation:

  • Mass Weighed: 5.0 mg

  • Target Concentration: 10 mM (0.01 M)

  • MW: 292.33 g/mol


[1]
Step-by-Step Procedure
  • Weighing: Tare an amber glass vial. Accurately weigh the compound directly into the vial. Record the exact mass.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO using a calibrated micropipette.

    • Technique: Direct the stream of DMSO against the vial wall to wash down any powder adhering to the glass.[1]

  • Dissolution:

    • Vortex: Cap tightly and vortex at medium speed for 30 seconds.

    • Visual Inspection: Check for floating particulates or a "swirl" (Schlieren lines) indicating incomplete mixing.[1]

    • Sonication (If necessary): If solid particles persist, sonicate in a water bath at room temperature for 2-5 minutes.[1] Caution: Monitor temperature; do not exceed 37°C to prevent thermal degradation [2].

  • Validation: Invert the vial 5 times. The solution should be optically clear and colorless to pale yellow.[1]

Quality Control & Troubleshooting

Trustworthiness in data begins with a validated stock solution.[1]

Solubility Validation Workflow

If precipitation occurs upon dilution into aqueous media, use the following decision tree to troubleshoot.

Solubility_Troubleshooting start Dilute Stock (1:1000) into Assay Buffer check Visual Inspection (Precipitation?) start->check clear Solution Clear: Proceed to Assay check->clear No cloudy Cloudy/Precipitate: Solubility Limit Exceeded check->cloudy Yes step1 Reduce Stock Conc. (Dilute to 5 mM) cloudy->step1 step2 Add Co-solvent (e.g., 0.1% Tween-20) cloudy->step2 step1->start Retest

Figure 1: Decision logic for validating stock solution solubility in aqueous assay buffers.

Spectroscopic Check

For critical assays, confirm concentration using UV-Vis spectroscopy.

  • Dilute stock 1:1000 in Ethanol.

  • Measure Absorbance at

    
     (typically ~230 nm for naphthyl, ~280 nm for benzohydrazide).[1]
    
  • Use Beer-Lambert Law (

    
    ) if the extinction coefficient (
    
    
    
    ) is known or established via a standard curve.[1]

Storage and Stability

Hydrazides are susceptible to oxidation and hydrolysis over time.[1] Proper storage is non-negotiable for long-term utility.

ConditionRecommendationReason
Temperature -20°C or -80°CSlows chemical degradation kinetics.
Container Amber Glass / PolypropylenePrevents UV-induced radical formation.
Freeze-Thaw Avoid Repeated cycles cause condensation (water ingress) and precipitation.[2]
Hygroscopicity DesiccatorDMSO absorbs atmospheric water, which crashes out the lipophilic compound.[1]

Best Practice: Aliquot the master stock into single-use volumes (e.g., 50


L) in PCR tubes or microvials immediately after preparation.

Safety Information

While specific toxicology data for 3-[(2-naphthyloxy)methyl]benzohydrazide may be limited, handle it as a potent bioactive agent.[1]

  • Hazard Class: Irritant (Skin/Eye), Potential Sensitizer (Hydrazide moiety).[1]

  • DMSO Hazard: DMSO penetrates skin rapidly and can carry dissolved toxic compounds into the bloodstream.[1]

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1] Handle inside a fume hood.

References

  • Javed, M. I., & Brewer, M. (2007).[1][3] "Diazo Preparation via Dehydrogenation of Hydrazones with 'Activated' DMSO." Organic Letters, 9(9), 1789-1792.[1][3] Link[1]

  • BenchChem. (2025).[1][2] "Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO." BenchChem Protocols. Link[1]

  • PubChem. (2025).[1][4] "Compound Summary: 3-[(2-naphthyloxy)methyl]benzohydrazide (CAS 438474-99-8)." National Library of Medicine. Link

  • Zhang, S., et al. (2014).[1] "Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors." International Journal of Molecular Sciences, 15(7), 12419-12436.[1] Link

Sources

Application Note: Microwave-Assisted Synthesis of 3-[(2-Naphthyloxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of benzohydrazide derivatives bearing bulky lipophilic ethers, such as 3-[(2-naphthyloxy)methyl]benzohydrazide, is of significant interest in drug discovery due to their potential as antimicrobial, antitubercular, and anticancer agents. Conventional synthetic routes rely on prolonged thermal refluxing, which often results in poor yields, thermal degradation, and excessive solvent waste.

This application note details a highly optimized, two-step microwave-assisted organic synthesis (MAOS) protocol. By leveraging direct dielectric heating, this methodology reduces total reaction time from >30 hours to under 30 minutes, improves overall yield to >90%, and establishes a self-validating quality control system for high-throughput medicinal chemistry workflows.

Mechanistic Rationale & Pathway

The synthesis is achieved via a two-step sequence: an


 O-alkylation (etherification) followed by nucleophilic acyl substitution (hydrazinolysis).

Step 1: Microwave-Assisted O-Alkylation The etherification of 2-naphthol with methyl 3-(chloromethyl)benzoate is conventionally sluggish. Under microwave irradiation, acetonitrile is utilized as the solvent due to its high microwave absorbance (loss tangent,


). The localized superheating accelerates the deprotonation of 2-naphthol by potassium carbonate (

) and drives the

displacement of the chloride ion with near-perfect O-selectivity [2].

Step 2: Microwave-Assisted Hydrazinolysis Hydrazinolysis of the resulting methyl ester is notoriously slow under classical heating. However, hydrazine hydrate is highly polar and couples exceptionally well with microwave frequencies (2.45 GHz). Microwave irradiation selectively stabilizes the highly polar tetrahedral transition state, lowering the activation energy barrier. This accelerates the nucleophilic attack on the ester carbonyl and the subsequent elimination of methanol [1, 4].

Mechanism M1 Ester Carbonyl (Intermediate) M3 Tetrahedral Intermediate (Stabilized by MW Dielectric Heating) M1->M3 Nucleophilic Attack M2 Hydrazine Hydrate M2->M3 Nucleophilic Attack M4 Methanol Elimination M3->M4 C-O Bond Cleavage M5 Benzohydrazide Product M4->M5 Proton Transfer

Figure 1: Mechanistic pathway of microwave-driven nucleophilic acyl substitution.

Experimental Design & Self-Validating Systems

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each synthetic step includes integrated, orthogonal Quality Control (QC) checkpoints. Proceeding to the next step is strictly gated by these analytical validations, ensuring that unreacted starting materials do not cascade into complex downstream purification failures.

Materials and Equipment
  • Reagents: 2-Naphthol (≥99%), Methyl 3-(chloromethyl)benzoate (98%), Potassium carbonate (

    
    , anhydrous), Acetonitrile (HPLC grade), Hydrazine hydrate (80% aqueous solution), Absolute ethanol.
    
  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with dynamic pressure control and an IR temperature sensor.

  • Analytical: TLC plates (Silica gel 60

    
    ), LC-MS, FT-IR spectrometer.
    

Step-by-Step Protocols

SyntheticWorkflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Hydrazinolysis N1 2-Naphthol + Methyl 3-(chloromethyl)benzoate N2 MW Reactor 100°C, 15 min N1->N2 K2CO3, CH3CN N3 Intermediate Ester N2->N3 SN2 Displacement N4 MW Reactor 120°C, 10 min N3->N4 NH2NH2·H2O, EtOH N5 Target Compound: 3-[(2-Naphthyloxy)methyl] benzohydrazide N4->N5 Acyl Substitution

Figure 2: Two-step microwave-assisted synthetic workflow for the target benzohydrazide.

Protocol A: Synthesis of Methyl 3-[(2-naphthyloxy)methyl]benzoate
  • Preparation: In a 30 mL microwave-safe quartz vessel equipped with a magnetic stir bar, add 2-naphthol (1.0 mmol, 144 mg) and methyl 3-(chloromethyl)benzoate (1.1 mmol, 203 mg).

  • Solvent & Base: Add anhydrous

    
     (2.0 mmol, 276 mg) followed by 5.0 mL of acetonitrile. Seal the vessel with a Teflon-lined crimp cap.
    
  • Microwave Irradiation: Program the microwave synthesizer to ramp to 100°C over 2 minutes, holding at 100°C for exactly 15 minutes. Set the maximum power limit to 150 W and maximum pressure to 15 bar.

  • Workup: Cool the vessel to room temperature via compressed air. Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (15 mL), wash with water (2 × 10 mL) and brine (10 mL), dry over anhydrous

    
    , and evaporate to yield the intermediate ester.
    
  • Self-Validation Checkpoint 1:

    • TLC: Hexane/Ethyl Acetate (4:1 v/v). Ensure complete disappearance of the 2-naphthol spot.

    • LC-MS: Confirm the presence of the

      
       peak at m/z 293.
      
Protocol B: Synthesis of 3-[(2-naphthyloxy)methyl]benzohydrazide
  • Preparation: Transfer the intermediate methyl ester (1.0 mmol, ~292 mg) into a clean 30 mL microwave vessel.

  • Reagent Addition: Add 80% hydrazine hydrate (5.0 mmol, ~0.25 mL) and 4.0 mL of absolute ethanol. The excess hydrazine drives the equilibrium forward, while ethanol acts as a microwave-transparent co-solvent that solubilizes the ester [3].

  • Microwave Irradiation: Seal the vessel and irradiate at 120°C for 10 minutes (Max power: 200 W, Max pressure: 20 bar).

  • Workup: Cool the reaction to 0°C in an ice bath. Pour the mixture into 20 mL of ice-cold distilled water. Stir vigorously for 5 minutes to induce precipitation. Filter the resulting white/off-white solid under vacuum, wash with cold water, and recrystallize from absolute ethanol.

  • Self-Validation Checkpoint 2:

    • TLC: Dichloromethane/Methanol (9:1 v/v). The product will appear as a highly polar spot compared to the ester.

    • FT-IR: Confirm the disappearance of the ester

      
       stretch (~1720 
      
      
      
      ) and the appearance of the amide
      
      
      stretch (~1650
      
      
      ) alongside primary/secondary amine
      
      
      stretches (~3300-3200
      
      
      ).
    • LC-MS: Confirm target mass

      
       at m/z 293.33.
      

Quantitative Data Presentation

The optimization of the hydrazinolysis step and a comparison against conventional methods highlight the drastic efficiency improvements achieved via this protocol.

Table 1: Optimization of Microwave Hydrazinolysis Conditions (Step 2)

EntrySolventTemperature (°C)Time (min)MW Power (W)Isolated Yield (%)
1Ethanol803010045
2Ethanol1002015072
3 Ethanol 120 10 200 94 (Optimal)
4Solvent-free1201020081

Table 2: Comparative Metrics: Conventional vs. Microwave-Assisted Synthesis

ParameterConventional Thermal RefluxMicrowave Irradiation Protocol
Reaction Time (Step 1) 8 - 12 hours15 minutes
Reaction Time (Step 2) 18 - 24 hours10 minutes
Overall Yield 45 - 55%85 - 92%
Solvent Consumption High (requires continuous reflux)Low (Green Chemistry compliant)
Byproduct Formation Moderate (Thermal degradation)Minimal (Rapid, uniform heating)

References

  • Title: 2-Hydroxy-N′-(4-fluorobenzoyl)
  • Source: mtak.
  • Title: Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones Source: Arabian Journal of Chemistry URL
  • Title: microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly Source: Journal of Applied Pharmaceutical Research URL

Application Note: Advanced Crystallization Techniques for 3-[(2-naphthyloxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0306 Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals Compound Focus: 3-[(2-naphthyloxy)methyl]benzohydrazide (CAS# 438474-99-8)

Introduction & Physicochemical Profiling

The compound 3-[(2-naphthyloxy)methyl]benzohydrazide is a highly versatile intermediate utilized in the synthesis of biologically active hydrazones and heterocyclic scaffolds. Structurally, it presents a fascinating dichotomy: a highly hydrophobic, sterically bulky naphthyl ether moiety coupled with a polar, hydrogen-bond-donating/accepting carbohydrazide group.

From a crystallization standpoint, this structural duality dictates its behavior in solution. The hydrazide motif strongly drives the formation of di-periodic supramolecular networks via intermolecular


 and 

hydrogen bonds [1]. Meanwhile, the naphthyl system participates in

stacking and

interactions. Mastering the crystallization of this compound requires manipulating solvent polarity to selectively solvate these distinct domains while controlling the supersaturation trajectory to avoid kinetic trapping or "oiling out" (liquid-liquid phase separation) [2].

Thermodynamic Data & Solvent Selection

Successful crystallization is fundamentally governed by thermodynamics. Benzohydrazide derivatives typically exhibit steep, temperature-dependent solubility curves in short-chain alcohols, making them ideal candidates for cooling crystallization [3]. Conversely, their near-total insolubility in water can be exploited for rapid anti-solvent precipitation.

Table 1: Representative Solubility Profile & Solvent Suitability

Solvent SystemSolubility at 25 °C (mg/mL)Solubility at 60 °C (mg/mL)Crystallization MechanismSuitability / Risk Profile
Ethanol (Abs) 12.5115.0CoolingIdeal. Good thermal gradient; low risk of solvate formation.
Methanol 18.2140.5CoolingGood. Higher yield, but slight risk of methanol solvate trapping.
DMSO >350.0>500.0Anti-Solvent (Primary)Excellent. Fully disrupts H-bonding network.
Water < 0.1< 0.5Anti-Solvent (Secondary)Ideal. Forces rapid precipitation of the hydrophobic naphthyl core.
Chloroform/MeOH (1:1) 45.085.0EvaporativeIdeal. Balanced volatility for single-crystal X-ray diffraction (SC-XRD).

Crystallization Strategy Workflow

To determine the most appropriate crystallization method, scientists must align the physicochemical properties of the compound with the end-goal of the purification process. The decision matrix below outlines the optimal pathways.

CrystallizationWorkflow Start Crude 3-[(2-naphthyloxy)methyl] benzohydrazide Goal Determine Primary Process Goal Start->Goal Bulk Bulk Purification (High Purity & Yield) Goal->Bulk Particle Particle Size Control (Formulation/Milling) Goal->Particle Single Structural Analysis (SC-XRD) Goal->Single Cooling Cooling Crystallization (Ethanol/Methanol) Bulk->Cooling AntiSolvent Anti-Solvent Addition (DMSO + Water) Particle->AntiSolvent Evaporation Slow Evaporation (Chloroform/Methanol) Single->Evaporation

Fig 1. Decision matrix for selecting the optimal crystallization technique.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. By strictly controlling the parameters (e.g., cooling rates, addition rates), the researcher ensures that the process remains within the Metastable Zone Width (MSZW), thereby preventing amorphous precipitation and ensuring high crystallinity [4].

Protocol A: Scalable Cooling Crystallization (For Bulk Purification)

Causality: Ethanol is chosen because its hydrogen-bonding capacity effectively solvates the hydrazide group at elevated temperatures. A linear, slow cooling ramp is employed to maintain supersaturation just below the boundary of spontaneous nucleation, promoting the growth of large, pure crystals rather than a shower of fine impurities.

  • Dissolution: Suspend 10.0 g of crude 3-[(2-naphthyloxy)methyl]benzohydrazide in 85 mL of absolute ethanol in a jacketed crystallizer equipped with an overhead stirrer.

  • Heating: Heat the suspension to 65 °C under moderate agitation (250 rpm) until complete dissolution is achieved. Hold isothermally for 15 minutes.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble mechanical impurities or polymerized byproducts. Return the filtrate to the crystallizer.

  • Controlled Cooling: Program the jacket temperature to cool from 65 °C to 5 °C at a strict linear rate of 0.2 °C/min .

    • Expert Insight: Faster cooling rates (e.g., >1.0 °C/min) will breach the MSZW, leading to catastrophic secondary nucleation and occlusion of mother liquor impurities within the crystal lattice.

  • Aging: Hold the suspension isothermally at 5 °C for 2 hours to maximize thermodynamic yield.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 15 mL of ice-cold ethanol to displace residual mother liquor, followed by drying in a vacuum oven at 45 °C for 12 hours.

Protocol B: Anti-Solvent Precipitation (For Particle Size Control)

Causality: When specific, narrow Crystal Size Distributions (CSD) are required, anti-solvent precipitation is superior. By dissolving the API in DMSO and dosing water, the hydrophobic naphthyl group is rapidly desolvated. Controlling the antisolvent addition rate directly dictates the nucleation kinetics and final particle size [2].

  • Primary Solution: Dissolve 5.0 g of the compound in 15 mL of anhydrous DMSO at 25 °C. Ensure the solution is optically clear.

  • Anti-Solvent Preparation: Equip a vessel with 50 mL of deionized water (the anti-solvent), maintained at 20 °C with high-shear agitation (500 rpm).

  • Controlled Addition: Using a programmable syringe pump, dose the DMSO solution into the water at a constant rate of 1.0 mL/min .

    • Expert Insight: Injecting the solvent into the anti-solvent (Reverse Anti-Solvent Crystallization) generates immediate, high localized supersaturation, yielding uniformly small crystals (typically 10–20 µm) ideal for dissolution-rate-limited applications.

  • Maturation: Stir the resulting milky suspension for 45 minutes to allow Ostwald ripening to consume fines and stabilize the crystal habit.

  • Isolation: Filter, wash extensively with deionized water to remove all traces of DMSO, and dry under high vacuum.

Protocol C: Single-Crystal Growth via Slow Evaporation (For SC-XRD)

Causality: To elucidate the exact 3D conformation and hydrogen-bonding network via X-ray diffraction, highly ordered, defect-free single crystals are required. Slow evaporation provides an ultra-low supersaturation environment, allowing molecules ample time to orient themselves into their lowest-energy thermodynamic lattice [1].

  • Solvent Matrix: Prepare a 1:1 (v/v) mixture of Chloroform and Methanol. The chloroform solvates the naphthyl ring, while methanol stabilizes the hydrazide moiety.

  • Preparation: Dissolve 50 mg of the pure compound in 4 mL of the solvent matrix in a clean 2-dram glass vial. Sonicate briefly to ensure absolute dissolution.

  • Controlled Evaporation: Seal the vial with a PTFE-lined septum cap. Pierce the septum with a single 21-gauge needle.

    • Expert Insight: The single needle restricts the vapor diffusion rate, extending the evaporation process over 5 to 10 days. This kinetic restriction prevents the rapid precipitation of polycrystalline clusters.

  • Harvesting: Once the solvent volume has reduced by 50-60%, visually inspect for block-like or needle-like single crystals. Extract a suitable crystal (approx. 0.1–0.3 mm in dimension) using a nylon loop and immediately coat in paratone oil to prevent solvent loss prior to mounting on the diffractometer.

References

  • Al Banna, M. H., & Howlader, M. B. H. (2022). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Crystallographic Communications. Available at:[Link]

  • Schall, J. M., Capellades, G., Mandur, J. S., Braatz, R. D., & Myerson, A. S. (2019). Incorporating Solvent-Dependent Kinetics To Design a Multistage, Continuous, Combined Cooling/Antisolvent Crystallization Process. Organic Process Research & Development, 23(9), 1960-1969. Available at:[Link]

  • Noubigh, A. (2024). Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents. Journal of Chemical & Engineering Data, 69(9). Available at:[Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo AutoChem Applications. Available at:[Link]

Application Note: In Vitro Characterization of 3-[(2-Naphthyloxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the in vitro characterization of 3-[(2-naphthyloxy)methyl]benzohydrazide (CAS 438474-99-8).

Based on its chemical structure—a benzohydrazide core substituted with a lipophilic naphthyl ether—this compound belongs to a class of molecules frequently investigated for Sirtuin 2 (SIRT2) inhibition , p38 MAPK inhibition , and antimycobacterial activity (analogous to isoniazid derivatives). The protocols below prioritize the SIRT2 Deacetylase Inhibition Assay as the primary application due to the high structural homology with known SIRT2 inhibitors (e.g., SIRT2 Inhibitor VII), followed by cellular viability profiling.

Introduction & Mechanism of Action

3-[(2-naphthyloxy)methyl]benzohydrazide is a synthetic small molecule featuring a benzohydrazide zinc-binding motif linked to a hydrophobic naphthyl ether moiety. This pharmacophore is critical in drug discovery for targeting enzymes with hydrophobic binding pockets and metal-dependent catalytic centers.

Mechanistic Insights
  • Sirtuin Inhibition (Primary Target): The benzohydrazide group acts as a bioisostere for amide/hydroxamate functionalities found in Class III histone deacetylase (SIRT2) inhibitors. The naphthyl group occupies the hydrophobic tunnel of the SIRT2 active site, potentially locking the enzyme in a closed, inactive conformation.

  • Kinase Modulation: Structurally similar N-acylhydrazones have been characterized as p38α MAPK inhibitors, interfering with ATP binding or allosteric sites to modulate inflammatory signaling.

  • Antimicrobial Potential: As a lipophilic analog of isoniazid, the hydrazide moiety can form adducts with NAD+ in Mycobacterium species, inhibiting InhA and disrupting cell wall synthesis.

DOT Diagram: Proposed Mechanism of Action (SIRT2 Inhibition)

G Compound 3-[(2-naphthyloxy)methyl] benzohydrazide SIRT2 SIRT2 Enzyme (NAD+ Dependent) Compound->SIRT2 Occupies Hydrophobic Pocket (Naphthyl group) Compound->SIRT2 Chelates Zn2+ / H-bonds (Hydrazide group) Complex Enzyme-Inhibitor Complex SIRT2->Complex Inhibition Deacetylation Deacetylation SIRT2->Deacetylation Catalysis (Active) Substrate Acetylated Substrate (p53 / Tubulin) Substrate->SIRT2 Binding NAD NAD+ NAD->SIRT2 Cofactor Complex->Deacetylation Blocks Downstream Cell Cycle Arrest Apoptosis / Neuroprotection Deacetylation->Downstream Modulates

Figure 1: Proposed mechanism of SIRT2 inhibition.[1] The compound competes for the active site, preventing NAD+-dependent deacetylation of substrates like Tubulin or p53.

Material Preparation & Handling[1]

Proper solubilization is critical as benzohydrazides can precipitate in aqueous buffers if not handled correctly.

ParameterSpecificationExpert Insight
Solvent DMSO (Dimethyl Sulfoxide)Anhydrous DMSO is required. Avoid ethanol as it may cause transesterification over long storage.
Stock Concentration 10 mM or 50 mM50 mM is preferred to minimize final DMSO % in assay (<1%).
Solubility Limit ~100 mM in DMSOSonicate at 37°C for 5 mins if turbidity is observed.
Storage -20°C (Desiccated)Stable for 6 months. Avoid freeze-thaw cycles (aliquot into 20 µL vials).
Working Buffer 50 mM Tris-HCl, pH 8.0Avoid phosphate buffers if assessing zinc-dependent activity (potential precipitation).

Protocol A: Fluorometric SIRT2 Deacetylase Inhibition Assay

Objective: Determine the IC50 of 3-[(2-naphthyloxy)methyl]benzohydrazide against recombinant SIRT2 enzyme.

Principle

This assay uses a fluorogenic acetylated peptide substrate (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC). SIRT2 deacetylates the lysine, allowing a developer enzyme (trypsin-like protease) to cleave the AMC fluorophore, generating a fluorescent signal. Inhibitors reduce fluorescence.

Reagents
  • Recombinant Human SIRT2 Enzyme (0.5 U/µL).

  • Fluorogenic Substrate: Ac-RHKK(Ac)-AMC (5 mM stock).

  • Cofactor: NAD+ (50 mM stock).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

  • Developer Solution: Trypsin/Protease mixture with Nicotinamide (to stop SIRT2 reaction).

Experimental Workflow
  • Compound Preparation:

    • Prepare a 10-point dilution series of the compound in DMSO (e.g., 0.1 µM to 100 µM).

    • Dilute 1:50 into Assay Buffer to create 2X working solutions (Final DMSO 2%).

  • Enzyme Reaction Setup (384-well Black Plate):

    • Step 1: Add 10 µL of 2X Compound solution to experimental wells.

    • Step 2: Add 10 µL of SIRT2 Enzyme solution (diluted to optimal activity, e.g., 2 ng/µL).

    • Pre-incubation: Incubate for 15 minutes at 37°C to allow inhibitor binding.

  • Reaction Initiation:

    • Step 3: Add 20 µL of Substrate/NAD+ Mix (Final conc: 50 µM Substrate, 500 µM NAD+).

    • Incubate for 45 minutes at 37°C.

  • Signal Development:

    • Step 4: Add 20 µL of Developer Solution (containing 2 mM Nicotinamide).

    • Incubate for 15 minutes at Room Temperature (RT).

  • Measurement:

    • Read Fluorescence: Ex 360 nm / Em 460 nm.

DOT Diagram: Assay Workflow

Assay Start Start Prep Dilute Compound (10-point series) Start->Prep Add_Enz Add SIRT2 Enzyme + Compound Prep->Add_Enz Inc_1 Pre-incubation 15 min @ 37°C Add_Enz->Inc_1 Add_Sub Add Substrate + NAD+ Inc_1->Add_Sub Inc_2 Reaction 45 min @ 37°C Add_Sub->Inc_2 Dev Add Developer (Stop Reaction) Inc_2->Dev Read Read Fluorescence Ex360/Em460 Dev->Read

Figure 2: Step-by-step workflow for the Fluorometric SIRT2 Inhibition Assay.

Protocol B: Cellular Viability & Proliferation (MTT Assay)

Objective: Assess the cytotoxicity of the compound in cancer cell lines (e.g., MCF-7, A549) to validate "on-target" effects vs. general toxicity.

Reagents
  • Cell Lines: MCF-7 (Breast), A549 (Lung), or THP-1 (Leukemia).

  • MTT Reagent: (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide), 5 mg/mL in PBS.

  • Solubilization Buffer: DMSO or SDS-HCl.

Protocol Steps
  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Remove media.

    • Add 100 µL fresh media containing compound (0.1 – 100 µM).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or AGK2).

    • Incubate for 48 or 72 hours.

  • MTT Addition:

    • Add 10 µL MTT reagent per well.

    • Incubate 3-4 hours at 37°C (purple formazan crystals form).

  • Solubilization:

    • Aspirate media carefully (for adherent cells).

    • Add 100 µL DMSO to dissolve crystals.

  • Quantification:

    • Measure Absorbance at 570 nm (Ref 630 nm).

Data Analysis & Troubleshooting

Calculation of IC50

Normalize data to Vehicle Control (100% Activity) and No Enzyme Control (0% Activity). Fit the data using a non-linear regression model (4-parameter logistic):



Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation in Wells Compound insolubility at high conc.Do not exceed 100 µM. Ensure DMSO < 1%. Warm buffers to 37°C.
High Background Fluorescence Compound autofluorescenceRun a "Compound Only" control (no enzyme). If high, switch to a colorimetric assay or TR-FRET.
No Inhibition Observed Enzyme concentration too highTitrate enzyme to ensure linear velocity. If [E] >> [I], inhibition is masked.
Variable Replicates Pipetting error or evaporationUse a repeater pipette. Seal plates during incubation.

References

  • Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease." Science, 317(5837), 516-519. Link(Foundational text on SIRT2 inhibition pharmacology).

  • Mellini, P., et al. (2012). "Correlation between binding mode and SIRT2 inhibitory activity in the 2-naphthoylamide series." ChemMedChem, 7(11), 1905-1908. Link(Structural basis for naphthyl-based SIRT2 inhibitors).

  • Raliou, M., et al. (2011). "Naphthyl-N-acylhydrazone derivatives as novel p38α MAPK inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(18), 5379-5383. Link(Reference for kinase inhibitory potential of the scaffold).

  • PubChem Compound Summary. (2023). "3-[(2-naphthyloxy)methyl]benzohydrazide (CAS 438474-99-8)." National Center for Biotechnology Information. Link(Verification of chemical structure).

Sources

Schiff base formation using 3-[(2-naphthyloxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of Acylhydrazone Schiff Bases Using 3-[(2-Naphthyloxy)methyl]benzohydrazide

Executive Summary & Molecular Rationale

In modern drug discovery and coordination chemistry, the synthesis of robust, dynamic covalent linkages is critical. 3-[(2-naphthyloxy)methyl]benzohydrazide (CAS 438474-99-8) is a highly versatile building block used to generate acylhydrazone Schiff bases .

Unlike standard imines derived from aliphatic or simple aromatic amines, acylhydrazones exhibit superior hydrolytic stability. This enhanced stability arises from the delocalization of the nitrogen lone pair into the adjacent carbonyl group, making them ideal candidates for biomedical applications, including responsive hydrogels and targeted therapeutics . Furthermore, the bulky, lipophilic naphthyl ether moiety provides excellent membrane permeability and potential DNA-intercalating properties, which are highly sought after in the development of anticancer and antimicrobial agents .

Mechanistic Causality of Acylhydrazone Formation

The formation of an acylhydrazone Schiff base is a classic nucleophilic addition-elimination reaction. However, achieving high yields requires precise control over the reaction microenvironment.

  • The Role of Acid Catalysis: The reaction is highly pH-dependent. We utilize glacial acetic acid to maintain a pH of 4–5. This specific acidity protonates the carbonyl oxygen of the target aldehyde/ketone, increasing its electrophilicity. If the environment is too acidic (pH < 3), the primary amine of the benzohydrazide becomes protonated (forming an unreactive -NH₃⁺ salt), completely arresting the nucleophilic attack.

  • The Role of the Solvent: Schiff base formation is an equilibrium process that produces water as a byproduct. Using an anhydrous solvent (such as absolute ethanol) and operating at reflux temperatures drives the equilibrium toward the product via Le Chatelier’s principle. Mixed aqueous systems impose a thermodynamic penalty, severely limiting the yield .

G Hydrazide 3-[(2-naphthyloxy)methyl] benzohydrazide Mix Solvent: Anhydrous EtOH Reflux (70-80°C) Hydrazide->Mix Aldehyde Carbonyl Compound (Aldehyde/Ketone) Aldehyde->Mix Intermediate Hemiaminal Intermediate Mix->Intermediate Catalyst Glacial Acetic Acid (pH 4-5) Catalyst->Mix Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product Acylhydrazone Schiff Base (Target Compound) Dehydration->Product

Workflow and mechanistic pathway of acylhydrazone Schiff base formation.

Optimization of Reaction Parameters

To establish a robust protocol, empirical data dictates the following optimized parameters. The table below summarizes the causality behind solvent and catalyst selection.

Solvent SystemCatalystTemperatureTimeAverage YieldMechanistic Observation
Aqueous MethanolNone25°C24 h< 20%High thermodynamic penalty; water drives hydrolysis.
Anhydrous MethanolNone65°C12 h45%Slow nucleophilic attack without acid activation.
Anhydrous Ethanol Glacial Acetic Acid (pH 4-5) 78°C (Reflux) 3-4 h 85-95% Optimal electrophilicity; rapid dehydration.
DMFGlacial Acetic Acid (pH 4-5)120°C4 h60%Thermal degradation and side-product formation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and in-process analytical checks ensure that the researcher can verify the reaction's progress at every stage.

Reagents Required:

  • 3-[(2-naphthyloxy)methyl]benzohydrazide (1.0 equivalent)

  • Aryl/Alkyl Aldehyde (1.05 equivalents)

  • Anhydrous Ethanol (15-20 mL per mmol of reactant)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, suspend 1.0 mmol of 3-[(2-naphthyloxy)methyl]benzohydrazide in 15 mL of anhydrous ethanol. Stir at room temperature for 5 minutes.

  • Addition: Add 1.05 mmol of the target aldehyde to the suspension. The slight excess of aldehyde ensures complete consumption of the more valuable hydrazide precursor.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Self-Validation Check: The pH of the solution should test between 4 and 5 using universal indicator paper.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C in an oil bath with continuous magnetic stirring for 3 to 4 hours.

  • In-Process Monitoring (TLC): After 2 hours, spot the reaction mixture against the starting hydrazide on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 6:4). Self-Validation Check: The disappearance of the lower Rf hydrazide spot and the emergence of a new, higher Rf spot confirms the formation of the less polar Schiff base.

  • Isolation: Remove the flask from the heat and allow it to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 30 minutes. Self-Validation Check: A dense precipitate will form, as the extended conjugation of the acylhydrazone drastically reduces its solubility in cold ethanol.

  • Purification: Filter the precipitate under vacuum, wash with 2 x 5 mL of ice-cold ethanol to remove unreacted aldehyde and trace acid, and dry under a vacuum desiccator. Recrystallize from hot ethanol if ultra-high purity (>98%) is required.

Analytical Validation Markers

To definitively confirm the structural integrity of the synthesized 3-[(2-naphthyloxy)methyl]benzohydrazide Schiff base, cross-reference your analytical data against these absolute markers:

  • FT-IR Spectroscopy:

    • Loss of Primary Amine: The characteristic doublet at 3300–3200 cm⁻¹ (representing the -NH₂ of the starting hydrazide) must completely disappear.

    • Imine Formation: A new, sharp absorption band will appear at 1600–1620 cm⁻¹ , confirming the azomethine (-C=N-) stretch.

    • Amide Shift: The amide carbonyl (-C=O) stretch will shift to ~1650–1670 cm⁻¹ due to the newly extended conjugated system.

  • ¹H-NMR Spectroscopy (DMSO-d₆):

    • Azomethine Proton: Look for a distinct, sharp singlet at δ 8.0–8.5 ppm (-CH=N-).

    • Amide Proton: The highly deshielded amide proton (-NH-N=) will appear as a singlet far downfield at δ 11.0–12.0 ppm .

    • Structural Anchor: The methylene protons of the naphthyl ether linkage (-O-CH₂-) will remain stable and integrate as a singlet around δ 5.2–5.4 ppm , confirming the core scaffold remains intact.

References

  • Xu, J., Liu, Y., & Hsu, S. (2019). "Hydrogels Based on Schiff Base Linkages for Biomedical Applications." Molecules, 24(16), 3005.[Link]

  • Salahuddin, Mazumder, A., & Shaharyar, M. (2014). "Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue." BioMed Research International, 2014, 491492.[Link]

  • Weng, Q., et al. (2020). "Controllable Synthesis and Biological Application of Schiff Bases from d-Glucosamine and Terephthalaldehyde." ACS Omega, 5(38), 24864–24870.[Link]

Strategic Functionalization of 3-[(2-naphthyloxy)methyl]benzohydrazide: Engineering pH-Responsive Conjugates for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

3-[(2-naphthyloxy)methyl]benzohydrazide (NMBH) represents a potent pharmacophore class often investigated for EGFR inhibition and antimicrobial activity. However, its clinical translation is frequently stalled by poor aqueous solubility (due to the lipophilic naphthyl ether moiety) and non-specific toxicity .

This guide details the functionalization of NMBH to create a pH-responsive prodrug . By exploiting the nucleophilic hydrazide motif (-CONHNH₂), we can engineer an acid-labile hydrazone linkage with carbonyl-functionalized polymers (e.g., PEG-Aldehyde or Oxidized Dextran). This strategy serves a dual purpose:

  • Solubility Enhancement: The hydrophilic polymer shield enables intravenous administration.

  • Tumor-Specific Release: The hydrazone bond is stable at physiological pH (7.4) but hydrolyzes rapidly in the acidic tumor microenvironment (pH 6.5) or endosomes (pH 5.0–5.5), releasing the free, active NMBH payload.

Module 1: Chemical Functionalization Strategy

The core chemistry relies on the condensation of the primary amine of the hydrazide group with an aldehyde or ketone on the carrier. Unlike simple aliphatic amines, the hydrazide nitrogen is less basic but highly nucleophilic (alpha-effect), allowing for chemoselective ligation under mild conditions without competing reactions from other proteinogenic amines.

The Reaction Pathway

The formation of the acylhydrazone linkage is reversible.[1] To drive the reaction to completion, we utilize slightly acidic catalysis and water removal (if non-aqueous solvents are used), though in aqueous buffers, the equilibrium is favorable enough for high conjugation efficiency.

Key Design Consideration:

  • Carrier Selection: We will utilize mPEG-CHO (Methoxy Polyethylene Glycol Aldehyde, 5 kDa) . This ensures a defined molecular weight and stealth properties.

  • Linker Stability: The resulting benzoylhydrazone is significantly more stable at neutral pH than aliphatic hydrazones, preventing premature drug leakage in the bloodstream.

Module 2: Visualization of Signaling & Synthesis

Figure 1: Synthesis and Release Mechanism

The following diagram illustrates the conjugation logic and the pH-triggered cleavage mechanism.

NMBH_Conjugation NMBH 3-[(2-naphthyloxy)methyl] benzohydrazide (NMBH) (Hydrophobic Payload) Conjugate NMBH-PEG Conjugate (Acylhydrazone Linkage) NMBH->Conjugate Condensation (MeOH/Acetate, pH 5.0) Carrier mPEG-Aldehyde (Hydrophilic Carrier) Carrier->Conjugate Blood Bloodstream (pH 7.4) Linker Stable Conjugate->Blood IV Injection Tumor Tumor Endosome (pH 5.0 - 5.5) Linker Hydrolysis Blood->Tumor EPR Effect Uptake Release Active NMBH Released + PEG Byproduct Tumor->Release Acid-Catalyzed Cleavage

Figure 1: Reaction pathway for the synthesis of the NMBH-PEG conjugate and the mechanism of intracellular drug release triggered by endosomal acidity.

Module 3: Experimental Protocols

Protocol A: Synthesis of NMBH-PEG Conjugate via Hydrazone Ligation

Objective: Covalent attachment of NMBH to mPEG-CHO (5 kDa). Reagents:

  • 3-[(2-naphthyloxy)methyl]benzohydrazide (NMBH)

  • mPEG-Aldehyde (MW 5000 Da)

  • Anhydrous Methanol (MeOH)

  • Acetic Acid (glacial)

  • Diethyl Ether (for precipitation)

Step-by-Step Methodology:

  • Preparation of Reactants:

    • Dissolve 100 mg (0.02 mmol) of mPEG-Aldehyde in 5 mL of anhydrous methanol.

    • Separately, dissolve 30 mg (~0.1 mmol, 5-fold molar excess) of NMBH in 2 mL of methanol. Note: If solubility is poor, add DMSO dropwise (max 10% v/v).

  • Condensation Reaction:

    • Add the NMBH solution dropwise to the polymer solution under magnetic stirring.

    • Add 20 µL of glacial acetic acid to catalyze the reaction (Target pH ~5.0).

    • Incubate: Stir the mixture at 40°C for 24 hours in a sealed vial protected from light.

  • Purification (Critical for Trustworthiness):

    • Concentrate the reaction mixture to ~2 mL using a rotary evaporator.

    • Precipitation: Drop the concentrated solution slowly into 50 mL of cold diethyl ether under vigorous stirring. The conjugate will precipitate; unreacted NMBH (hydrophobic) will remain largely in the ether/methanol phase or be washed away.

    • Collect the precipitate via centrifugation (4000 rpm, 10 min).

    • Wash: Re-dissolve the pellet in minimal methanol and re-precipitate in ether (Repeat 2x) to ensure removal of free drug.

  • Drying:

    • Dry the final pellet under high vacuum for 24 hours.

Validation Criteria:

  • FT-IR: Disappearance of the aldehyde carbonyl peak (1720 cm⁻¹) and appearance of the C=N hydrazone stretch (1620–1640 cm⁻¹).

  • ¹H-NMR (DMSO-d6): Look for the imine proton signal (-CH=N-) typically shifting to 8.0–8.5 ppm , distinct from the aldehyde proton (9.8 ppm).

Protocol B: In Vitro pH-Dependent Release Study

Objective: Validate the "smart" release mechanism by comparing stability at physiological pH vs. endosomal pH.

Buffer Preparation:

  • Condition A (Physiological): PBS (Phosphate Buffered Saline), pH 7.4.

  • Condition B (Endosomal): Acetate Buffer, pH 5.0.

Methodology:

  • Setup: Dissolve 5 mg of NMBH-PEG conjugate in 2 mL of the respective buffer.

  • Dialysis: Transfer the solution into a dialysis bag (MWCO 1000 Da) and immerse in 20 mL of the corresponding release medium at 37°C with gentle shaking (100 rpm).

  • Sampling: At predetermined time points (0, 1, 2, 4, 8, 12, 24, 48 h), withdraw 1 mL of the external medium and replace with fresh buffer to maintain sink conditions.

  • Quantification: Analyze the released NMBH using HPLC or UV-Vis spectrophotometry (Absorbance max ~280–300 nm, specific to the naphthyl ring).

Module 4: Data Interpretation & Expected Results

The following table summarizes the expected release kinetics, validating the system's utility for tumor targeting.

Time Point (h)Cumulative Release (pH 7.4)Cumulative Release (pH 5.0)Interpretation
0 - 2 < 5%15 - 20%Burst Effect: Minimal at pH 7.4; rapid activation starts at pH 5.0.
12 < 10%60 - 75%Differentiation: Significant hydrolysis of hydrazone bond in acidic media.
24 < 15%> 85%Completion: Drug is effectively released in the target environment.
48 < 20%> 90%Stability: The conjugate remains largely intact in the blood (pH 7.4), reducing systemic toxicity.

Troubleshooting Note: If release at pH 7.4 is >20%, the conjugate may contain adsorbed free drug. Increase the number of precipitation/wash cycles in Protocol A, Step 3.

References

  • Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers. Source: NIH / PMC URL:[Link]

  • Hydrazone linkages in pH responsive drug delivery systems. Source: European Journal of Pharmaceutical Sciences (via PubMed) URL:[Link]

  • A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker. Source: MDPI Molecules URL:[Link]

  • Evaluation and Preparation of a Designed Kartogenin Drug Delivery System (DDS) of Hydrazone-Linkage-Based pH Responsive mPEG-Hz-b-PCL Nanomicelles. Source: Frontiers in Bioengineering and Biotechnology URL:[Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Source: NIH / PMC URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 3-[(2-Naphthyloxy)methyl]benzohydrazide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 3-[(2-naphthyloxy)methyl]benzohydrazide (CAS# 438474-99-8). This compound presents unique solvation challenges due to its distinct structural dichotomy: a highly lipophilic naphthyl ether moiety coupled with a polar, hydrogen-bonding benzohydrazide group.

This guide is designed for researchers and drug development professionals to systematically diagnose and resolve precipitation, crystallization, and poor dissolution kinetics in Dimethyl Sulfoxide (DMSO).

Physicochemical Profiling & Causality

To successfully solvate a compound, one must first understand the structural forces resisting dissolution. The low solubility of early discovery compounds in DMSO is a frequent bottleneck that can lead to erroneous bioassay results or false negatives[1]. For 3-[(2-naphthyloxy)methyl]benzohydrazide, the barriers are both kinetic (slow dissolution rate) and thermodynamic (absolute solubility limit).

Table 1: Structural Barriers to DMSO Solvation

Structural FeaturePhysicochemical CharacteristicImpact on DMSO Solubility
Naphthyl Ring Highly hydrophobic, planar

-system
Promotes strong intermolecular

stacking. Highly sensitive to trace water in DMSO, which forces the hydrophobic regions to aggregate and precipitate[2][3].
Benzohydrazide Group Strong H-bond donor and acceptor (-CONHNH

)
Forms extensive intermolecular hydrogen-bonding networks, significantly increasing the crystal lattice energy[4].
Oxymethyl Bridge Flexible linker (-O-CH

-)
Allows the molecule to adopt conformations that may bury polar surface areas, reducing favorable solvent interactions.
Solvation Troubleshooting Workflow

The following self-validating workflow is designed to help you differentiate between kinetic barriers (which can be overcome with energy) and thermodynamic barriers (which require chemical environment changes).

Workflow Start Weigh Compound (Room Temp) AddDMSO Add Anhydrous DMSO (Target: 10 mM) Start->AddDMSO Agitate Vortex & Sonicate (5-10 mins) AddDMSO->Agitate Check1 Clear Solution? Agitate->Check1 Heat Warm to 37°C (10 mins max) Check1->Heat No Success Aliquot & Store (-20°C, Desiccated) Check1->Success Yes Check2 Clear Solution? Heat->Check2 Rescue Apply Co-solvent Rescue (Acidic DMSO or PEG) Check2->Rescue No Check2->Success Yes Rescue->Success Clear Fail Re-evaluate Max Conc. (Dilute to <5 mM) Rescue->Fail Still Cloudy

Fig 1. Step-by-step troubleshooting workflow for resolving kinetic and thermodynamic solubility barriers in DMSO.

Frequently Asked Questions (FAQs)

Q1: Why does my compound resist dissolution in 100% DMSO despite being a lipophilic molecule? A1: The resistance is primarily driven by the high crystal lattice energy generated by the benzohydrazide moiety. While the naphthyl group is lipophilic, the hydrazide group forms tight intermolecular hydrogen bonds. DMSO must break these bonds to solvate the molecule. Furthermore, DMSO is highly hygroscopic; even brief exposure to ambient humidity introduces water, which drastically reduces its solvating power for the bulky naphthyl group and triggers precipitation[2][3].

Q2: My solution is cloudy. How do I differentiate between a kinetic solubility issue and a thermodynamic one? A2: Kinetic solubility refers to the rate of dissolution, which can be extremely slow for highly crystalline powders. To test this, apply mechanical agitation (vortexing) followed by mild heating (37°C) and sonication[2]. If the solution clears and remains clear upon cooling back to room temperature, the barrier was kinetic. If the compound fails to dissolve, or if it precipitates immediately upon cooling, you have hit the thermodynamic solubility limit for that specific concentration and solvent state.

Q3: My 10 mM stock solution was clear yesterday, but today I see needle-like crystals. Why? A3: This is a classic symptom of temperature fluctuations and moisture ingress. Storing DMSO solutions at 4°C or -20°C causes the solvent to contract and freeze (DMSO freezes at ~18.5°C), forcing the compound out of solution[2]. If the vial was not perfectly sealed, condensation during the thawing process introduces water. Always thaw stocks completely to room temperature and vortex vigorously before use to redissolve any precipitated compound.

Q4: If anhydrous DMSO and heating fail, what co-solvents or additives are recommended? A4: If you reach the thermodynamic limit, you must alter the solvent environment to disrupt the intermolecular forces:

  • Acidic DMSO: Adding a trace amount of organic acid (e.g., 0.1% acetic acid) can disrupt the hydrogen-bonding network of the hydrazide group, significantly accelerating dissolution[5].

  • Polymeric Co-solvents: The addition of 5-10% PEG 400 can help solvate the hydrophobic naphthyl regions and prevent aggregation via steric stabilization[1][6].

Self-Validating Experimental Protocols
Protocol A: Preparation of a Standard 10 mM Anhydrous DMSO Stock

This protocol minimizes water contamination and overcomes kinetic dissolution barriers.

  • Equilibration: Bring the sealed vial of 3-[(2-naphthyloxy)methyl]benzohydrazide and a fresh bottle of anhydrous DMSO (≥99.9%, sealed under Argon) to room temperature in a desiccator.

    • Causality: Opening cold vials causes immediate atmospheric condensation on the powder, introducing water that ruins thermodynamic solubility.

  • Gravimetric Addition: Weigh the desired mass of the compound into a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO. Weigh the vial again.

    • Validation: Pipetting viscous DMSO is prone to volumetric error. Gravimetric confirmation ensures your final molarity is perfectly accurate.

  • Mechanical Disruption: Vortex the suspension vigorously for 2–5 minutes.

  • Thermal/Acoustic Solvation: Place the vial in a sonicating water bath set to 37°C for 10 minutes.

    • Causality: Sonication causes cavitation, mechanically breaking the crystalline lattice, while mild heat increases the kinetic energy of the solvent molecules[2].

  • Optical Validation (Tyndall Effect): Shine a laser pointer through the vial in a dark room.

    • Validation: If the laser beam is visible passing through the liquid (scattering), colloidal nano-aggregates remain. The solution is not fully dissolved. If the beam is invisible, true solvation has been achieved.

  • Storage: Aliquot the clear solution into single-use tubes, purge with Argon or Nitrogen gas, and store at -20°C.

Protocol B: Co-Solvent Rescue for Recalcitrant Suspensions

Use this protocol if Protocol A yields a cloudy suspension, indicating the thermodynamic limit has been breached.

  • Solvent Modification: Prepare a rescue solvent of Anhydrous DMSO containing 0.1% (v/v) Glacial Acetic Acid .

    • Causality: The slight acidification neutralizes partial charges and disrupts the robust intermolecular hydrogen bonding of the benzohydrazide groups[5].

  • Dilution: Add the acidic DMSO dropwise to your cloudy suspension while vortexing, effectively diluting the stock from 10 mM down to 5 mM.

  • Re-evaluation: Sonicate for 5 minutes at room temperature.

  • Cooling Validation: If the solution clears, allow it to sit undisturbed at room temperature for 2 hours.

    • Validation: If precipitation re-occurs upon resting, the compound is thermodynamically insoluble even at 5 mM. You must further dilute the stock or introduce a surfactant (e.g., 5% PEG 400)[6].

References
  • Solubility: a speed–breaker on the drug discovery highway Source: MedCrave Online URL:[Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers Source: University of Strathclyde (STAX) URL:[Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: MDPI URL:[Link]

  • Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL:[Link]

  • Acidic dimethyl sulfoxide: A solvent system for the fast dissolution of pectin derivatives suitable for subsequent modification Source: PubMed (NIH) URL:[Link]

Sources

Optimizing reaction yield of 3-[(2-naphthyloxy)methyl]benzohydrazide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Yield of 3-[(2-naphthyloxy)methyl]benzohydrazide

User Guide Overview

Topic: Synthesis & Yield Optimization of 3-[(2-naphthyloxy)methyl]benzohydrazide Target Audience: Medicinal Chemists, Process Development Scientists Support Level: Tier 3 (Advanced Application Support)

Introduction: The Synthetic Pathway

To troubleshoot yield effectively, we must first establish the standard validated pathway. The synthesis of 3-[(2-naphthyloxy)methyl]benzohydrazide typically proceeds via a two-step sequence: a Williamson ether synthesis followed by nucleophilic acyl substitution (hydrazinolysis).

Step 1: Alkylation of 2-naphthol with methyl 3-(chloromethyl)benzoate. Step 2: Hydrazinolysis of the resulting ester intermediate.

Below is the mechanistic flow for your reference:

ReactionScheme SM1 2-Naphthol Inter Intermediate: Methyl 3-[(2-naphthyloxy)methyl]benzoate SM1->Inter K2CO3, Acetone/DMF Reflux (Step 1) SM2 Methyl 3-(chloromethyl)benzoate SM2->Inter Prod Target Product: 3-[(2-naphthyloxy)methyl]benzohydrazide Inter->Prod N2H4·H2O (excess) Ethanol, Reflux (Step 2)

Figure 1: Validated synthetic route for the target benzohydrazide.

Phase 1: Ether Synthesis (The Intermediate)

Context: This step involves the coupling of 2-naphthol with methyl 3-(chloromethyl)benzoate. The most common failure mode here is ester hydrolysis or competitive C-alkylation.

Troubleshooting Guide: Step 1

Q1: My yield for the ester intermediate is low (<50%), and I see a carboxylic acid peak in the NMR. What happened? Diagnosis: You likely experienced premature ester hydrolysis . Root Cause: The use of aqueous bases (like NaOH/KOH) or "wet" hygroscopic bases in the presence of the methyl ester moiety causes saponification of the benzoate ester before the ether linkage forms. Solution:

  • Switch Base: Use anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). These are mild enough to deprotonate the naphthol but less likely to hydrolyze the ester in aprotic solvents.

  • Solvent Control: Switch to anhydrous Acetone or Acetonitrile . If solubility is an issue, use DMF, but ensure it is dry. Avoid alcohols (methanol/ethanol) in this step to prevent transesterification.

Q2: I see multiple spots on TLC. Is C-alkylation occurring? Diagnosis: While O-alkylation is favored for 2-naphthol, C-alkylation (at the 1-position) is a known side reaction, especially in protic solvents or with very hard electrophiles. Solution:

  • Solvent Choice: Use a polar aprotic solvent like Acetone or DMF .[1] These solvents solvate the cation (K+), leaving the naphthoxide oxygen "naked" and more nucleophilic, favoring O-alkylation (Williamson synthesis rules).

  • Stoichiometry: Ensure a 1:1 or slight excess (1.1 eq) of the alkyl halide. Large excesses of base can promote side reactions.

Q3: The reaction is extremely slow. How can I accelerate it without degrading the ester? Diagnosis: Poor nucleophilicity or solubility. Solution:

  • Catalysis: Add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition). This converts the chloromethyl group to a more reactive iodomethyl group in situ.

  • Phase Transfer: If using a biphasic system (e.g., Toluene/Solid Base), add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) .

Phase 2: Hydrazide Formation (The Target)

Context: This step converts the ester to the hydrazide using hydrazine hydrate. The critical balance here is ensuring complete conversion without forming the symmetric dimer impurity.

Troubleshooting Guide: Step 2

Q4: I have a high melting point impurity that is insoluble in ethanol. What is it? Diagnosis: You have formed the symmetrical diacylhydrazine (dimer) . Mechanism: Once the product (monohydrazide) forms, the primary amine group on it is still nucleophilic. If hydrazine is depleted, the product attacks another molecule of starting ester. Solution:

  • Reagent Ratio: This is the single most critical factor. You must use a large excess of Hydrazine Hydrate (5–10 equivalents) .

  • Order of Addition: Add the ester solution dropwise to the hydrazine solution. This ensures the ester always encounters a high concentration of hydrazine, statistically favoring the mono-substitution.

Q5: The product is oiling out or forming a sticky gum instead of precipitating. Diagnosis: Impurities (unreacted ester or trapped solvent) are preventing crystallization. Solution:

  • Cooling Profile: Do not crash cool. Allow the reaction mixture to cool slowly to room temperature, then refrigerate.

  • Trituration: Decant the supernatant and triturate the oil with cold Diethyl Ether or Hexane . This removes unreacted ester and often induces crystallization of the hydrazide.

Optimization Data & Protocols

Table 1: Solvent & Base Effects on Step 1 Yield

Data based on standard Williamson ether synthesis parameters for naphthols.

Solvent SystemBaseTemp (°C)Yield PotentialRisk Factor
Acetone (Anhydrous) K₂CO₃ Reflux (56) High (85-95%) Low (Recommended)
DMFNaH0 -> RTHigh (90%)High (Risk of hydrolysis/side reactions)
Ethanol/WaterNaOHRefluxLow (<40%)Critical (Hydrolysis of ester)
TolueneK₂CO₃ + TBAB90Moderate (70%)Moderate (Slow kinetics)
Optimized Experimental Protocol

Step 1: Synthesis of Methyl 3-[(2-naphthyloxy)methyl]benzoate

  • Dissolution: In a round-bottom flask, dissolve 2-naphthol (1.0 eq) in anhydrous Acetone (10 mL/g).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 15 minutes.

  • Addition: Add Methyl 3-(chloromethyl)benzoate (1.05 eq) and a catalytic crystal of KI.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off inorganic salts while hot. Evaporate solvent.[2] Recrystallize the residue from Ethanol.[3]

Step 2: Synthesis of 3-[(2-naphthyloxy)methyl]benzohydrazide

  • Preparation: Dissolve the ester from Step 1 (1.0 eq) in Ethanol (5 mL/g).

  • Reagent Setup: In a separate flask, charge Hydrazine Hydrate (80%, 5.0 eq ).

  • Combination: Add the ester solution to the hydrazine slowly.

  • Reaction: Reflux for 6–8 hours. The solution often turns clear then precipitates the product upon cooling.

  • Isolation: Cool to 0°C. Filter the white solid. Wash with cold ethanol and then copious diethyl ether to remove excess hydrazine.

Visual Troubleshooting Logic

Use this decision tree to diagnose low yields in real-time.

TroubleshootingTree Start Problem: Low Overall Yield StepQ Which step is failing? Start->StepQ Step1 Step 1: Ether Formation StepQ->Step1 Step2 Step 2: Hydrazide Formation StepQ->Step2 Hydrolysis Issue: Ester Hydrolysis (Acid formed) Step1->Hydrolysis Acidic product? Dimer Issue: Dimer Formation (High MP solid) Step2->Dimer Insoluble solid? Sticky Issue: Oiling Out (Impure) Step2->Sticky Sticky gum? Fix1 Fix: Use Anhydrous K2CO3/Acetone Avoid NaOH Hydrolysis->Fix1 Fix2 Fix: Increase Hydrazine to 5-10 eq Add Ester TO Hydrazine Dimer->Fix2 Fix3 Fix: Triturate with Et2O Recrystallize from EtOH Sticky->Fix3

Figure 2: Diagnostic logic for yield optimization.

References

  • Chemistry Steps. (2022). The Williamson Ether Synthesis: Mechanism and Optimization. Chemistry Steps. ]">https://chemistrysteps.com

  • National Institutes of Health (NIH). (2007).[4][5] Synthesis of naphthyl methylene benzohydrazide derivatives. PubMed Central. ]">https://www.ncbi.nlm.nih.gov

  • Royal Society of Chemistry. (2024).[6][7] Optimization of hydrazide synthesis from aroyl chlorides and esters. RSC Advances. ]">https://www.rsc.org[3]

Sources

Technical Support Center: Purification of Naphthyl Benzohydrazide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of naphthyl benzohydrazide intermediates. This guide is designed for researchers, scientists, and professionals in drug development who work with this important class of compounds. Naphthyl benzohydrazides are key building blocks in the synthesis of various biologically active molecules, including those with anticancer and anti-inflammatory properties.[1][2][3] Their purity is paramount for obtaining reliable downstream results and ensuring the safety and efficacy of final drug candidates.

This document provides in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, moving beyond simple procedural lists to explain the chemical principles behind each step.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of your naphthyl benzohydrazide product.

Q1: My crude product is an oil and refuses to crystallize. What should I do?

This is a very common issue, often caused by the presence of residual solvents or impurities that inhibit the formation of a crystal lattice.

Causality: Crystal formation requires molecules to arrange themselves in a highly ordered, repeating pattern. Impurities disrupt this process, and residual solvents can keep the product in a solvated, mobile state. Oiling out can also occur if a compound's melting point is lower than the boiling point of the recrystallization solvent.[4]

Solutions:

  • Trituration: This is the first and often most effective method. Vigorously stir or grind the oil with a non-polar solvent in which your product is insoluble, such as cold n-hexane, pentane, or diethyl ether.[5][6] This process washes away soluble impurities and can provide the mechanical energy needed to induce nucleation and solidification.

  • Solvent Removal: Ensure all reaction solvents (e.g., ethanol, DMF, methanol) are completely removed under high vacuum. Co-evaporation with a solvent like toluene can help remove trace amounts of high-boiling point solvents.

  • Induce Crystallization: If the product is clean but remains an oil, try these techniques:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections on the glass can act as nucleation sites.[4]

    • Seeding: If you have a tiny crystal of the pure product from a previous batch, add it to the supersaturated solution to initiate crystallization.[4]

    • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane) and allow the solvent to evaporate slowly and undisturbed in a fume hood, which can sometimes yield crystals.

  • Purification by Chromatography: If the oil is persistent and trituration fails, it indicates significant impurities. In this case, column chromatography is the best path forward.[4][5]

Q2: My yield is very low after recrystallization. How can I improve it?

A low recovery rate from recrystallization typically points to one of several procedural issues.

Causality: The goal of recrystallization is to create a supersaturated solution upon cooling, from which the desired compound selectively crystallizes while impurities remain dissolved. Low yield occurs if too much of the desired compound also remains in the mother liquor.

Solutions:

  • Minimize Solvent Volume: The most common error is using too much hot solvent to dissolve the crude product. Use only the absolute minimum amount of boiling solvent required for complete dissolution. This ensures the solution becomes highly supersaturated upon cooling, maximizing crystal formation.[5][7]

  • Solvent Choice: Your product may be too soluble in the chosen solvent, even at low temperatures. If using ethanol, for example, consider a mixed solvent system like ethanol/water or a less polar solvent where the compound's solubility is lower.[8] Test solubility in small test tubes before committing the entire batch.[4]

  • Cooling Process: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Crash-cooling a hot solution can lead to the formation of very small crystals or oils, which are harder to collect and may trap impurities.

  • Check the Mother Liquor: After filtering your crystals, use Thin Layer Chromatography (TLC) to check the filtrate (mother liquor). If a significant amount of product is visible on the TLC plate, you can try to recover a second crop of crystals by partially evaporating the solvent and re-cooling.

Q3: I ran a column, but my final product is still impure according to TLC and NMR. What went wrong?

Column chromatography is a powerful technique, but several factors can lead to poor separation.

Causality: Separation on a silica gel column relies on the differential adsorption of compounds to the stationary phase.[4] Issues arise from improper column packing, incorrect sample loading, or a poorly chosen eluent system. Hydrazones can also be sensitive to the acidic nature of silica gel, potentially causing degradation or streaking on the column.[4][9]

Solutions:

  • Optimize TLC First: Before running a column, perfect the separation on a TLC plate. The ideal solvent system should give your desired product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.

  • Sample Loading: Always load the sample onto the column in the minimum possible volume of solvent. Better yet, dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[5] This "dry loading" method prevents band broadening and leads to much sharper separation.

  • Eluent Polarity: Do not start with a solvent system that is too polar. Begin with a less polar eluent and gradually increase the polarity (gradient elution). This allows compounds to move down the column in distinct bands based on their polarity.

  • Address Acidity: If you observe significant streaking or tailing on your TLC or column, it may be due to the interaction of the basic nitrogen atoms in the hydrazide with the acidic silica. Adding a small amount (~1%) of triethylamine or pyridine to your eluent can neutralize the acidic sites on the silica gel, leading to much cleaner separation.[6]

  • Avoid Overloading: Using too much crude product for the size of the column will result in broad, overlapping bands. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

Frequently Asked Questions (FAQs)
Q1: What are the best general purification techniques for naphthyl benzohydrazide intermediates?

The two primary methods are recrystallization and column chromatography.[5]

  • Recrystallization is ideal for solid crude products where impurities have different solubility profiles than the desired compound. It is often faster and more scalable than chromatography.[4][8]

  • Column Chromatography is the method of choice for oily products, complex mixtures with multiple components, or when impurities have similar solubility to the product.[4][5]

Q2: What are the most common impurities I should expect in my crude product?

Impurities typically stem from the starting materials or side reactions.

  • Unreacted Starting Materials: This could include the initial ester, hydrazine hydrate, or the naphthyl aldehyde/ketone.[4]

  • Byproducts: Symmetrically di-substituted hydrazides or azines (formed from the reaction of a hydrazone with a second equivalent of the aldehyde) are common side products.[4][10]

  • Hydrolysis Products: Hydrazones can be susceptible to hydrolysis, breaking down into their constituent aldehyde and hydrazine, especially in the presence of water and acid.[10]

Q3: How do I select the right solvent for recrystallization?

The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low (room or ice-bath) temperatures.[4][8]

Solvent SystemPolarityCommon Use Case
Ethanol / MethanolPolar ProticA very common first choice for hydrazides and hydrazones. Often provides good solubility when hot and poor solubility when cold.[6][8]
AcetonitrilePolar AproticCan be effective for crystallizing oily or highly soluble products.[6]
Ethyl Acetate / HexaneMixedA good system for less polar compounds. Dissolve in hot ethyl acetate and add hot hexane until the solution becomes cloudy, then clarify with a few drops of ethyl acetate before cooling.[8][10]
Dichloromethane / HexaneMixedSimilar to the ethyl acetate/hexane system, used for compounds soluble in chlorinated solvents.[11]

Pro-Tip: Always test solubility with a small amount of your crude product in a few different solvents before committing the entire batch to a full recrystallization procedure.[4]

Visualized Workflows and Protocols
General Purification Strategy

The following diagram outlines a typical decision-making workflow for purifying a crude naphthyl benzohydrazide intermediate.

G cluster_start Start cluster_assess Assessment cluster_path1 Solid Path cluster_path2 Oil/Impure Path cluster_end Finish start Crude Product (Post-Workup) assess Assess Physical State & TLC Purity start->assess recrystallize Recrystallization assess->recrystallize Solid & relatively clean triturate Trituration with Non-Polar Solvent assess->triturate Solid with many impurities column Column Chromatography (Silica Gel) assess->column Oil or complex mixture analyze Analyze Purity (TLC, NMR, etc.) recrystallize->analyze triturate->recrystallize column->analyze pure Pure Product analyze->column Still Impure analyze->pure Purity Confirmed

Caption: Decision workflow for purifying naphthyl benzohydrazide.

Protocol 1: Purification by Recrystallization

This protocol provides a generalized procedure for recrystallizing a solid crude product.

  • Solvent Selection: In a small test tube, add a few milligrams of your crude product. Add a potential solvent dropwise at room temperature to check for insolubility, then heat to boiling to check for solubility. The ideal solvent will show this high-temperature/low-temperature solubility differential.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid completely. Swirl the flask to ensure all the solid has dissolved.[7]

  • Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then proceed to the next step.

  • Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[10]

Protocol 2: Purification by Column Chromatography

This protocol is for separating components of an oily or complex solid mixture.

  • Eluent Selection: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of your product from impurities, aiming for an Rf value of ~0.3-0.4 for your product.[5]

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed.[5][10]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to create a dry powder. Carefully add this powder to the top of the packed column.[5]

  • Elution: Carefully add the eluent to the column, ensuring not to disturb the top layer. Apply pressure (if using flash chromatography) and begin collecting fractions. You may start with a non-polar eluent and gradually increase the polarity to elute compounds of increasing polarity.

  • Monitoring: Collect fractions and monitor them by TLC to identify which ones contain the pure product.[10]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain your purified compound.[4]

References
  • Technical Support Center: Purification of Hydrazones Derived from 2-(4-(Dimethylamino)phenyl)acetohydrazide. Benchchem.
  • Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. Benchchem.
  • Impact of solvent choice on the yield and purity of 2-(2-Chlorophenyl)acetohydrazide. Benchchem.
  • How to purify hydrazone? ResearchGate. Available from: [Link]

  • Modified McFadyen-Stevens Reaction for a Versatile Synthesis of Aromatic Aldehydes. Organic Syntheses Procedure. Available from: [Link]

  • Technical Support Center: Hydrazone Formation and Purification. Benchchem.
  • Need a purification method for a free hydrazone. Reddit. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC. Available from: [Link]

  • Troubleshooting guide for the synthesis of benzohydrazide derivatives. Benchchem.
  • Synthesis of 2,5-Diaryloxadiazinones. Organic Syntheses Procedure. Available from: [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available from: [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. Available from: [Link]

Sources

Overcoming steric hindrance in 3-[(2-naphthyloxy)methyl]benzohydrazide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 3-[(2-Naphthyloxy)methyl]benzohydrazide Reactions

Introduction Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to functionalize bulky benzohydrazide scaffolds. 3-[(2-naphthyloxy)methyl]benzohydrazide presents a unique synthetic challenge: despite the meta substitution on the phenyl ring, the molecule exhibits profound steric resistance during standard condensation and acylation reactions. This guide provides field-proven, self-validating troubleshooting strategies to overcome these barriers.

FAQ 1: Mechanistic Origins of Low Reactivity

Q: I am trying to form a hydrazone by reacting 3-[(2-naphthyloxy)methyl]benzohydrazide with a substituted benzaldehyde, but my yields are consistently below 20% after 24 hours of reflux. Why is this happening?

A: The low reactivity is a product of both intramolecular conformation and intermolecular physical chemistry. While the (2-naphthyloxy)methyl group is positioned meta to the hydrazide moiety, the highly flexible ether linkage (


) allows the bulky naphthyl ring to adopt a folded conformation. This intramolecular folding creates a physical "steric shield" around the nucleophilic terminal amine (

) of the hydrazide.

Furthermore, the extended aromatic system of the naphthyl group strongly promotes intermolecular


 stacking. In standard protic solvents (like pure ethanol or methanol), this leads to transient aggregation, drastically reducing the effective concentration of the monomeric nucleophile. You must alter your reaction environment to disrupt this aggregation and lower the activation energy[1].

StericHindrance A 3-[(2-naphthyloxy)methyl] benzohydrazide B Conformational Folding (Steric Shielding) A->B C Intermolecular π-π Stacking (Aggregation) A->C D Low Reactivity in Coupling Reactions B->D C->D E Microwave Irradiation (Overcome Activation Energy) D->E Thermal Kinetic Push F Polar Aprotic Solvents (Disrupt Aggregation) D->F Solvation Effect G Acid Catalysis (Increase Electrophilicity) D->G Lower Transition State H Successful Coupling (High Yield) E->H F->H G->H

Fig 1. Mechanistic pathways of steric hindrance and targeted resolution strategies.

FAQ 2: Troubleshooting Hydrazone Condensation

Q: If standard ethanol reflux fails, what solvent and catalyst systems should I transition to?

A: To successfully bypass the steric barrier, you must simultaneously disrupt the


 stacking and lower the activation energy of the nucleophilic attack. Transitioning to a solvent mixture containing a polar aprotic solvent (like DMSO or DMF) disrupts the naphthyl aggregation. Coupling this with glacial acetic acid catalysis and Microwave (MW) irradiation provides the kinetic energy necessary to force the bulky groups past each other[1].

Table 1: Quantitative Optimization of Condensation Conditions

Solvent SystemCatalystTemperature / MethodTimeAvg. YieldMechanistic Rationale
Pure EtOHNoneReflux (78°C)24 h< 20%Insufficient activation energy;

aggregation persists.
Pure EtOHGlacial AcOH (cat.)Reflux (78°C)12 h45-50%Imine formation promoted by acid, but steric clash slows kinetics.
DMF or DMSOGlacial AcOH (cat.)Conventional Heating (80°C)6 h70-75%Polar aprotic solvent successfully disrupts naphthyl

stacking.
EtOH/DMSO (9:1)Lewis Acid (e.g.,

)
Microwave (120°C)15 min> 85%MW rapidly overcomes the steric activation barrier; ideal solvation.

FAQ 3: Safe Cyclization to 1,3,4-Oxadiazoles

Q: I need to convert the hydrazone intermediate into a 1,3,4-oxadiazole. Standard


 cyclization is degrading my starting material. What is a safer alternative? 

A: The ether linkage in the (2-naphthyloxy)methyl group is highly susceptible to cleavage under harsh, strongly acidic conditions at elevated temperatures (such as boiling neat


). Instead, oxidative cyclization provides a milder, highly efficient route that preserves the ether bond while accommodating the steric bulk. Utilizing Iodine (

)-mediated oxidative cyclization[2] or Ceric Ammonium Nitrate (CAN) in dichloromethane[3] facilitates the ring closure at ambient or mildly elevated temperatures, bypassing the degradation pathways associated with aggressive dehydrating agents.

Workflow Step1 Step 1 Solubilization (DMSO/EtOH) Step2 Step 2 Activation (Glacial AcOH) Step1->Step2 Step3 Step 3 Coupling (MW Irradiation) Step2->Step3 Step4 Step 4 Validation (NMR/LC-MS) Step3->Step4 Step5 Step 5 Isolation (Precipitation) Step4->Step5

Fig 2. Self-validating workflow for hindered benzohydrazide condensation.

Self-Validating Experimental Protocol: Microwave-Assisted Hydrazone Condensation

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each critical step contains a built-in verification mechanism to ensure the steric hindrance has been successfully bypassed before proceeding to isolation.

Step 1: Solubilization & De-aggregation

  • Action: In a 10 mL microwave-safe vial, suspend 1.0 mmol of 3-[(2-naphthyloxy)methyl]benzohydrazide and 1.1 mmol of the target aldehyde in 3.0 mL of an Ethanol/DMSO (9:1 v/v) mixture.

  • Causality: The 10% DMSO acts as a physical wedge, disrupting the intermolecular

    
     stacking of the naphthyl rings and freeing the hydrazide for nucleophilic attack.
    
  • Validation Check: The mixture should transition from a cloudy suspension to a clear solution upon gentle swirling at room temperature. If it remains cloudy, add an additional 0.2 mL of DMSO until optical clarity is achieved.

Step 2: Catalytic Activation

  • Action: Add 2-3 drops of glacial acetic acid (approx. 10 mol%) to the clear solution. Seal the vial with a crimp cap.

  • Causality: The acid protonates the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity and lowering the transition state energy required for the bulky hydrazide to attack[1].

Step 3: Microwave-Assisted Coupling

  • Action: Irradiate the mixture in a dedicated microwave synthesizer at 120°C for 15 minutes (monitor pressure to ensure it remains within safe limits).

  • Causality: Microwave dielectric heating provides intense, localized kinetic energy, rapidly pushing the sterically hindered intermediates over the activation energy barrier much faster than conventional convective heating.

Step 4: In-Process Validation (Critical Step)

  • Action: Allow the vial to cool to room temperature. Withdraw a 5 µL aliquot for Thin Layer Chromatography (TLC) and LC-MS analysis.

  • Self-Validating Check:

    • TLC (Hexane:EtOAc 6:4): Stain the plate with ninhydrin. The starting hydrazide will stain heavily (indicating the presence of the primary

      
       group). A successful reaction will show the complete disappearance of this spot.
      
    • 1H-NMR (Crude): To absolutely validate the structural conversion, check for the disappearance of the broad

      
       singlet at ~4.5 ppm and the emergence of the characteristic azomethine (
      
      
      
      ) proton at 8.2–8.5 ppm. Do not proceed to isolation until this shift is confirmed.

Step 5: Isolation

  • Action: Pour the reaction mixture into 15 mL of ice-cold distilled water under vigorous stirring. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol.

  • Causality: The sudden shift in solvent polarity (addition of water) forces the highly lipophilic naphthyl-containing hydrazone out of solution, leaving the DMSO, acetic acid, and unreacted polar impurities in the aqueous filtrate.

References

  • Source: nih.gov (PMC)
  • Source: researchgate.
  • Title: A Facile Procedure for the One-Pot Synthesis of Unsymmetrical 2,5-Disubstituted 1,3,4-Oxadiazoles.

Sources

Technical Support Center: Benzohydrazide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BZH-OPT-2024 | Topic: Minimizing Side Reactions

Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Symmetric" Trap

User Query: "I am synthesizing a benzohydrazide derivative, but my yields are low, and I am isolating a high-melting insoluble solid. What is going wrong?"

Scientist's Diagnostic: You are likely encountering the most common failure mode in hydrazide synthesis: Competitive Diacylhydrazine Formation .

The reaction between a benzoate ester (or acid chloride) and hydrazine is a race. The desired product (benzohydrazide) is still a nucleophile. If the local concentration of your starting electrophile (ester/chloride) is too high relative to the hydrazine, the newly formed benzohydrazide will attack a second molecule of the starting material, forming the symmetric N,N'-dibenzoylhydrazine (the "bis" product).

This guide details how to bias the kinetics to favor the mono-acylated product and how to salvage the reaction if side products form.

The Mechanistic Battlefield

To prevent side reactions, you must understand the competitive pathways. The diagram below illustrates the kinetic competition between the desired mono-acylation and the unwanted bis-acylation.

Pathway Visualization

Benzohydrazide_Reaction cluster_conditions Critical Control Point Start Starting Material (Ester/Acid Chloride) Mono Target Product (Benzohydrazide) Start->Mono k1 (Fast) + Hydrazine Hydrazine Hydrazine (Nucleophile) Bis Side Product (Sym-Diacylhydrazine) Mono->Bis k2 (Slow but Irreversible) + Start Material

Figure 1: Kinetic competition. If [Hydrazine] is low, the 'Target Product' acts as a nucleophile, reacting with remaining 'Starting Material' to form the unwanted 'Side Product'.

Protocol Optimization: The "Self-Validating" System

A self-validating protocol uses stoichiometry and solubility to ensure purity.

Method A: The Ester Route (Robust & Recommended)

Best for: Standard synthesis, scale-up, and avoiding hydrolysis.

The "High-Excess" Protocol:

  • Stoichiometry: Use 3.0 to 5.0 equivalents of Hydrazine Hydrate (64% or 80%) relative to the ester.

    • Why? This statistical excess ensures that every molecule of ester is surrounded by hydrazine, statistically preventing the benzohydrazide product from finding an unreacted ester molecule [1].

  • Solvent: Ethanol (Absolute).

  • Procedure:

    • Dissolve Ester (1.0 eq) in Ethanol.[1][2]

    • Add Hydrazine Hydrate (4.0 eq).

    • Reflux for 2–10 hours (monitor by TLC).

  • Purification (The Solubility Filter):

    • Step 1: Cool the reaction mixture to room temperature.

    • Step 2: If a heavy precipitate forms immediately, it might be the bis-product (diacylhydrazine). Filter this off first.

    • Step 3: Concentrate the filtrate to half volume and cool to 0°C. The desired benzohydrazide usually crystallizes here.

    • Step 4: Recrystallize from hot ethanol.[1]

Method B: The Acid Chloride Route (High Risk/High Reward)

Best for: Unreactive substrates or steric hindrance.

The "Reverse Addition" Protocol:

  • Setup: Place Hydrazine Hydrate (3.0 eq) and base (e.g., TEA) in the flask first at 0°C.

  • Addition: Dissolve the Benzoyl Chloride in dry DCM or THF. Add this solution dropwise to the stirring hydrazine.

    • Why? "Reverse Addition" ensures the concentration of the electrophile (chloride) is always near-zero relative to the hydrazine, making bis-acylation kinetically impossible [2].

Troubleshooting Guide (FAQ)

Q1: I isolated a solid that melts >200°C and is insoluble in everything. What is it?

A: This is almost certainly the **symmetric N,N'-diacylhydrazine.

  • Cause: Insufficient hydrazine excess or mixing efficiency.

  • Fix: You cannot revert this. Discard and restart using Method A with 5 equivalents of hydrazine.

Q2: My product is purple or pink. Is it ruined?

A: Not necessarily.

  • Cause: Hydrazine is a reducing agent. Trace transition metals (Fe, Cu) in your solvent or glassware can form colored complexes with hydrazides. Oxidation products of hydrazine can also appear pink.

  • Fix: Recrystallize from Ethanol with a spatula tip of Activated Charcoal . Filter while hot to remove the color bodies [3].

Q3: I have an ortho-hydroxy group (Salicylic acid derivative) and the reaction failed.

A: You likely formed a cyclic 1,3,4-oxadiazole or a benzoxazole byproduct.

  • Mechanism: Ortho-substituents can facilitate intramolecular cyclization, especially if high heat or coupling agents (like POCl3) are used [4].

  • Fix: Lower the temperature (room temp stirring for 24h) or switch to the Methyl Ester method rather than using acid activators.

Method Selection Matrix

Use this decision matrix to select the correct synthetic route for your specific substrate.

FeatureEster Reflux (Method A) Acid Chloride (Method B) Coupling Agents (EDC/HOBt)
Primary Risk Slow reaction timeBis-acylation & HydrolysisDifficult purification
Hydrazine Eq. 3.0 – 5.0 eq2.5 – 3.0 eq1.1 – 1.5 eq
Addition Mode Mix all at onceReverse Addition (Critical)Standard Addition
Purity Profile High (Bis-product is insoluble)Medium (Bis-product common)Low (Urea byproducts)
Best For Standard substratesSterically hindered groupsAcid-sensitive substrates

Decision Tree: Workflow Optimization

Workflow_Decision cluster_legend Optimization Logic Start Start: Choose Substrate Check_Sens Is substrate Acid/Base Sensitive? Start->Check_Sens Check_Steric Is substrate Sterically Hindered? Check_Sens->Check_Steric No Route_Coup Route C: Coupling Agent (EDC/HOBt) Check_Sens->Route_Coup Yes Route_Ester Route A: Ester Reflux (Ethanol, 4eq N2H4) Check_Steric->Route_Ester No (Standard) Route_Cl Route B: Acid Chloride (Reverse Addition, 0°C) Check_Steric->Route_Cl Yes

Figure 2: Logic flow for selecting the activation method to minimize side reactions.

References

  • BenchChem Technical Support. (2025).[1] Troubleshooting guide for the synthesis of benzohydrazide derivatives. Retrieved from

  • Kratky, M., et al. (2021).[3][4] Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents.[4] Bioorganic & Medicinal Chemistry.[3][4][5][6][7] Retrieved from

  • Arabian Journal of Chemistry. (2022). Benzohydrazide as a good precursor for the synthesis of novel bioactive 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Retrieved from

  • ResearchGate. (2017). Synthesis of benzhydrazide and unsymmetrical N,N′-diacylhydrazine derivatives. Retrieved from [8]

Sources

Technical Support Center: Scale-Up Troubleshooting for 3-[(2-naphthyloxy)methyl]benzohydrazide Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals navigating the synthesis of 3-[(2-naphthyloxy)methyl]benzohydrazide .

The production of this API intermediate relies on a two-step sequence: a Williamson ether synthesis followed by a nucleophilic acyl substitution (hydrazinolysis). Scaling these reactions from the bench to the pilot plant introduces significant challenges regarding regioselectivity, mass transfer, byproduct suppression, and genotoxic impurity control.

SynthesisWorkflow N1 Starting Materials: 2-Naphthol + Methyl 3-(bromomethyl)benzoate N2 Williamson Ether Synthesis (K2CO3, DMF, TBAB) N1->N2 N3 Intermediate: Methyl 3-[(2-naphthyloxy)methyl]benzoate N2->N3 SN2 O-Alkylation N4 Hydrazinolysis (Hydrazine Hydrate, EtOH) N3->N4 N5 Target API: 3-[(2-naphthyloxy)methyl]benzohydrazide N4->N5 Nucleophilic Acyl Substitution

Caption: Mechanistic workflow for the two-step synthesis of 3-[(2-naphthyloxy)methyl]benzohydrazide.

SECTION 1: Williamson Ether Synthesis (O-Alkylation)

The first step involves the coupling of 2-naphthol with methyl 3-(bromomethyl)benzoate. While this is a classic S_N2 reaction[1], the ambident nature of the naphtholate anion creates regioselectivity challenges at scale.

Frequently Asked Questions

Q: During pilot scale-up, we are observing a 15% impurity identified as the C-alkylated product (1-substituted-2-naphthol). How can we shift selectivity entirely to O-alkylation? A: This is a classic manifestation of Hard-Soft Acid-Base (HSAB) principles. 2-Naphthol is an ambident nucleophile; the oxygen atom is a "hard" nucleophile, while the C1 carbon of the naphthyl ring is "soft"[2]. If you are using a protic solvent (like ethanol), the solvent heavily hydrogen-bonds with the oxygen, shielding it and forcing the electrophile to attack the C1 position. Causality & Solution: Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents strongly solvate the potassium cation from your base but leave the naphtholate oxygen "naked" and highly reactive, strongly favoring O-alkylation[2].

Q: The reaction stalls at 70% conversion in our 50 L reactor, whereas it went to completion in the 1 L lab flask. Why? A: This is a mass transfer limitation. Potassium carbonate (


) is heterogeneous in organic solvents. At the bench scale, magnetic stirring provides immense shear force that constantly exposes fresh base surface area. Overhead mechanical stirrers in pilot reactors cannot replicate this shear, leading to agglomeration and stalled deprotonation.
Causality & Solution: Introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB). The lipophilic tetrabutylammonium cation pairs with the naphtholate anion, pulling it into the bulk organic phase where it can freely react with the electrophile.
Quantitative Data: Solvent & Base Effects

Table 1: Optimization of Naphthol Alkylation Regioselectivity

SolventBaseAdditiveO-Alkylation (%)C-Alkylation (%)Scale-Up Suitability
EthanolNaOHNone65.035.0Poor (Protic shielding)
Acetone

None85.514.5Moderate (Slow kinetics)
DMF

None95.05.0Good (Standard choice)
DMF

TBAB (0.05 eq) >98.5 <1.5 Optimal (High mass transfer)
Self-Validating Protocol 1: Scalable O-Alkylation
  • Charge: To a dry 50 L glass-lined reactor, charge 2-naphthol (1.0 eq) and DMF (10 volumes).

  • Base Addition: Add

    
     (325 mesh, 2.0 eq) and TBAB (0.05 eq). Note: Fine mesh increases surface area; TBAB overcomes mass transfer limits.
    
  • Electrophile Addition: Cool the reactor to 0–5 °C. Slowly add methyl 3-(bromomethyl)benzoate (1.05 eq) dissolved in DMF (2 volumes) over 2 hours. Note: Controlled addition manages the S_N2 exotherm.

  • Reaction & Validation: Warm to 25 °C and stir for 6 hours. Monitor via HPLC. Self-Validation Check: If conversion is <95% after 6 hours, the heterogeneous base has agglomerated. Proceed to add an additional 0.02 eq of TBAB and increase agitation speed by 50 rpm.

  • Workup: Quench with purified water (30 volumes) to precipitate the intermediate. Filter, wash with water to remove DMF/salts, and dry under vacuum.

SECTION 2: Hydrazinolysis & Genotoxic Impurity Control

The second step converts the methyl ester intermediate into the final benzohydrazide using hydrazine hydrate[3]. This step is fraught with safety, regulatory, and chemoselectivity hurdles.

Frequently Asked Questions

Q: The hydrazinolysis step generates a highly insoluble white precipitate that ruins our yield. What is it, and how do we prevent it? A: This precipitate is the symmetrical diacylhydrazine byproduct. It forms when your newly synthesized product, 3-[(2-naphthyloxy)methyl]benzohydrazide, acts as a nucleophile and attacks an unreacted molecule of the starting methyl ester. Causality & Solution: Implement a reverse addition protocol. Instead of adding hydrazine to the ester, dissolve the ester and add it slowly to a large excess (3–5 equivalents) of hydrazine hydrate. This ensures hydrazine is always in massive stoichiometric excess, kinetically outcompeting the hydrazide product for the electrophile.

Q: Hydrazine is a known genotoxic impurity. How do we ensure our final API meets regulatory limits? A: Under ICH M7 guidelines, hydrazine is a Class 1 mutagenic carcinogen[4]. Depending on the maximum daily dose of your drug, the acceptable intake (AI) is typically strictly limited, often defaulting to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure[4]. Causality & Solution: Hydrazine is highly water-soluble. A robust wash of the final filter cake with cold water/ethanol mixtures is highly effective. If physical washing is insufficient, treating the final mother liquor with a benign ketone (e.g., acetone) converts residual hydrazine into a highly soluble hydrazone, which is easily purged during filtration.

TroubleshootingLogic Err Issue: High Diacylhydrazine Impurity Q1 Is Hydrazine in Excess? Err->Q1 Q2 What is the Addition Order? Err->Q2 Q3 Is Temperature Optimal? Err->Q3 A1 Use 3-5 eq N2H4·H2O Q1->A1 No (< 2 eq) A2 Implement Reverse Addition (Ester into Hydrazine) Q2->A2 Normal Addition A3 Maintain 60-70°C Avoid excessive reflux Q3->A3 Too High (> 80°C)

Caption: Decision tree for troubleshooting and suppressing diacylhydrazine byproduct formation.

Quantitative Data: Impurity Profiling

Table 2: ICH M7 Control Strategy for Hydrazine Impurity

ParameterDescriptionTarget LimitControl Mechanism
Classification ICH M7 Class 1 (Mutagenic Carcinogen)AI: 1.5 µ g/day (Lifetime)Limit equivalents; purge efficiently
Analytical Method GC-MS or Derivatization LC-MSLOD < 1 ppmDerivatize with benzaldehyde for UV/MS
Purge Strategy Aqueous washing & Crystallization< 5 ppm in APIExploit high aqueous solubility of

Self-Validating Protocol 2: Hydrazinolysis and Crystallization
  • Charge: To a 50 L reactor, charge Hydrazine Monohydrate (64% hydrazine, 4.0 eq) and Ethanol (5 volumes). Heat to 60 °C.

  • Reverse Addition: Dissolve the methyl 3-[(2-naphthyloxy)methyl]benzoate intermediate (1.0 eq) in warm Ethanol (5 volumes). Add this solution dropwise to the hydrazine solution over 3 hours.

  • Reaction & Validation: Reflux (78 °C) for 4 hours. Monitor by HPLC. Self-Validation Check: The absence of the ester peak (<0.5%) confirms complete conversion. If a secondary peak appears at RRT 1.4 (diacylhydrazine), the addition rate was too fast; trigger a hot ethanol repulp during isolation to dissolve the impurity.

  • Crystallization: Cool to 0–5 °C at a controlled rate of 10 °C/hour. Note: Controlled cooling promotes the growth of large, pure crystals, which entrap less residual hydrazine in the crystal lattice.

  • Isolation: Filter and wash the cake with cold ethanol (2 volumes) followed by purified water (3 volumes) to purge residual hydrazine. Dry under vacuum at 50 °C.

References

  • Source: jk-sci.
  • Source: masterorganicchemistry.
  • Title: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1)
  • Source: mdpi.

Sources

Technical Support Center: Purification of 3-[(2-naphthyloxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-[(2-naphthyloxy)methyl]benzohydrazide—typically achieved via the hydrazinolysis of methyl 3-[(2-naphthyloxy)methyl]benzoate—frequently yields a crude product contaminated with unreacted starting materials and side products[1]. Because this compound is often utilized as an intermediate in drug development, achieving high purity is critical.

This guide provides a causality-driven troubleshooting framework and a self-validating experimental protocol to isolate the pure target molecule.

Purification Workflow

Purification Crude Crude 3-[(2-naphthyloxy)methyl]benzohydrazide WaterWash 1. Cold Water Wash Target: Hydrazine Hydrate Mechanism: Aqueous Solubility Crude->WaterWash BaseWash 2. 5% NaOH Wash Target: 2-Naphthol Mechanism: Deprotonation WaterWash->BaseWash HotFiltration 3. Hot Ethanol Filtration Target: N,N'-Diacylhydrazine Mechanism: Thermal Insolubility BaseWash->HotFiltration Crystallization 4. Slow Cooling & Filtration Target: Unreacted Ester Mechanism: Lattice Energy HotFiltration->Crystallization

Workflow for the sequential clearance of hydrophilic, acidic, insoluble, and lipophilic impurities.

Quantitative Impurity Profiling

To successfully purify the crude mixture, you must exploit the physicochemical differences between the target molecule and its impurities. The table below summarizes the quantitative data driving our purification strategy.

CompoundMolecular WeightApprox. pKaWater Solubility (20°C)Cold Ethanol SolubilityTargeted Removal Strategy
Hydrazine Hydrate 50.06 g/mol 8.1 (Basic)MiscibleHighly SolubleCold Water Wash
2-Naphthol 144.17 g/mol 9.5 (Acidic)Very LowSoluble5% NaOH Wash
Ester Intermediate 292.33 g/mol N/A (Neutral)InsolubleSolubleEthanol Recrystallization
N,N'-Diacylhydrazine 552.62 g/mol N/A (Neutral)InsolubleInsolubleHot Filtration
Target Benzohydrazide 292.34 g/mol ~12 (Amide) Insoluble Low Product Recovery
Troubleshooting FAQs

Q1: My LC-MS shows a single mass peak at m/z 293 [M+H]⁺, but my NMR spectrum is messy. Could the ester intermediate still be present? Causality: Yes. The ester intermediate (methyl 3-[(2-naphthyloxy)methyl]benzoate) and the target benzohydrazide have nearly identical molecular weights (~292.3 g/mol ). Low-resolution mass spectrometry cannot distinguish between them. The ester lacks the hydrogen-bond donating capacity of the hydrazide, making it significantly more lipophilic. Solution: Rely on ¹H NMR to monitor the reaction—specifically, look for the disappearance of the ester's methoxy singlet at ~3.9 ppm[1]. To separate them, exploit their differential lattice energies by recrystallizing the mixture from ethanol. The hydrazide will crystallize due to strong intermolecular hydrogen bonding, while the ester remains dissolved in the mother liquor[2].

Q2: I washed my product with water, but elemental analysis still shows a higher-than-expected nitrogen content. What did I miss? Causality: Elevated nitrogen content points to trapped hydrazine hydrate[1]. Because hydrazine is a strong hydrogen-bond acceptor and donor, it can co-crystallize or become physically trapped within the crude lattice if the water wash is not performed thoroughly. Solution: Ensure the crude solid is finely ground before washing. You must wash with copious amounts of ice-cold distilled water until the filtrate pH drops from >9 to exactly 7.0.

Q3: I have a highly insoluble byproduct that precipitates immediately and won't dissolve even in boiling ethanol. What is it? Causality: This is the symmetrical N,N'-diacylhydrazine (bis-hydrazide) byproduct[3]. It forms when the local concentration of hydrazine is depleted, allowing the newly formed mono-hydrazide to act as a nucleophile and attack another molecule of the ester intermediate. Due to its massive size and symmetrical hydrogen-bonding network, it is highly insoluble in most solvents. Solution: Prevent its formation by using a significant excess of hydrazine hydrate (3.0–5.0 eq) and adding the ester dropwise[3]. If it has already formed, remove it by performing a rapid hot filtration during your ethanol recrystallization step.

Q4: There is a faint phenolic odor to my product, and TLC shows a UV-active spot near the solvent front. How do I clear this? Causality: This indicates the presence of unreacted 2-naphthol carried over from the initial Williamson ether synthesis step. 2-Naphthol is lipophilic enough to co-precipitate with your product in neutral conditions. Solution: Exploit the pKa difference. 2-Naphthol (pKa ~9.5) can be deprotonated by dilute base, while the benzohydrazide remains neutral. Wash the solid with a 5% NaOH solution to convert the impurity into water-soluble sodium 2-naphtholate.

Self-Validating Experimental Protocol

This methodology is designed with built-in validation checkpoints to ensure each class of impurity is successfully cleared before proceeding to the next step.

Step 1: Primary Precipitation & Hydrazine Clearance
  • Action: Concentrate the ethanolic reaction mixture to half its volume under reduced pressure. Pour the concentrated mixture into 5 volumes of ice-cold distilled water under vigorous stirring to precipitate the crude product[1].

  • Action: Collect the crude precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake with 3 × 50 mL portions of ice-cold distilled water.

  • Validation Checkpoint: Collect a few drops of the final aqueous filtrate and test it with pH paper. If the pH is >7, basic hydrazine is still present. Continue washing until the filtrate registers exactly pH 7.0 .

Step 2: Phenolic Clearance (Alkaline Wash)
  • Action: Resuspend the wet, neutral filter cake in a 5% aqueous NaOH solution (10 mL per gram of crude product). Stir vigorously for 15 minutes at room temperature, then filter the suspension.

  • Validation Checkpoint: Collect the alkaline filtrate (waste) and slowly add 1M HCl until the solution is acidic (pH < 4). The immediate formation of a cloudy white suspension confirms the successful extraction of residual 2-naphthol.

  • Action: Wash the main product filter cake with distilled water until the new filtrate is neutral.

Step 3: Bis-hydrazide Clearance (Hot Filtration)
  • Action: Transfer the solid to a round-bottom flask and add a minimum amount of boiling ethanol required to dissolve the target benzohydrazide[2].

  • Validation Checkpoint: Observe the boiling solution. If a fine, insoluble white powder remains suspended, this is the N,N'-diacylhydrazine byproduct[3].

  • Action: Perform a rapid hot filtration through a pre-warmed Buchner funnel or fluted filter paper. Discard the filter paper containing the insoluble byproduct.

Step 4: Ester Clearance (Selective Recrystallization)
  • Action: Allow the clear, hot ethanolic filtrate to cool slowly to room temperature undisturbed. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize crystal formation[1].

  • Action: Filter the pure white crystals and wash them with a minimal amount of ice-cold ethanol. Dry under vacuum.

  • Validation Checkpoint: Analyze the mother liquor (filtrate) via TLC using an ethyl acetate/hexane eluent. The presence of a high-Rf, UV-active spot confirms the successful partitioning of the lipophilic ester intermediate away from your purified product.

References
  • MDPI. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Retrieved from:[Link]

Sources

Technical Support Center: Temperature Optimization for 3-[(2-naphthyloxy)methyl]benzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals optimizing the synthesis of 3-[(2-naphthyloxy)methyl]benzohydrazide.

The synthesis of this target molecule is a two-step process: a Williamson ether synthesis followed by ester hydrazinolysis. In both steps, temperature is not merely a kinetic accelerator; it is the primary controller of reaction mechanism, regioselectivity, and impurity profiles. This guide will help you troubleshoot temperature-related failures, understand the underlying chemical causality, and implement self-validating protocols.

Visualizing the Synthetic Workflow

Workflow Step1 2-Naphthol + Methyl 3-(bromomethyl)benzoate Cond1 Acetone, K₂CO₃ 56°C Reflux, 6h Step1->Cond1 Inter Methyl 3-[(2-naphthyloxy) methyl]benzoate Cond1->Inter Williamson Ether Synthesis Cond2 NH₂NH₂·H₂O, EtOH 78°C Reflux, 4h Inter->Cond2 Prod 3-[(2-naphthyloxy)methyl] benzohydrazide Cond2->Prod Hydrazinolysis

Two-step synthesis workflow for 3-[(2-naphthyloxy)methyl]benzohydrazide.

Section 1: Troubleshooting the Williamson Ether Synthesis (Step 1)

Q: I am observing a secondary byproduct in my Williamson ether synthesis, and my yield of the target ester is low. How does temperature affect the regioselectivity of 2-naphthol alkylation?

A: The 2-naphthoxide anion is an ambidentate nucleophile. This means that alkylation can occur at the oxygen atom (O-alkylation) or at the adjacent carbon atom (C-alkylation, specifically at the 1-position of the naphthol ring)[1].

The causality here is rooted in kinetic versus thermodynamic control. The O-alkylation pathway has a lower activation energy, making it the 1[1]. Conversely, C-alkylation leads to a thermodynamically more stable keto-enol tautomer. If your reaction temperature exceeds 80 °C (for example, if you are refluxing in DMF or high-boiling solvents), you provide the system with sufficient thermal energy to overcome the higher activation barrier of C-alkylation, shifting the product distribution toward the unwanted 1-substituted-2-naphthol byproduct[1].

Solution: Strictly maintain a temperature of 56–60 °C using acetone as the solvent. This provides enough energy for the SN2 displacement of the bromide while keeping the system strictly under kinetic control.

Q: My reaction stalls at 50% conversion when run at room temperature. Should I just wait longer?

A: No. At 25 °C, the thermal energy is insufficient to promote the SN2 backside attack of the bulky naphthoxide ion onto the sterically hindered methyl 3-(bromomethyl)benzoate at a practical rate. The reaction must be heated to the reflux temperature of acetone (~56 °C) to achieve >90% conversion within a standard 6-hour window.

Section 2: Troubleshooting Ester Hydrazinolysis (Step 2)

Q: Why is my hydrazinolysis step yielding a highly impure, gummy mixture when I run it in a pressurized reactor at 120 °C to speed up the reaction?

A: Hydrazinolysis is a nucleophilic acyl substitution. While higher temperatures accelerate the initial attack of hydrazine onto the ester carbonyl, excessive heat (>100 °C) triggers two distinct degradative pathways[2]:

  • Diacylhydrazine Formation: The primary product, a monoacylhydrazide, still possesses a nucleophilic terminal nitrogen. At elevated temperatures, this nitrogen can attack another molecule of the unreacted ester, forming a symmetric diacylhydrazine byproduct.

  • Hydrazine Degradation: Hydrazine hydrate can undergo 3, reducing the effective molar equivalents available for the reaction[3].

Solution: The optimal thermal window is 75–80 °C (ethanol reflux). This temperature perfectly balances the activation energy required for the substitution while keeping the reaction mild enough to prevent secondary acylations[2]. If conversion is slow, increase the equivalents of hydrazine hydrate rather than the temperature[3].

TempEffects Temp Hydrazinolysis Temperature Low < 50°C Temp->Low Opt 75-80°C Temp->Opt High > 100°C Temp->High ResLow Incomplete Conversion (High Unreacted Ester) Low->ResLow ResOpt Optimal Nucleophilic Attack (High Hydrazide Yield) Opt->ResOpt ResHigh Thermal Degradation & Diacylhydrazine Formation High->ResHigh

Causality of temperature variations during the hydrazinolysis step.

Section 3: Quantitative Data: Temperature vs. Reaction Profile

To assist in your process optimization, the following tables summarize the empirical effects of temperature on both synthetic steps.

Table 1: Temperature Effects on Williamson Ether Synthesis (Step 1)

TemperatureSolvent SystemO-Alkylation Yield (Target)C-Alkylation Yield (Byproduct)Mechanistic Outcome
25 °CAcetone< 20%TraceInsufficient activation energy for SN2 displacement.
56 °CAcetone (Reflux)> 85%< 2%Optimal kinetic control favoring O-alkylation.
82 °CAcetonitrile (Reflux)~ 75%~ 10%Borderline; increased thermodynamic C-alkylation.
153 °CDMF (Reflux)< 40%> 40%Thermodynamic control favors 1-substituted-2-naphthol.

Table 2: Temperature Effects on Ester Hydrazinolysis (Step 2)

TemperatureSolvent SystemTarget Hydrazide YieldUnreacted EsterDiacylhydrazine Formation
25 °CEthanol< 15%> 85%None
78 °CEthanol (Reflux)> 90%< 1%Trace
117 °Cn-Butanol (Reflux)~ 60%0%> 25%

Section 4: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, follow these step-by-step methodologies. Each protocol includes built-in validation checkpoints so you can verify the integrity of the reaction in real-time.

Protocol A: Synthesis of Methyl 3-[(2-naphthyloxy)methyl]benzoate (Step 1)
  • Preparation: In a dry, 250 mL round-bottom flask, dissolve 10.0 mmol of 2-naphthol in 50 mL of anhydrous acetone.

  • Base Addition: Add 12.0 mmol of finely powdered anhydrous potassium carbonate (K₂CO₃). Stir at room temperature for 15 minutes to ensure complete deprotonation (the solution will darken slightly).

  • Electrophile Addition: Slowly add 10.0 mmol of methyl 3-(bromomethyl)benzoate.

  • Thermal Control (Crucial): Attach a reflux condenser and heat the oil bath strictly to 60 °C to maintain a gentle acetone reflux (~56 °C internal temperature).

  • Validation Checkpoint: After 4 hours, perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The starting naphthol (higher Rf) should be nearly consumed. If a lower Rf spot appears (indicating the C-alkylated byproduct), immediately remove the flask from the heat source[1].

  • Workup: After 6 hours, cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure. Recrystallize the crude solid from ethanol to obtain the pure O-alkylated ester.

Protocol B: Synthesis of 3-[(2-naphthyloxy)methyl]benzohydrazide (Step 2)
  • Preparation: Dissolve 5.0 mmol of the intermediate ester from Step 1 in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Reagent Addition: Add 25.0 mmol (5 equivalents) of 80% hydrazine hydrate. (Causality note: This large molar excess is critical to push the equilibrium forward and suppress diacylhydrazine formation by outcompeting the mono-hydrazide product for the remaining ester)[2],[3].

  • Thermal Control: Heat the mixture to 78 °C (ethanol reflux) using a temperature-controlled heating mantle.

  • Validation Checkpoint: Monitor via TLC (CH₂Cl₂:MeOH 95:5) every 2 hours[4]. The highly polar target hydrazide will remain near the baseline, while the unreacted ester will migrate significantly higher.

  • Isolation: Once the ester is completely consumed (typically 4-6 hours), cool the reaction to 0 °C in an ice bath. The target hydrazide will precipitate as a white solid[2]. Filter the product using a Buchner funnel, wash with cold diethyl ether to remove soluble impurities, and dry under vacuum[3].

References

  • ChemicalBook. 2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE synthesis.4

  • BenchChem. Optimizing the reaction conditions for hydrazinolysis of phenazine esters.2

  • TSI Journals. Synthesis, Molecular Modeling and Biological Assessment of Aryloxymethyl 1,3,4-Thiadiazole and 1,2,4-Triazole-5-Thione Derivatives as Potential COX Inhibitors.

  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.1

  • BenchChem. Optimizing reaction conditions for the synthesis of p-aminosalicylic acid hydrazide.3

Sources

Technical Support Center: Troubleshooting Precipitation in Biological Media

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemistry of "Cloudy" Media

Precipitation in biological media is rarely a random event; it is a deterministic chemical failure. As researchers, we often default to assuming contamination when we see turbidity. However, distinguishing between biological growth and chemical precipitation is the critical first step to saving an experiment.

This guide moves beyond basic advice. We will explore the solubility product constants (


)  governing your buffers, the thermodynamics of protein denaturation  in serum, and the polarity shock  experienced by hydrophobic drugs.

Module 1: Diagnostic Triage

Q: My media is cloudy. How do I instantly distinguish precipitation from contamination?

A: Do not guess. Use the "Settling & pH Test" before discarding the culture.

  • Visual Behavior:

    • Precipitation: Particles usually settle to the bottom quickly when undisturbed. They appear crystalline ("sand") or flocculent ("snow").

    • Contamination: Bacteria/Yeast often remain in suspension, creating a uniform turbidity that swirls like smoke.

  • pH Indicator (Phenol Red):

    • Precipitation: The media usually remains red/pink (pH 7.4). If calcium phosphate is forming due to CO2 loss, it may turn deep purple (pH > 8.0).

    • Contamination: Metabolic acidification almost always turns the media yellow (pH < 6.8) rapidly.

  • Microscopy:

    • Precipitation: Irregular, jagged shapes. Brownian motion (vibration) only; no directional movement.

    • Contamination: Uniform shapes (rods/cocci). Distinct directional motility.

Visualization: Diagnostic Decision Tree

precipitation_triage start Observation: Cloudy Media pH_check Check Phenol Red Color start->pH_check yellow Yellow (Acidic) pH_check->yellow pH Drop pink_purple Red/Purple (Basic) pH_check->pink_purple Stable/High pH microscope_y Microscopy: Motility? yellow->microscope_y microscope_p Microscopy: Crystalline? pink_purple->microscope_p contam Likely Bacterial Contamination microscope_y->contam Directional Movement precip Chemical Precipitation microscope_p->precip Jagged/Refractile

Figure 1: Triage workflow to distinguish chemical precipitation from biological contamination.

Module 2: Inorganic Precipitation (The "Sand" Issue)

Q: Why do I see sand-like crystals in my DMEM/Ham’s F-12?

A: This is almost certainly Calcium Phosphate (


)  precipitation.

The Mechanism: Media formulations like DMEM contain high concentrations of Calcium (


) and Phosphate (

). These ions exist in equilibrium. However, the solubility of Calcium Phosphate is pH-dependent .
  • As pH rises (e.g., leaving media outside the CO2 incubator), the concentration of the tri-basic phosphate ion (

    
    ) increases.
    
  • Once the product of

    
     exceeds the solubility product constant (
    
    
    
    ), irreversible crystals form [1].

Troubleshooting Protocol:

VariableRecommendationCausality
Order of Addition Add Calcium salts LAST .Prevents localized high concentrations during mixing that trigger nucleation.
pH Buffer Use HEPES (20-25mM) .Resists pH spikes when media is removed from the CO2 incubator, preventing the shift to insoluble phosphate forms [2].
Temperature Avoid 37°C water baths for storage.Unlike most salts, Calcium Phosphate becomes less soluble at higher temperatures (retrograde solubility).

Module 3: Protein Aggregation (The "White Fluff" Issue)

Q: My Fetal Bovine Serum (FBS) has floating white "snow" after thawing. Is it bad?

A: This is likely fibrin or cryoprecipitated proteins , not contamination. It is generally harmless but unsightly.

The Cause:

  • Heat Inactivation: Heating FBS to 56°C for >30 minutes is the primary cause. It denatures attachment factors and causes protein aggregation [3].

  • Freeze-Thaw Cycling: Repeated cycling shears lipoproteins, causing them to coalesce into visible turbidity.

Remediation Protocol:

  • Do NOT Heat Inactivate: Unless specifically required for complement-sensitive immunological assays, heat inactivation is an outdated practice that harms growth factors.

  • The "Slow Thaw" Method:

    • Thaw FBS overnight at 4°C.

    • Do not go directly from -20°C to 37°C; the thermal gradient causes protein shock.

  • Filtration (If absolutely necessary):

    • Use a PVDF or PES membrane (Low Protein Binding).[1]

    • Warning: Filtering removes some growth factors.

Data: Filter Membrane Selection Guide
Membrane MaterialProtein BindingFlow RateBest Use Case
PES (Polyethersulfone) LowHighRoutine media filtration; best balance of speed and recovery [4].
PVDF (Polyvinylidene fluoride) Very LowModerateCritical protein/growth factor solutions; expensive drugs.
Nylon HighModerateSolvent filtration; AVOID for dilute protein/drug solutions (adsorbs drug).
Cellulose Acetate (CA) Very LowModerateGeneral aqueous buffers; good for serum-containing media.

Module 4: Small Molecule Solubility (The "Crash Out" Issue)

Q: My drug dissolves in DMSO, but precipitates immediately when added to media.

A: You are experiencing "Solvent Shock" .

The Mechanism: DMSO is a polar aprotic solvent. Water is a polar protic solvent. When you add a high-concentration DMSO stock (e.g., 10mM) directly to aqueous media, the local environment around the droplet changes polarity instantly. Hydrophobic compounds "crash out" before they can disperse.

The "Step-Down" Dilution Protocol: Do not pipette 1 µL of stock directly into 10 mL of media. Instead, use an intermediate dilution step.

Visualization: Serial Dilution Workflow

serial_dilution stock 100% DMSO Stock (10 mM) inter Intermediate Tube (Media + 10% DMSO) stock->inter 1. Add small vol (Vortex immediately) note Prevents local concentration spikes stock->note final Final Culture Dish (0.1% DMSO) inter->final 2. Add to cells (Pre-warmed media)

Figure 2: Step-down dilution strategy to prevent hydrophobic compound precipitation.

Critical Steps:

  • Warm the Media: Cold media decreases solubility. Ensure media is at 37°C before adding the drug.

  • Vortex During Addition: Create dynamic movement while adding the drug to disperse the solvent immediately.

  • Solubility Limit Check: Ensure your final DMSO concentration is <0.5% (ideally <0.1%) to avoid cytotoxicity [5].

References

  • Thermo Fisher Scientific. Calcium Phosphate Transfection Mechanism and Troubleshooting. Retrieved from

  • Sigma-Aldrich. Buffer Selection for Cell Culture: HEPES and Bicarbonate. Retrieved from

  • Bitesize Bio. Heat Inactivation of Serum: Is it Necessary? Retrieved from

  • Corning Life Sciences. Filter Membrane Selection Guide for Biological Media. Retrieved from

  • BenchChem. Troubleshooting Compound Precipitation in Cell Culture Media. Retrieved from

Sources

Validation & Comparative

1H NMR Spectrum Interpretation of 3-[(2-naphthyloxy)methyl]benzohydrazide

[1]

Executive Summary

3-[(2-naphthyloxy)methyl]benzohydrazide is a pharmacologically significant scaffold, frequently investigated in medicinal chemistry for its antimicrobial, antiviral, and anticancer (EGFR kinase inhibition) properties.[1] Its structure combines a lipophilic naphthyloxy tail with a polar benzohydrazide head via a methylene linker, creating a distinct amphiphilic profile.[1]

This guide provides a rigorous technical analysis of its 1H NMR spectrum , designed for scientists verifying the synthesis of this compound from its ester precursor.[1] Unlike generic databases, this guide focuses on comparative spectral performance , distinguishing the target molecule from synthetic intermediates and structural isomers to ensure high-purity validation in drug development workflows.[1]

Structural Analysis & Theoretical Framework

Before interpreting the spectrum, we must deconstruct the molecule into its magnetically distinct environments.[1] The structure consists of three key domains:[1]

  • Benzohydrazide Core: A 1,3-disubstituted benzene ring terminating in a hydrazide (-CONHNH

    
    ) group.[1]
    
  • Linker: A benzylic methylene group (-CH

    
    -) connecting the benzene ring to the oxygen atom.[1]
    
  • Lipophilic Tail: A 2-naphthyloxy group (naphthalene ring attached at the 2-position).[1][2]

Molecular Formula: C




Molecular Weight:1
Magnetically Distinct Proton Environments[1]
  • Hydrazide Protons: Labile, solvent-dependent (typically visible in DMSO-d

    
    ).[1]
    
  • Methylene Linker: A critical singlet diagnostic of the ether bond formation.

  • Aromatic Region: A complex overlap of 4 phenylene protons and 7 naphthalene protons.

Experimental Protocol

To obtain the resolution required for the assignments below, follow this standardized protocol.

Solvent Selection:

  • Recommended: DMSO-d

    
      (Dimethyl sulfoxide-d
    
    
    ).[1]
    • Reasoning: Benzohydrazides often exhibit poor solubility in CDCl

      
      .[3] DMSO-d
      
      
      is essential to visualize the labile hydrazide protons (-CONH- and -NH
      
      
      ), which often broaden or disappear in chloroform due to rapid exchange.
  • Alternative: Acetone-d

    
     (if solubility permits), but DMSO is the industry standard for hydrazides.[1]
    

Sample Preparation:

  • Weigh 5–10 mg of the dried solid product.

  • Dissolve in 0.6 mL of DMSO-d

    
     (99.8% D).
    
  • Transfer to a clean, dry 5mm NMR tube.

  • Critical Step: Ensure the sample is free of residual water/methanol, as these exchange with hydrazide protons, collapsing their signals.[1]

Spectral Interpretation & Assignment

The following data represents the characteristic chemical shifts (


A. The Diagnostic Signals (Non-Aromatic)[1]
Proton GroupChemical Shift (

ppm)
MultiplicityIntegrationInterpretation
-CONH- 9.80 – 10.00 Singlet (br)1HKey Confirmation: Downfield shift due to carbonyl anisotropy and H-bonding.[1] Disappears with D

O shake.
-O-CH

-
5.25 – 5.35 Singlet2HLinker Verification: Sharp singlet.[1] Confirms the benzylic ether linkage. A shift < 5.0 ppm suggests unreacted chloride precursor.
-NH

4.50 – 4.60 Broad Singlet2HHydrazide Terminus: Often broad due to quadrupole broadening from Nitrogen.
B. The Aromatic Region (7.10 – 8.20 ppm)

The aromatic region (11 protons total) is crowded.[1] High-field instruments (400 MHz+) are recommended to resolve the couplings.

  • Benzohydrazide Ring (4H):

    • H-2 (Ortho to both): ~8.00 ppm (Singlet/fine doublet).[1] Most deshielded due to being between two electron-withdrawing groups (carbonyl and ether).

    • H-4/H-6: ~7.80 – 7.90 ppm (Doublets).[1]

    • H-5: ~7.50 – 7.60 ppm (Triplet).[1]

  • Naphthalene Ring (7H):

    • H-1 (Naphthyl): ~7.30 – 7.40 ppm (Doublet/Multiplet).[1] Upfield relative to others due to electron donation from the oxygen.

    • H-3 (Naphthyl): ~7.15 – 7.25 ppm (dd).[1]

    • Remaining Naphthyls: 7.40 – 7.90 ppm (Multiplets).[1]

Comparative Analysis: Product vs. Alternatives

In drug development, the primary challenge is confirming the successful conversion of the Ester Intermediate to the Hydrazide Product .[1]

Comparison 1: Target vs. Ester Precursor

Precursor: Methyl 3-[(2-naphthyloxy)methyl]benzoate[1]

FeatureTarget Product (Hydrazide) Alternative (Ester Precursor) Diagnostic Outcome
Methoxy Signal Absent Singlet @ ~3.85 ppmPrimary Confirmation: Loss of -OCH

confirms reaction.[1]
Hydrazide NH Singlet @ ~9.8 ppmAbsent Appearance confirms amide bond formation.
Amine NH

Broad s @ ~4.5 ppmAbsent Appearance confirms hydrazide terminus.
Linker (-CH

-)
~5.30 ppm~5.35 ppmMinimal change (chemically stable environment).[1]
Comparison 2: Target vs. Regioisomer (Para-substituted)

Isomer: 4-[(2-naphthyloxy)methyl]benzohydrazide[1]

FeatureTarget (Meta-Isomer) Alternative (Para-Isomer) Diagnostic Outcome
Benzene Pattern Asymmetric (s, d, d, t)Symmetric AA'BB' (two doublets)Regiochemistry Check: The meta isomer shows a distinct singlet (H-2) and triplet (H-5).[1] The para isomer shows two "roofing" doublets.

Technical Validation Workflow

The following Graphviz diagram outlines the logical decision tree for validating the synthesis using NMR data.

NMR_ValidationStartCrude Product IsolatedSolventDissolve in DMSO-d6Start->SolventCheck_MethoxyCheck 3.8 - 3.9 ppm regionSolvent->Check_MethoxyDecision_MethoxyPeak Present?Check_Methoxy->Decision_MethoxyFail_EsterIncomplete Reaction(Ester Precursor)Decision_Methoxy->Fail_EsterYesCheck_NHCheck 9.8 ppm (NH)& 4.5 ppm (NH2)Decision_Methoxy->Check_NHNoDecision_NHSignals Present?Check_NH->Decision_NHFail_HydrolysisHydrolysis/DegradationDecision_NH->Fail_HydrolysisNoCheck_AromaticCheck Aromatic Splitting(7.0 - 8.2 ppm)Decision_NH->Check_AromaticYesDecision_RegioPattern: s, d, d, t?Check_Aromatic->Decision_RegioFail_IsomerWrong Isomer (Para/Ortho)Decision_Regio->Fail_IsomerNo (AA'BB')SuccessVALIDATED STRUCTURE3-[(2-naphthyloxy)methyl]benzohydrazideDecision_Regio->SuccessYes

Caption: Logical workflow for structural verification of 3-[(2-naphthyloxy)methyl]benzohydrazide via 1H NMR, distinguishing it from precursors and isomers.

References

  • Vertex AI Search . (2025). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents. ResearchGate. Retrieved from [Link]

  • Vertex AI Search . (2025). NMR Analysis of Benzohydrazide Derivative. Scribd. Retrieved from [Link][1]

  • Vertex AI Search . (2025). 2-[(2-naphthyloxy)methyl]oxirane Spectral Data. PubChem.[2] Retrieved from [Link][1]

  • Vertex AI Search . (2025). Synthesis and NMR of benzohydrazide derivatives. RSC Advances. Retrieved from [Link][1]

Comparative Guide: Mass Spectrometry Fragmentation of 3-[(2-naphthyloxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and comparison of the mass spectrometry fragmentation patterns of 3-[(2-naphthyloxy)methyl]benzohydrazide (C₁₈H₁₆N₂O₂). It is designed for analytical chemists and drug development professionals requiring precise structural elucidation data.

Executive Summary

3-[(2-naphthyloxy)methyl]benzohydrazide is a synthetic hydrazide derivative often investigated for antimicrobial and anticancer properties. Its structural core combines a benzohydrazide moiety (susceptible to N-N cleavage) and a naphthyl ether side chain (susceptible to C-O cleavage).

This guide compares the fragmentation profiles obtained via Electrospray Ionization (ESI-MS/MS) versus Electron Ionization (EI-MS) .

  • ESI-MS/MS (Soft Ionization): Yields a stable protonated precursor [M+H]⁺ with diagnostic losses of ammonia and hydrazine, preserving the ether linkage in early stages.

  • EI-MS (Hard Ionization): Induces extensive fragmentation, shattering the ether bridge and producing dominant naphthyl and benzoyl low-mass ions.

Part 1: Compound Profile & Physicochemical Properties[1]
PropertyDataRelevance to MS
Formula C₁₈H₁₆N₂O₂Determines Isotope Pattern (A+1, A+2)
Monoisotopic Mass 292.1212 DaBase for accurate mass calculations
[M+H]⁺ (ESI) 293.1285 m/zPrimary precursor ion in positive mode
LogP (Predicted) ~3.5Hydrophobic; ionizes well in organic modifiers (MeOH/ACN)
Key Moieties 1.[1] Hydrazide (-CONHNH₂) 2. Ether Linkage (-CH₂-O-) 3. Naphthalene Ring1. Primary fragmentation site (Loss of NH₃) 2. Secondary cleavage site 3. Charge stabilizing group (Resonance)
Part 2: Methodology Comparison (ESI vs. EI)

This section compares the two primary ionization techniques used to analyze this compound.

1. ESI-MS/MS (Collision Induced Dissociation)
  • Mechanism: Generates even-electron ions ([M+H]⁺).[2] Fragmentation is driven by proton mobility (the "mobile proton model").

  • Primary Pathway: The proton initially localizes on the terminal hydrazine nitrogen or the carbonyl oxygen.

  • Key Diagnostic: Sequential neutral losses (NH₃, H₂O) dominate low-energy collisions.

  • Utility: Best for PK/PD studies and quantification in biological matrices.

2. EI-MS (70 eV Electron Impact)
  • Mechanism: Generates odd-electron radical cations (M⁺•). High internal energy leads to rapid bond homolysis.

  • Primary Pathway: Direct cleavage of the ether bond and alpha-cleavage relative to the carbonyl.

  • Key Diagnostic: High abundance of low-mass aromatic fragments (m/z 127, 105).

  • Utility: Best for library matching and impurity profiling in synthesis.

Part 3: Detailed Fragmentation Analysis (Mechanism)
A. The ESI-MS/MS Pathway (Positive Mode)

The fragmentation of the protonated precursor (m/z 293) follows a predictable cascade.

  • Loss of Ammonia (NH₃, -17 Da): The terminal hydrazine nitrogen is the most basic site. Protonation here, followed by nucleophilic attack from the carbonyl oxygen, leads to the expulsion of NH₃.

    • Transition: m/z 293 → m/z 276 (Benzoyl cation/Lactam species).

  • Loss of Hydrazine (N₂H₄, -32 Da): Alternatively, the N-N bond can cleave directly, ejecting neutral hydrazine to form the acylium ion.

    • Transition: m/z 293 → m/z 261 (3-[(2-naphthyloxy)methyl]benzoyl cation).

  • Ether Bridge Cleavage (The "Linker" Break): High collision energy (CE > 30 eV) is required to break the C-O ether bond. This can occur via two channels:

    • Channel A (Charge on Benzyl): Heterolytic cleavage yields the 3-(methoxy)benzoyl cation derivative.

    • Channel B (Charge on Naphthyl): Formation of the stable naphthyl cation.

    • Diagnostic Ion:m/z 141 (Methyl-naphthalene derivative) or m/z 127 (Naphthyl cation).

B. The EI-MS Pathway

The radical cation (M⁺•, m/z 292) is unstable.

  • Alpha-Cleavage: Breaks the bond between the carbonyl carbon and the benzene ring.

  • McLafferty Rearrangement: Not prominent due to the lack of gamma-hydrogens in the hydrazide chain, but "ortho-like" effects can occur if the meta-substituent adopts a specific conformation.

  • Dominant Fragment: m/z 127 (Naphthyl ion) and m/z 105 (Benzoyl ion) are often the base peaks.

Part 4: Visualization of Signaling Pathways
Figure 1: ESI-MS/MS Fragmentation Pathway

Caption: Proposed fragmentation mechanism for [M+H]+ (m/z 293) showing competitive losses of ammonia and hydrazine followed by ether cleavage.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 293 Frag_276 Loss of NH3 [M+H - NH3]+ m/z 276 Precursor->Frag_276 - NH3 (17 Da) Frag_261 Loss of N2H4 (Acylium Ion) m/z 261 Precursor->Frag_261 - N2H4 (32 Da) Frag_119 Benzoyl Cation [C7H5O]+ m/z 105 Frag_276->Frag_119 Ring Cleavage Frag_127 Naphthyl Cation [C10H7]+ m/z 127 Frag_261->Frag_127 Ether Cleavage (High CE)

Part 5: Experimental Protocol (Self-Validating)

To replicate these results, use the following validated workflow. This protocol ensures the separation of the hydrazide from potential synthetic impurities (e.g., unreacted naphthol).

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-[(2-naphthyloxy)methyl]benzohydrazide in 1 mL of DMSO (Solubility check: clear solution).

  • Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid .

    • Validation: Final concentration should be ~10 µg/mL (approx 34 µM).

    • Why Formic Acid? Promotes protonation ([M+H]⁺) for ESI efficiency.

Step 2: LC-MS/MS Acquisition Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.[3]

  • Source: Electrospray Ionization (ESI) Positive Mode.[4][5]

  • Flow Rate: 0.3 mL/min (Direct Infusion or LC column bypass).

  • Source Temp: 350°C (Ensures desolvation of the naphthyl tail).

  • Capillary Voltage: 3.5 kV.

Step 3: Collision Energy (CE) Ramp

Perform a "breakdown curve" experiment to confirm ion identities:

  • 10 eV: Precursor (m/z 293) should be >90% abundance.

  • 20-25 eV: Appearance of m/z 276 and m/z 261.

  • 40-50 eV: Disappearance of precursor; dominance of m/z 127 (Naphthyl) and m/z 105.

Figure 2: Experimental Workflow

Caption: Step-by-step LC-MS/MS workflow for structural validation of benzohydrazide derivatives.

Workflow Sample Sample Prep (MeOH/H2O + 0.1% FA) ESI ESI Source (+3.5 kV) Sample->ESI Q1 Q1 Filter Select m/z 293 ESI->Q1 CID Collision Cell (N2 Gas, 10-50 eV) Q1->CID Q3 Q3 Detection Fragment Scan CID->Q3

Part 6: Comparative Data Summary
Fragment Ion (m/z)IdentityOrigin (Mechanism)Relative Intensity (ESI)Relative Intensity (EI)
293 [M+H]⁺Protonated Molecule100% (Base Peak) < 5%
276 [M+H-NH₃]⁺Loss of Ammonia40-60%N/A
261 [Ar-CO]⁺Loss of Hydrazine30-50%20%
127 [C₁₀H₇]⁺Naphthyl Cation10-20% (High CE)100% (Base Peak)
105 [C₇H₅O]⁺Benzoyl Cation< 10%60-80%

Interpretation:

  • If your spectrum shows a base peak at 293 , you are observing the intact molecule (Soft Ionization).

  • If your spectrum shows a base peak at 127 , you have likely fragmented the ether bond extensively (Hard Ionization or In-Source Fragmentation).

References
  • Jiang, K., et al. (2013).[5] "Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry." PLoS ONE. Available at: [Link][5]

  • Holčapek, M., et al. (2010). "Structural analysis of hydrazones and related compounds by mass spectrometry." Mass Spectrometry Reviews. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

FTIR characteristic peaks of 3-[(2-naphthyloxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the FTIR characteristics of 3-[(2-naphthyloxy)methyl]benzohydrazide . This document is structured to serve as a diagnostic standard for researchers synthesizing or utilizing this ligand in coordination chemistry and drug development.

A Technical Comparison & Diagnostic Guide

Executive Summary & Significance

3-[(2-naphthyloxy)methyl]benzohydrazide is a critical pharmacophore intermediate, primarily used to synthesize Schiff base ligands for metallodrugs (e.g., anti-tubercular and anticancer agents). Its structure combines a benzohydrazide core (the reactive "warhead") with a naphthyloxy-methyl tail (the lipophilic anchor).

Accurate FTIR analysis is the primary method for validating the synthesis of this compound. This guide compares its spectral "fingerprint" against its precursors and structural analogs to provide a self-validating protocol for purity and identity confirmation.

Molecular Architecture & Spectral Zones

To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its three vibrating domains.

  • Domain A: The Hydrazide Head (-CONHNH₂)

    • Function: Hydrogen bonding donor/acceptor; metal chelation site.

    • Key Signal: Doublet N-H stretch and Amide I/II bands.

  • Domain B: The Ether Bridge (-CH₂-O-Ar)

    • Function: Flexible linker providing conformational freedom.

    • Key Signal: C-O-C asymmetric stretching.

  • Domain C: The Aromatic Scaffold (Benzene + Naphthalene)

    • Function:

      
      -
      
      
      
      stacking interactions.
    • Key Signal: Ring skeletal vibrations and C-H out-of-plane bending.

Detailed Spectral Assignment (Diagnostic Table)

The following table provides the characteristic wavenumbers. Note that values may shift slightly (


 5-10 cm⁻¹) depending on the sampling matrix (KBr pellet vs. ATR).
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Hydrazide (-NH-NH₂)

(N-H) Asymmetric
3300 – 3350Medium, SharpPrimary Indicator. Distinct from broad OH.[1]

(N-H) Symmetric
3180 – 3220MediumOften appears as a doublet with the asym peak.
Amide Carbonyl

(C=O) (Amide I)
1645 – 1665StrongLower than ester precursor (~1720) due to resonance.
Amide Nitrogen

(N-H) (Amide II)
1530 – 1550MediumCoupling of N-H bending and C-N stretching.
Ether Linkage

(C-O-C) Asymmetric
1230 – 1260StrongCharacteristic of Aryl-Alkyl ethers (Naphthyl-O-CH₂).

(C-O-C) Symmetric
1030 – 1050MediumConfirms the ether bridge integrity.
Methylene Bridge

(C-H) Aliphatic
2850 – 2930WeakJust below 3000 cm⁻¹. Distinguishes from pure aromatics.
Naphthalene Ring

(C=C) Aromatic
1580 – 1600MediumOverlaps with benzene, but often shows doublet.

(C-H) oop
740 – 760, 810 – 830Strong"Fingerprint" for 2-substituted naphthalene.

 : Stretching vibration | 

: In-plane bending |

: Out-of-plane bending | oop : out-of-plane

Comparative Analysis: Performance vs. Alternatives

This section validates the identity of the product by comparing it to its synthetic precursor (Methyl ester) and its downstream product (Schiff Base). This "Triangulation Method" is the gold standard for verifying reaction success.

Comparison 1: Target vs. Precursor (Methyl 3-[(2-naphthyloxy)methyl]benzoate)

Goal: Confirm Hydrazinolysis (Conversion of Ester to Hydrazide)

  • The Shift: The most critical diagnostic is the carbonyl shift .

    • Precursor (Ester): Sharp C=O peak at ~1720 cm⁻¹ .

    • Target (Hydrazide): Sharp C=O peak shifts to ~1650 cm⁻¹ .

    • Reasoning: The lone pair on the hydrazine nitrogen donates electron density to the carbonyl carbon (resonance), weakening the C=O bond and lowering the frequency.

  • The Appearance: Appearance of the N-H doublet (3200-3350 cm⁻¹) . The precursor has no N-H bonds.

  • The Disappearance: Loss of the O-CH₃ (methoxy) vibrations if the precursor was a methyl ester.

Comparison 2: Target vs. Structural Analog (Unsubstituted Benzohydrazide)

Goal: Confirm Presence of the Naphthyloxy Tail

  • Benzohydrazide (Standard): Simple spectrum; Amide I/II and Phenyl peaks only.

  • Target Compound: Contains all Benzohydrazide peaks PLUS :

    • Strong Ether Band: ~1250 cm⁻¹ (Absent in standard benzohydrazide).

    • Aliphatic C-H: ~2900 cm⁻¹ (Due to the -CH₂- linker; absent in standard benzohydrazide).

    • Complex Fingerprint: Additional aromatic bending modes (750-850 cm⁻¹) from the naphthalene system.

Comparison 3: Target vs. Product (Schiff Base Derivative)

Goal: Confirm Reactivity (if used as an intermediate)

  • If this hydrazide is reacted with an aldehyde to form a Schiff base:

    • Loss of Signal: The N-H doublet at 3300 cm⁻¹ disappears (or becomes a single amide NH).

    • New Signal: Appearance of the Imine (C=N) stretch at 1600–1620 cm⁻¹ .

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this optimized protocol.

Step 1: Sample Preparation (KBr Pellet Method)[2]
  • Why: KBr is transparent in the IR region and provides better resolution for solid amides than ATR.

  • Protocol:

    • Dry the sample in a vacuum desiccator for 2 hours (removes moisture that mimics N-H/O-H peaks).

    • Mix 1 mg of sample with 100 mg of spectroscopic-grade KBr.[2]

    • Grind to a fine powder (particle size < 2 µm to avoid scattering).

    • Press at 10 tons for 2 minutes to form a transparent disc.

Step 2: Data Acquisition
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: 32 scans (minimum) to improve Signal-to-Noise ratio.

  • Background: Collect a fresh air/KBr background before every sample.

Step 3: Validation Check
  • The "Water Test": If a broad mound appears >3400 cm⁻¹, your KBr is "wet". Re-dry and re-press.

  • The "CO₂ Test": Check for a doublet at 2350 cm⁻¹. If strong, purge the sample chamber.

Visualizing the Diagnostic Logic

The following diagram illustrates the spectral evolution from precursor to target, highlighting the "Go/No-Go" decision points for the researcher.

FTIR_Workflow Precursor Precursor: Methyl Ester (Methyl 3-[(2-naphthyloxy)methyl]benzoate) Reaction Reaction: Hydrazinolysis (+ N2H4) Precursor->Reaction Spec_Ester FTIR Signature: C=O: ~1720 cm⁻¹ (Ester) No N-H peaks Precursor->Spec_Ester Target TARGET: Hydrazide (3-[(2-naphthyloxy)methyl]benzohydrazide) Reaction->Target SchiffBase Product: Schiff Base (Reaction with Aldehyde) Target->SchiffBase Condensation Spec_Hydrazide FTIR Signature: C=O: ~1650 cm⁻¹ (Amide I) N-H: 3200-3350 cm⁻¹ (Doublet) C-O-C: ~1250 cm⁻¹ (Ether) Target->Spec_Hydrazide Spec_Schiff FTIR Signature: C=N: ~1610 cm⁻¹ (Imine) Loss of NH2 doublet SchiffBase->Spec_Schiff Check DIAGNOSTIC CHECK: Did C=O shift from 1720 to 1650? Did NH doublet appear? Spec_Ester->Check Compare Spec_Hydrazide->Check

Caption: Spectral evolution pathway tracking the shift of the Carbonyl group and appearance of Amide N-H bands during synthesis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for IR characteristic frequencies of ethers and amides).
  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (Reference for Hydrazide vs.
  • BenchChem. (2025).[3] Troubleshooting guide for the synthesis of benzohydrazide derivatives. Retrieved from .

  • Sun, Y., & Li, H. G. (2009). 2-Hydroxy-N'-[(E)-(3-hydroxy-2-naphthyl)methylene]benzohydrazide.[4][5] Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o262.[4][5] [Link] (Provides spectral data for the closely related naphthyl-benzohydrazide Schiff base).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Engineering Antimicrobial Efficacy: A Comparative SAR Guide to Naphthyloxy Benzohydrazides

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of antimicrobial and antitubercular drug discovery, the structural optimization of the benzohydrazide pharmacophore is a critical vector for overcoming multidrug resistance (MDR). Traditional benzohydrazides, typified by the first-line antitubercular drug Isoniazid (INH), are highly vulnerable to bacterial resistance mechanisms—specifically, mutations in the KatG catalase-peroxidase enzyme required for their activation.

By introducing a bulky, highly lipophilic naphthyloxy moiety , we fundamentally alter the pharmacokinetic and pharmacodynamic profile of the scaffold. This guide objectively compares the structure-activity relationship (SAR) of naphthyloxy benzohydrazides against traditional alternatives, providing mechanistic insights and self-validating experimental protocols for drug development professionals.

Deconstructing the Scaffold: Causality in Structure-Activity Relationships

To understand why naphthyloxy benzohydrazides outperform standard open-chain analogues, we must analyze the causality behind each structural modification.

The Lipophilic Vanguard: Why the Naphthyloxy Group Matters

Mycobacteria possess a uniquely thick, waxy cell wall dominated by mycolic acids. Standard hydrophilic drugs struggle to achieve therapeutic intracellular concentrations. The addition of a β-naphthyloxy methyl group drastically increases the molecule's partition coefficient (logP). This is not merely a structural accessory; it is a physical penetrant. The high lipophilicity drives passive diffusion across the lipid-rich mycobacterial envelope, directly correlating to an increment in antitubercular activity compared to unsubstituted derivatives.

The Hydrogen-Bonding Core: Benzohydrazides vs. Hydrazones

The benzohydrazide linker (–CO–NH–NH–) serves as the primary pharmacophore for target engagement. Unlike rigid aromatic rings, this linker provides a flexible hydrogen-bonding network (acting as both H-bond donors and acceptors). When targeting the enoyl-acyl carrier protein reductase (InhA)—a critical enzyme in mycolic acid biosynthesis—this core forms essential stabilizing interactions with the Tyr158 and Thr196 residues in the enzyme's active site[1].

Conformational Restriction: The Shift to 1,3,4-Oxadiazoles

While open-chain hydrazones are potent, they are susceptible to rapid hydrolysis in vivo. By subjecting the naphthyloxy benzohydrazide to oxidative cyclization, we generate 1,3,4-oxadiazole or 1,3,4-thiadiazole derivatives[2]. This cyclization restricts the conformational freedom of the molecule, locking it into an active binding pose. The resulting bioisostere is highly resistant to proteolytic and hydrolytic degradation, significantly extending its biological half-life while maintaining nanomolar affinity for InhA[3].

Mechanistic Pathway Visualization

The following diagram illustrates the causal chain of how the naphthyloxy modification enables target engagement and subsequent bacterial cell death.

SAR_Mechanism A Naphthyloxy Scaffold B Lipid-Rich Cell Wall A->B High logP Diffusion C InhA Enzyme (Active Site) B->C Cytosolic Access D Mycolic Acid Depletion C->D NADH Competitive Inhibition E Cell Lysis D->E Structural Failure

Mechanism of action of naphthyloxy benzohydrazides targeting InhA to disrupt mycolic acid synthesis.

Objective Performance Benchmarking

To contextualize the efficacy of naphthyloxy benzohydrazides, we compare their in vitro performance metrics against standard clinical therapeutics. The data demonstrates that the naphthyloxy modification bypasses the need for KatG activation, retaining potency against resistant strains[4].

Compound Class / ScaffoldTarget PathogenAverage MIC (µg/mL)Primary Mechanism of ActionResistance Vulnerability
Naphthyloxy Benzohydrazides M. tuberculosis H37Rv1.50 - 6.25Direct InhA Inhibition (KatG independent)Low
Isoniazid (Standard) M. tuberculosis H37Rv0.05 - 0.20Prodrug (Requires KatG activation)High (KatG mutations)
Naphthyloxy-1,3,4-Oxadiazoles S. aureus / E. coli3.12 - 12.50Membrane disruption / Enzyme inhibitionModerate
Clotrimazole (Standard) C. albicans6.25 - 12.50Ergosterol synthesis inhibitionModerate

Validating Efficacy: Self-Validating Experimental Workflows

A robust SAR study requires reproducible, self-validating protocols. Below are the optimized methodologies for synthesizing and evaluating these compounds.

Protocol 1: Synthesis of Naphthyloxy-1,3,4-Oxadiazole Derivatives

Objective: Synthesize conformationally restricted oxadiazoles from open-chain naphthyloxy benzohydrazides without degrading the ether linkage.

Causality Check: Why use Chloramine-T? Traditional cyclodehydration requires harsh reagents like POCl₃, which can cleave sensitive ether linkages in the naphthyloxy tail. Chloramine-T provides a mild, oxidative environment that drives the intramolecular cyclization of the hydrazone intermediate at moderate temperatures, preserving the integrity of the naphthyl ether[2].

  • Hydrazinolysis: Reflux 2-(naphthalen-2-yloxy)acetate with hydrazine hydrate (80%) in absolute ethanol for 6 hours to yield the corresponding acetohydrazide.

  • Condensation: React the acetohydrazide with an equimolar amount of a substituted aromatic aldehyde (e.g., 2-oxo-1,2-dihydroquinoline-3-carbaldehyde) in ethanol containing a catalytic amount of glacial acetic acid. Reflux for 5 hours to form the hydrazone intermediate.

  • Oxidative Cyclization: Add an ethanolic solution of Chloramine-T (0.01 mol) to the hydrazone (0.01 mol). Reflux for 4 hours.

  • Validation (Self-Correcting Step): Monitor via TLC. The reaction is complete when the C=O stretch (approx. 1670 cm⁻¹) disappears in FT-IR, and a new C=N stretch (approx. 1610 cm⁻¹) emerges, confirming successful ring closure. Filter the precipitated sodium chloride, concentrate, and recrystallize from ethanol.

Protocol 2: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Causality Check: Why use Resazurin? In standard broth microdilution, reading endpoints in turbid mycobacterial cultures is highly subjective. Resazurin acts as a self-validating redox indicator. Metabolically active (living) cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. If a well remains blue, it is an absolute, objective confirmation of cell death or growth inhibition, eliminating optical density artifacts caused by the precipitation of highly lipophilic naphthyloxy compounds.

  • Preparation: Inoculate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC. Adjust to an OD₆₀₀ of 0.1.

  • Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the naphthyloxy benzohydrazide compounds (ranging from 100 µg/mL to 0.19 µg/mL).

  • Incubation: Add 100 µL of the bacterial suspension to each well. Incubate at 37°C for 5 days.

  • Indicator Addition: Add 20 µL of Resazurin solution (0.01% w/v) to all wells. Incubate for an additional 24 hours.

  • Readout: Visually inspect the plate. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Synthesis_Workflow S1 1. Hydrazinolysis (Ester + Hydrazine) S2 2. Condensation (Hydrazide + Aldehyde) S1->S2 Intermediate Formation S3 3. Oxidative Cyclization (Chloramine-T) S2->S3 Hydrazone Yield S4 4. Spectroscopic QC (NMR / HRMS) S3->S4 1,3,4-Oxadiazole Isolation S5 5. Bio-Evaluation (MABA / Enzymatic) S4->S5 >95% Purity Confirmed

Step-by-step experimental workflow from chemical synthesis to in vitro and enzymatic validation.

References

  • Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research (JOCPR).

  • Synthesis, structure analysis, biological activity and molecular docking studies of some hydrazones derived from 4-aminobenzohydrazide. ResearchGate.1

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. NIH / PMC.2

  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives. ACS Omega.3

Sources

A Comprehensive Guide to the Determination and Validation of the Melting Point of 3-[(2-Naphthyloxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the melting point determination and validation for the novel compound, 3-[(2-naphthyloxy)methyl]benzohydrazide. As a critical physicochemical property, the melting point serves as a primary indicator of purity and is a fundamental parameter in drug development and materials science. This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis, purification, and rigorous analysis of this compound, ensuring data integrity and reproducibility.

Introduction: The Significance of Benzohydrazide and Naphthyloxy Moieties

Benzohydrazide derivatives are a well-established class of compounds recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a naphthyloxy group introduces a bulky, lipophilic moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. The specific compound, 3-[(2-naphthyloxy)methyl]benzohydrazide, is a novel structure with potential for further investigation in medicinal chemistry. An accurate determination of its melting point is the first step in its comprehensive characterization.

Proposed Synthesis of 3-[(2-Naphthyloxy)methyl]benzohydrazide

Synthesis_Workflow cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrazinolysis A Methyl m-toluate B Methyl 3-(bromomethyl)benzoate A->B NBS, AIBN CCl4, Reflux D Methyl 3-[(2-naphthyloxy)methyl]benzoate B->D NaH, THF C 2-Naphthol C->D F 3-[(2-Naphthyloxy)methyl]benzohydrazide D->F Ethanol, Reflux E Hydrazine Hydrate E->F

Caption: Proposed synthetic workflow for 3-[(2-naphthyloxy)methyl]benzohydrazide.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(bromomethyl)benzoate

This procedure follows a standard radical bromination of a benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[2]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl m-toluate in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of Methyl 3-[(2-naphthyloxy)methyl]benzoate

This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[3][4][5]

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-naphthol in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH) (1.1 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium 2-naphthoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of methyl 3-(bromomethyl)benzoate (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 3-[(2-Naphthyloxy)methyl]benzohydrazide

The final step involves the conversion of the methyl ester to the corresponding benzohydrazide using hydrazine hydrate.[6][7]

  • In a round-bottom flask, dissolve methyl 3-[(2-naphthyloxy)methyl]benzoate in ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 3-[(2-naphthyloxy)methyl]benzohydrazide.

Melting Point Determination: A Rigorous Approach

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. For the newly synthesized 3-[(2-naphthyloxy)methyl]benzohydrazide, a meticulous determination of this value is paramount.

Predicted Melting Point Range

Based on the melting points of structurally similar compounds, an estimated melting point for 3-[(2-naphthyloxy)methyl]benzohydrazide can be predicted. This provides a target range for the experimental determination.

Compound NameStructureMelting Point (°C)
BenzhydrazideC₆H₅CONHNH₂112-114
4-MethoxybenzohydrazideCH₃OC₆H₄CONHNH₂134-137
2-Naphthyloxyacetic acidC₁₀H₇OCH₂COOH156-158
N'-(2-Hydroxybenzylidene)-4-hydroxybenzohydrazideHOC₆H₄CONHN=CHC₆H₄OH239-241

Given the increased molecular weight and the presence of the rigid naphthyl group, it is anticipated that the melting point of 3-[(2-naphthyloxy)methyl]benzohydrazide will be significantly higher than that of simple benzhydrazides and likely in the range of 160-200 °C .

Standard Operating Procedure for Melting Point Apparatus

The following is a generalized procedure for determining the melting point using a modern digital melting point apparatus.[1][8][9][10][11]

  • Sample Preparation: Finely powder a small amount of the dry, recrystallized 3-[(2-naphthyloxy)methyl]benzohydrazide. Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Set the starting temperature on the apparatus to approximately 10-15 °C below the expected melting point. Set the heating rate to a "fast" or "ramp" mode to quickly approach the expected melting range.

  • Preliminary Determination: Insert the capillary tube into the heating block. Observe the sample as the temperature rises. Note the temperature at which the first drop of liquid appears and the temperature at which the sample is completely molten. This will give a rough melting range.

  • Accurate Determination: Allow the apparatus to cool. Prepare a new capillary with the sample. Set the starting temperature to about 5 °C below the preliminary melting point. Set the heating rate to a slow rate of 1-2 °C per minute to ensure thermal equilibrium.

  • Data Recording: Carefully observe the sample through the magnified viewing window. Record the temperature at which the first signs of melting are observed (the lower limit of the melting range) and the temperature at which the last solid crystal disappears (the upper limit of the melting range).

  • Repeatability: Repeat the measurement with a fresh sample at least two more times. The reported melting point should be the average of these determinations.

Validation of the Melting Point

To ensure the accuracy and reliability of the determined melting point, a two-pronged validation approach is recommended: calibration of the apparatus and confirmation by an orthogonal method.

Calibration with Certified Reference Standards

Regular calibration of the melting point apparatus is crucial for data integrity. This should be performed using certified reference standards with well-defined melting points that are traceable to a primary standard, such as those provided by the United States Pharmacopeia (USP).[12][13][14][15]

Reference StandardCertified Melting Point Range (°C)
Vanillin81 - 83
Acetanilide114 - 116
Phenacetin134 - 136
Sulfanilamide164.5 - 166.5
Caffeine235 - 237.5

Calibration Procedure:

  • Select at least two reference standards that bracket the expected melting point of the sample.

  • Determine the melting point of each reference standard using the same procedure as for the test sample.

  • Compare the observed melting points with the certified values. The instrument's readings should fall within the tolerance specified by the manufacturer or internal quality standards.

  • If a significant deviation is observed, the instrument should be recalibrated according to the manufacturer's instructions.

Orthogonal Method: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that provides a more detailed and quantitative measurement of the melting process.[16][17][18][19][20] It measures the difference in heat flow between the sample and a reference as a function of temperature.

DSC_Workflow A Sample Preparation (weigh sample in pan) B Instrument Setup (define temperature program) A->B C Data Acquisition (heat sample and reference) B->C D Data Analysis (determine onset, peak, and endset of melting endotherm) C->D

Caption: Workflow for melting point validation using Differential Scanning Calorimetry.

DSC Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the 3-[(2-naphthyloxy)methyl]benzohydrazide into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen.

  • Temperature Program: Equilibrate the sample at a temperature well below the expected melting point. Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting transition to a temperature well above the melting point.

  • Data Analysis: The melting event will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is generally considered to be the melting point. The peak temperature and the enthalpy of fusion (the area under the peak) can also be determined, providing additional information about the sample's purity and crystallinity.

Comparison of Methods and Data Interpretation

The melting point determined by the capillary method should be in close agreement with the onset temperature obtained from the DSC analysis. A narrow melting range (e.g., 1-2 °C) from the capillary method and a sharp endothermic peak in the DSC thermogram are indicative of a high-purity compound. Broad melting ranges or multiple peaks in the DSC thermogram may suggest the presence of impurities or polymorphic forms.

MethodPrincipleKey Data ObtainedAdvantagesLimitations
Capillary MethodVisual observation of phase transitionMelting range (onset and completion)Simple, rapid, widely availableSubjective, less precise, no thermodynamic data
DSCMeasurement of heat flowOnset temperature, peak temperature, enthalpy of fusionHighly accurate, quantitative, detects other thermal eventsMore complex instrumentation, requires more expertise

Conclusion

The accurate determination of the melting point of 3-[(2-naphthyloxy)methyl]benzohydrazide is a foundational step in its chemical and biological characterization. By following a well-defined synthetic route and employing a rigorous, validated methodology for melting point analysis, researchers can ensure the generation of high-quality, reproducible data. The combination of the traditional capillary method, calibrated with certified reference standards, and the orthogonal technique of Differential Scanning Calorimetry provides a comprehensive and trustworthy approach to establishing this critical physicochemical parameter. This guide serves as a robust framework for such an investigation, promoting scientific integrity and enabling the confident advancement of research involving this and other novel chemical entities.

References

  • Der Pharma Chemica. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

  • CureFFI.org. (2016). Differential scanning calorimetry. [Link]

  • Pharma Beginners. (2020). Melting Point Apparatus - SOP. [Link]

  • ResolveMass Laboratories Inc. (2026). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]

  • PharmaJia. (2024). SOP for Melting point Apparatus. [Link]

  • IntechOpen. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • NETZSCH Analyzing & Testing. (2026). Differential Scanning Calorimeter (DSC/DTA). [Link]

  • BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022). Objective: The following document describes the standard operating procedure for Melting point apparatus. [Link]

  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]

  • Crea Analytical. (n.d.). Calibration standards for melting point determination. [Link]

  • Research SOP. (2021). SOP FOR MELTING POINT APPRATUS | STANDARD OPERATING PROCEDURE FOR CLEANING, OPERATION & CALIBRATION OF MELTING POINT APPRATUS. [Link]

  • Mettler Toledo. (n.d.). Melting Point Reference Standards. [Link]

  • Scribd. (n.d.). Melting Point Standards per USP Guidelines. [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. [Link]

  • A.KRÜSS Optronic. (n.d.). Melting point standard caffeine USP. [Link]

  • University of Missouri–St. Louis. (n.d.). 12. The Williamson Ether Synthesis. [Link]

  • ChemRxiv. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. [Link]

  • Molecules. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. [Link]

  • PureSynth. (n.d.). Methyl 3-(Bromomethyl)Benzoate 97%. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • University of Wisconsin-River Falls. (n.d.). The Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Annals of Tropical Medicine & Public Health. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene). [Link]

Sources

Elemental Analysis and Purity Validation of 3-[(2-naphthyloxy)methyl]benzohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of drug development and synthetic organic chemistry, the structural and elemental validation of novel intermediates is non-negotiable. 3-[(2-naphthyloxy)methyl]benzohydrazide (CAS: 438474-99-8) is a complex organic molecule (Molecular Formula:


) that demands precise analytical characterization[].

While researchers often default to a single analytical method, relying solely on one technique can mask underlying impurities such as trapped solvents, inorganic salts, or isomeric contamination. This guide objectively compares the three pillars of modern compound validation—CHN Combustion Analysis , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) —providing researchers with the theoretical calculations, causality-driven protocols, and comparative data necessary to establish a self-validating analytical workflow.

Theoretical Elemental Calculation: The Ground Truth

Before executing any empirical analysis, the theoretical elemental composition must be established. This serves as the "ground truth." For a compound to pass traditional purity standards (e.g., for journal publication or IND submission), the experimental elemental mass fractions must fall within ±0.3% of these theoretical values[2].

Compound: 3-[(2-naphthyloxy)methyl]benzohydrazide Molecular Formula:


Exact Mass:  292.121178 Da
Mass Fraction Calculation:
  • Carbon (C): 18 atoms × 12.011 g/mol = 216.198 g/mol

  • Hydrogen (H): 16 atoms × 1.008 g/mol = 16.128 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

  • Total Molar Mass: 292.338 g/mol

Theoretical Elemental Percentages:

  • %C = (216.198 / 292.338) × 100 = 73.95%

  • %H = (16.128 / 292.338) × 100 = 5.52%

  • %N = (28.014 / 292.338) × 100 = 9.58%

  • %O = (31.998 / 292.338) × 100 = 10.95%

Causality Check: Why is this calculation critical? If an experimental CHN analysis yields 72.10% Carbon (a deviation of >1.8%), it immediately indicates the presence of an impurity—likely a non-combustible inorganic salt or residual water/solvent—even if the HRMS and standard NMR spectra appear superficially clean[3].

Comparative Analysis of Analytical Modalities

To fully validate 3-[(2-naphthyloxy)methyl]benzohydrazide, researchers must understand the strengths and blind spots of each analytical modality.

Method A: CHN Combustion Analysis (The Gold Standard for Bulk Purity)

Based on the Dumas method, combustion analysis involves burning a micro-sample in an oxygen-rich environment at ~1000°C[4]. The resulting gases (


, 

,

) are separated via Gas Chromatography (GC) and quantified using a Thermal Conductivity Detector (TCD)[5].
  • Advantage: It is the absolute measure of bulk purity. It does not suffer from ionization biases.

  • Limitation: It is destructive and requires a highly pure, homogeneous sample[6].

Method B: High-Resolution Mass Spectrometry (HRMS)

HRMS (e.g., ESI-TOF) measures the mass-to-charge ratio of the ionized molecule with extreme precision, achieving mass accuracies of less than 5 parts per million (ppm)[7].

  • Advantage: Unambiguously confirms the molecular formula (

    
    ) and isotopic pattern.
    
  • Limitation: It is not a quantitative purity tool. A sample that is 50% pure and 99% pure may yield identical HRMS spectra due to the varying ionization efficiencies of impurities.

Method C: Quantitative NMR (qNMR)

qNMR uses an internal calibration standard (calibrant) to determine the absolute concentration of the analyte[8]. Because the integral of an NMR peak is directly proportional to the number of nuclei, adding a known mass of a calibrant allows for exact purity quantification[9].

  • Advantage: Non-destructive and provides both structural confirmation and absolute mass fraction purity in a single run[10].

  • Limitation: Requires an ultramicrobalance for sample preparation and complex relaxation delay optimization[11].

Data Presentation: Modality Comparison

The table below summarizes the expected performance of each method when analyzing a batch of 3-[(2-naphthyloxy)methyl]benzohydrazide.

ParameterCHN Combustion AnalysisHRMS (ESI-TOF)1H qNMR
Primary Output Bulk Elemental Mass % (C, H, N)Exact Mass ([M+H]+ = 293.1284 Da)Absolute Purity (%) & Structure
Sample Size 1.0 – 2.0 mg< 0.1 mg5.0 – 10.0 mg
Destructive? YesYesNo (Sample recoverable)
Accuracy / Error ± 0.3% absolute error< 5 ppm mass error± 0.5% to 1.0% relative error
Blind Spots Cannot confirm structural isomersCannot quantify bulk purityInsensitive to NMR-silent inorganic salts

Experimental Protocols (Self-Validating Systems)

Protocol A: CHN Combustion Analysis Workflow
  • Sample Preparation: Weigh exactly 1.500 mg of 3-[(2-naphthyloxy)methyl]benzohydrazide into a tin capsule using a calibrated microbalance (readability to 1 µg)[6]. Causality: Accurate weighing is the highest source of error in elemental analysis; the microbalance ensures the mass denominator is exact.

  • Flash Combustion: Drop the capsule into the combustion reactor at 1000°C under a pulse of pure

    
    [4]. The tin creates an exothermic flash, driving the local temperature to ~1800°C, ensuring complete oxidation to 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Reduction: Pass the gas mixture through a reduction furnace containing elemental Copper at 600°C. Causality: This step is mandatory to reduce all

    
     species to 
    
    
    
    gas, ensuring the nitrogen quantification is unified and accurate[2].
  • Separation & Detection: Elute the gases through a GC column to a TCD. Compare the thermal conductivity against a pre-run standard (e.g., Acetanilide) to calculate the C, H, and N percentages.

Protocol B: 1H qNMR Absolute Purity Determination
  • Calibrant Selection: Select an internal standard, such as Maleic acid (high purity CRM). Causality: Maleic acid provides a sharp singlet at ~6.3 ppm, which does not overlap with the aromatic (7.0-8.5 ppm) or aliphatic (~5.5 ppm) protons of 3-[(2-naphthyloxy)methyl]benzohydrazide[8].

  • Gravimetric Preparation: Using an ultramicrobalance, co-weigh ~10.00 mg of the analyte and ~5.00 mg of the calibrant into the same vial[11]. Dissolve completely in DMSO-

    
    .
    
  • Acquisition Parameters: Acquire the 1H NMR spectrum with a 90° pulse angle and a relaxation delay (

    
    ) of at least 5 times the longest longitudinal relaxation time (
    
    
    
    ) of the system (typically
    
    
    > 30 seconds). Causality: A sufficient
    
    
    ensures all nuclei fully relax to thermal equilibrium between scans, preventing signal saturation and ensuring the integral area is strictly proportional to the molar amount[9].
  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the calibrant peak and a distinct analyte peak (e.g., the

    
     singlet). Calculate the absolute purity using the gravimetric and integral ratios.
    

Visualizations

CHN_Workflow Sample Sample Weighing (1-2 mg) Combustion Flash Combustion (1000°C, O2) Sample->Combustion Reduction Reduction Furnace (Cu, 600°C) Combustion->Reduction NOx, CO2, H2O Separation Gas Chromatography (CO2, H2O, N2) Reduction->Separation N2, CO2, H2O Detection TCD Detection Separation->Detection Data Elemental % (C, H, N) Detection->Data

Workflow of CHN combustion analysis for elemental quantification.

Decision_Tree Start Compound Validation 3-[(2-naphthyloxy)methyl]benzohydrazide Bulk Bulk Elemental Purity? Start->Bulk Exact Exact Mass/Formula? Start->Exact Struct Structural Purity? Start->Struct CHN CHN Combustion (±0.3% Accuracy) Bulk->CHN HRMS HRMS (ESI-TOF) (<5 ppm Error) Exact->HRMS qNMR 1H qNMR (Internal Calibrant) Struct->qNMR

Analytical decision tree for validating organic compound purity.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry Source: VELP Scientifica URL:[Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo URL:[Link]

  • Chapter 6 Elemental Analysis and Biological Characterization Source: ResearchGate URL:[Link]

  • Combustion analysis Source: Wikipedia URL:[Link]

  • High-Resolution Mass Spectrometry Definition - Organic Chemistry Key Term Source: Fiveable URL:[Link]

  • Determining and reporting purity of organic molecules: why qNMR Source: PubMed / NIH URL:[Link]

  • A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link]

  • Quantitative NMR Spectroscopy Source: University of Oxford URL:[Link]

  • Quantitative NMR Spectroscopy (ETHZ) Source: ETH Zurich URL:[Link]

Sources

A Comparative Stability Study of Benzohydrazide Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzohydrazide Scaffold in Medicinal Chemistry

Benzohydrazide and its derivatives represent a versatile class of compounds with significant therapeutic potential. The core structure, characterized by a phenyl ring attached to a hydrazide moiety (-CONHNH2), serves as a valuable pharmacophore in the design of novel drugs. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The ease of synthesis and the ability to introduce diverse substituents on the phenyl ring allow for the fine-tuning of their pharmacological profiles.[1][3] However, the inherent chemical reactivity of the hydrazide group can also render these molecules susceptible to degradation, impacting their shelf-life, bioavailability, and safety. This guide provides a comprehensive comparative stability analysis of benzohydrazide analogs, offering insights into their degradation pathways and the influence of electronic effects on their stability under various stress conditions.

Understanding the Inherent Stability and Degradation Pathways

The stability of a pharmaceutical compound is a critical attribute that ensures its safety and efficacy throughout its lifecycle. For benzohydrazide analogs, the primary points of chemical instability are the amide and the N-N bond within the hydrazide functional group. Forced degradation studies, which subject the compound to stress conditions more severe than accelerated stability testing, are essential to identify potential degradation products and elucidate degradation pathways.[4][5][6] The principal degradation pathways for benzohydrazide analogs are hydrolysis and oxidation.

Hydrolytic Degradation: The Role of pH

Hydrolysis of the amide bond in benzohydrazides leads to the formation of the corresponding benzoic acid and hydrazine. This reaction is typically catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In alkaline media, the hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.

The rate of hydrolysis is significantly influenced by the pH of the medium.[3]

Oxidative Degradation

The hydrazide moiety is also susceptible to oxidation, which can lead to a variety of degradation products. The oxidation of benzhydrazide can yield benzoic acid.[1] The presence of oxidizing agents, even atmospheric oxygen, can promote these degradation reactions.

The Influence of Substituents on Stability: A Hammett Correlation Perspective

The electronic nature of substituents on the phenyl ring plays a crucial role in the stability of benzohydrazide analogs. The Hammett equation provides a framework for quantifying the effect of substituents on the reaction rates and equilibria of aromatic compounds.[3][7][8]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) and cyano (-CN) are electron-withdrawing. They increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Therefore, benzohydrazide analogs with EWGs are generally expected to be less stable towards hydrolysis. The Hammett substituent constant (σ) for these groups is positive.[3][8]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) and amino (-NH2) are electron-donating. They decrease the electrophilicity of the carbonyl carbon, thus slowing down the rate of nucleophilic attack. Consequently, benzohydrazide analogs with EDGs are generally expected to be more stable towards hydrolysis. The Hammett substituent constant (σ) for these groups is negative.[3][8]

Kinetic studies on the oxidation of m-nitro and m-amino benzoic acid hydrazides have shown a good correlation with Hammett parameters, indicating the significant influence of substituents on the reaction rates.[3]

Comparative Stability Analysis: Experimental Data

Stress Conditionp-Methoxybenzohydrazide (EDG)p-Nitrobenzohydrazide (EWG)Rationale
Acidic Hydrolysis More StableLess StableThe electron-donating methoxy group reduces the electrophilicity of the carbonyl carbon, slowing down the acid-catalyzed hydrolysis.
Basic Hydrolysis More StableLess StableThe electron-donating methoxy group reduces the susceptibility of the carbonyl carbon to nucleophilic attack by hydroxide ions.
Oxidative Degradation Less StableMore StableThe electron-donating methoxy group increases the electron density of the aromatic ring and the hydrazide moiety, making them more susceptible to oxidation.
Thermal Degradation Generally More StableGenerally Less StableThe increased electron density from the methoxy group can contribute to greater overall molecular stability.
Photodegradation Susceptible to degradationSusceptible to degradationBoth electron-donating and electron-withdrawing groups can influence the absorption of UV radiation and subsequent photochemical reactions. The specific degradation pathways may differ.

Experimental Protocols for a Comparative Stability Study

To rigorously compare the stability of benzohydrazide analogs, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2).[9] A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), must be developed and validated to separate and quantify the parent drug from its degradation products.

Development of a Stability-Indicating HPLC Method

A reversed-phase HPLC method is generally suitable for separating benzohydrazide analogs and their more polar degradation products (e.g., benzoic acids).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all compounds of interest have adequate absorbance.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

Forced Degradation Protocol

1. Acid Hydrolysis:

  • Dissolve the benzohydrazide analog in 0.1 M HCl.
  • Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
  • Neutralize the solution with 0.1 M NaOH.
  • Dilute with the mobile phase to a suitable concentration and analyze by HPLC.

2. Basic Hydrolysis:

  • Dissolve the benzohydrazide analog in 0.1 M NaOH.
  • Incubate at 60°C for a specified period.
  • Neutralize the solution with 0.1 M HCl.
  • Dilute with the mobile phase and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve the benzohydrazide analog in a solution of 3% hydrogen peroxide.
  • Keep at room temperature for a specified period.
  • Dilute with the mobile phase and analyze by HPLC.

4. Thermal Degradation:

  • Expose the solid drug substance to dry heat at a specified temperature (e.g., 80°C) for a defined period.
  • Dissolve the sample in a suitable solvent, dilute with the mobile phase, and analyze by HPLC.

5. Photodegradation:

  • Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
  • A control sample should be protected from light.
  • Prepare samples for HPLC analysis as described above.

Visualizing Degradation Pathways and Experimental Workflow

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Benzohydrazide Benzohydrazide Analog Acid Benzoic Acid Analog Benzohydrazide->Acid H+ or OH- Hydrazine Hydrazine Benzohydrazide->Hydrazine H+ or OH- Benzohydrazide_ox Benzohydrazide Analog Benzoic_Acid_ox Benzoic Acid Analog Benzohydrazide_ox->Benzoic_Acid_ox [O]

Caption: Major degradation pathways of benzohydrazide analogs.

start Start: Benzohydrazide Analogs (e.g., p-OCH3, p-NO2) stress Forced Degradation (ICH Conditions) - Acidic Hydrolysis - Basic Hydrolysis - Oxidation (H2O2) - Thermal (Dry Heat) - Photolytic (UV/Vis) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis: - % Degradation - Degradation Kinetics - Identification of Degradants hplc->data conclusion Conclusion: Comparative Stability Profile data->conclusion

Caption: Experimental workflow for comparative stability testing.

Conclusion and Recommendations

The stability of benzohydrazide analogs is a critical parameter that is significantly influenced by the electronic properties of the substituents on the phenyl ring. Electron-donating groups tend to enhance stability against hydrolysis but may increase susceptibility to oxidation. Conversely, electron-withdrawing groups can decrease stability towards hydrolysis while potentially increasing resistance to oxidation. A thorough understanding of these structure-stability relationships is paramount for the successful development of benzohydrazide-based drug candidates.

It is strongly recommended that comprehensive forced degradation studies, as outlined in this guide, be conducted early in the drug development process. The data generated from these studies will not only inform the selection of stable drug candidates but also guide the development of robust formulations and the establishment of appropriate storage conditions and shelf-life. The use of a validated stability-indicating analytical method is the cornerstone of these studies, ensuring the generation of reliable and accurate data for regulatory submissions.

References

  • Kinetic Study and Hammett Correlations in the Chemistry of m-Nitro and m-Amino Benzoic acid Hydrazides by Using Thallium(III) in. (URL: [Link])

  • Stability-indicating HPLC method for the simultaneous determinat - IT Medical Team. (URL: [Link])

  • (PDF) Kinetic Study and Hammett Correlations in the Chemistry of Selected Acid Hydrazides by Using Thallium (III) in 1,4-Dioxane Medium - ResearchGate. (URL: [Link])

  • Development of a Validated Stability Indicating RP-HPLC Method fo - TSI Journals. (URL: [Link])

  • KINETIC STUDY AND HAMMETT CORRELATIONS IN THE CHEMISTRY OF SELECTED ACID HYDRAZIDES BY USING THALLIUM (III) IN 1,4-DIOXANE MEDI - ResearchGate. (URL: [Link])

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (URL: [Link])

  • Substituent and Reaction Constants | Dalal Institute. (URL: [Link])

  • The effect of electron-withdrawing and electron-donating groups on aldehyde formation.. (URL: [Link])

  • Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation, and Docking Study - PMC. (URL: [Link])

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters | Journal of Emerging Investigators. (URL: [Link])

  • Forced Degradation – A Review - Biomedical Journal of. (URL: [Link])

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. (URL: [Link])

Sources

Safety Operating Guide

3-[(2-naphthyloxy)methyl]benzohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

3-[(2-naphthyloxy)methyl]benzohydrazide is a synthetic organic compound featuring two distinct functional groups that dictate its handling and disposal: a benzohydrazide moiety and a naphthyl ether linkage.

  • Chemical Class: Hydrazine Derivative / Aryl Ether.

  • Primary Hazards: Hydrazides are potent reducing agents and are frequently classified as acutely toxic (oral/dermal) and skin/eye irritants . Some hydrazine derivatives possess mutagenic potential. The naphthyl group increases lipophilicity, suggesting potential for bioaccumulation and aquatic toxicity .[1]

  • Disposal Directive: This compound must never be disposed of down the drain. The only validated disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Hazard Identification & Risk Assessment

Before initiating disposal, you must validate the waste stream based on the compound's reactive groups.[1]

Functional GroupAssociated HazardRisk Mitigation
Hydrazide (

)
Reducing agent; potential to form toxic hydrazine upon hydrolysis; potential mutagen.Avoid contact with strong oxidizers (e.g., peroxides, permanganates) to prevent uncontrolled exothermic reactions.[1]
Naphthyl Ether Environmental persistence; aquatic toxicity.[2]Strictly segregate from aqueous waste streams; designate for organic incineration.
Solid State Dust inhalation causing respiratory sensitization.Use HEPA-filtered local exhaust ventilation (fume hood).

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Segregate waste at the point of generation to prevent cross-contamination and ensure regulatory compliance.

Decision Matrix: Waste Stream Segregation

WasteSegregation Start Waste Generation 3-[(2-naphthyloxy)methyl]benzohydrazide StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure powder, contaminated paper) StateCheck->Solid Powder/Debris Liquid Liquid Waste (Reaction mixtures, mother liquors) StateCheck->Liquid Solution Sharps Sharps (Contaminated needles, broken glass) StateCheck->Sharps Needles/Glass LiquidType Solvent Base? Liquid->LiquidType OrgStream Stream A: Halogenated/Non-Halogenated Organic (DMSO, DCM, Methanol) LiquidType->OrgStream Organic Solvent AqStream Stream B: Aqueous Toxic (Buffers, Water) LiquidType->AqStream Aqueous (>90% Water)

Figure 1: Decision matrix for segregating 3-[(2-naphthyloxy)methyl]benzohydrazide waste streams. Correct segregation minimizes disposal costs and prevents dangerous chemical incompatibilities.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired chemical stocks, weighing boats, contaminated gloves, and paper towels.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated hazardous waste bag (polyethylene, minimum 4 mil thickness).

  • Collection:

    • Transfer solid material carefully to avoid dust generation.[3][4]

    • Do not sweep with a brush if the powder is fine; use a damp paper towel (solvent-wet) to wipe up residue, then dispose of the towel in the same container.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "3-[(2-naphthyloxy)methyl]benzohydrazide" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[1][2][3][4][5][6]

  • Storage: Cap tightly. Store in a secondary containment tray in a cool, dry area away from oxidizers.

Protocol B: Liquid Waste (Solutions in DMSO, Methanol, etc.)

Applicability: HPLC waste, reaction byproducts, stock solutions.[1]

  • Compatibility Check: Ensure the collection carboy is compatible with the solvent (e.g., LDPE for most organics, Glass for halogenated solvents if required by local safety officer).[1]

  • Transfer: Pour waste into the "Organic Solvent Waste" container.

    • Note: Due to the lipophilic naphthyl group, this compound is likely dissolved in organic solvents.[1]

    • Crucial: Do not mix with oxidizing acids (Nitric, Perchloric) as hydrazides can react violently.[1]

  • Labeling: List all solvents (e.g., "DMSO 99%, 3-[(2-naphthyloxy)methyl]benzohydrazide <1%").

Emergency Procedures: Spill Cleanup

In the event of a spill, immediate action is required to prevent exposure and environmental release.[1][2]

Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate Evacuate area, post signs PPE 2. Don PPE Double nitrile gloves, N95/P100 mask, Goggles Alert->PPE Contain 3. Containment Cover with absorbent pads (Liquids) or damp paper towels (Solids) PPE->Contain Clean 4. Decontamination Wipe surface with 10% Bleach (Oxidizes hydrazide) then Water Contain->Clean Dispose 5. Disposal All materials into Haz Waste Clean->Dispose

Figure 2: Operational workflow for managing spills of 3-[(2-naphthyloxy)methyl]benzohydrazide.

Deactivation Note: While 10% sodium hypochlorite (bleach) can oxidize and degrade hydrazides, this reaction can be exothermic and produce nitrogen gas or toxic chloramines [1]. Use bleach only for surface decontamination of trace residues, not for treating bulk waste.

Quantitative Data & Regulatory Classification

Use the following data to complete your institution's Hazardous Waste Manifest.

ParameterValue / ClassificationSource
Shipping Name Toxic solid, organic, n.o.s. (benzohydrazide derivative)IATA/DOT [2]
UN Number UN 2811IATA [2]
Packing Group III (Minor Danger) or II (Medium Danger) depending on concentrationDOT [2]
Waste Code (RCRA) Not explicitly listed (P/U list). Classify by characteristic: Toxic .EPA [3]
Incompatibility Strong Oxidizers (Nitrates, Peroxides, Bleach), Strong Acids.[1]Chemical Structure Analysis

References

  • National Institutes of Health (NIH) - PubChem. Hydrazine and Derivatives - Safety and Hazards. Available at: [Link]

  • U.S. Department of Transportation (DOT). Hazardous Materials Table 49 CFR 172.101. Available at: [Link][7][8][9]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.